molecular formula C11H14Si B1344288 (4-Ethynylphenyl)trimethylsilane CAS No. 16116-92-0

(4-Ethynylphenyl)trimethylsilane

Cat. No.: B1344288
CAS No.: 16116-92-0
M. Wt: 174.31 g/mol
InChI Key: OUJWQLJTMSFUJI-UHFFFAOYSA-N
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Description

(4-Ethynylphenyl)trimethylsilane is a high-value organosilicon building block critical in advanced materials research and organic synthesis. Its molecular structure incorporates two key functional groups: a terminal alkyne protected by a trimethylsilyl (TMS) group and an aromatic phenyl ring. The TMS-protected alkyne is highly valuable in metal-catalyzed cross-coupling reactions, most notably in Sonogashira and Huisgen 1,3-dipolar cycloaddition (Click Chemistry) reactions, for constructing conjugated molecular architectures and complex heterocyclic systems . The trimethylsilyl group acts as a stable protecting group for the terminal alkyne, which can be readily deprotected using mild bases like tetrabutylammonium fluoride (TBAF) to generate the free ethynyl moiety in situ, a crucial step for subsequent conjugation. This reagent is particularly significant in polymer chemistry for synthesizing conjugated polymers with potential optoelectronic properties and in materials science for developing metal-organic frameworks (MOFs) and surface-modified nanomaterials. The trimethylsilyl group also provides a distinct advantage in Nuclear Magnetic Resonance (NMR) spectroscopy, as the protons of the silicon-methyl groups produce a strong, sharp singlet signal near 0 ppm, serving as a useful spectroscopic marker for reaction monitoring and compound characterization . This compound is supplied as a research chemical strictly for laboratory investigation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-ethynylphenyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Si/c1-5-10-6-8-11(9-7-10)12(2,3)4/h1,6-9H,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJWQLJTMSFUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

154480-67-8
Record name Benzene, 1-ethynyl-4-(trimethylsilyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154480-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16116-92-0
Record name (4-Ethynylphenyl)trimethylsilane
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Foundational & Exploratory

A Comprehensive Technical Guide to (4-Ethynylphenyl)trimethylsilane (CAS No. 16116-92-0) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Ethynylphenyl)trimethylsilane is a versatile bifunctional molecule that has become an indispensable tool in modern organic synthesis, medicinal chemistry, and materials science. Its structure, featuring a phenyl ring functionalized with a terminal alkyne at one end and a trimethylsilyl (TMS) group at the other, provides a unique combination of reactivity and stability. The TMS group serves as a robust protecting group for the terminal alkyne, preventing its participation in undesired side reactions while allowing for selective deprotection under specific conditions. This guide provides an in-depth exploration of this compound, covering its fundamental properties, synthesis, and key applications, with a focus on the practical insights required by researchers and drug development professionals.

Physicochemical Properties and Specifications

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. The compound is typically a colorless to pale yellow liquid.[1][2][3][4] Key specifications are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 16116-92-0[1][2][5]
Molecular Formula C₁₁H₁₄Si[2][3][5]
Molecular Weight 174.32 g/mol [2][3]
Appearance Colorless to Yellow clear liquid[1][2][4]
Purity >98.0% (GC)[1][2][6]
Boiling Point 75 °C at 4 mmHg[2][3][4]
Specific Gravity 0.90[2][3]
Refractive Index ~1.52[3][6]
Synonyms 1-Ethynyl-4-(trimethylsilyl)benzene, 4-(Trimethylsilyl)phenylacetylene[1][2][3]

Core Synthesis: The Sonogashira Cross-Coupling Reaction

The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[7][8][9] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide. In this specific synthesis, ethynyltrimethylsilane is coupled with a 4-halobenzene derivative (commonly 4-iodobenzene or 4-bromobenzene).

Mechanistic Rationale

The reaction relies on a dual catalytic system: a palladium(0) complex and a copper(I) salt.[9][10]

  • Palladium Cycle: The palladium catalyst, typically Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, undergoes oxidative addition with the aryl halide. This is the rate-determining step and is faster for iodides than bromides.[9][10]

  • Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (e.g., an amine) to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.[9]

  • Transmetalation & Reductive Elimination: The copper acetylide then transfers the alkynyl group to the palladium complex (transmetalation). The resulting palladium complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active palladium(0) catalyst.[10]

sonogashira_reaction A 4-Iodobenzene Catalyst Pd(PPh₃)₂Cl₂ / CuI Base (e.g., Et₃N) A->Catalyst + B Ethynyltrimethylsilane B->Catalyst + Product This compound Catalyst->Product Coupling

Caption: Sonogashira coupling for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

  • Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-iodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

  • Solvent and Reagents: Add degassed triethylamine (Et₃N, 4.0 eq) as both the base and solvent. The amine base is critical for scavenging the HX produced and facilitating the formation of the copper acetylide.

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) to the mixture via syringe. A slight excess ensures complete consumption of the more valuable aryl halide.

  • Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst and amine salts.

    • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield pure this compound.

Key Applications in Research & Development

The utility of this compound stems from its dual functionality. The TMS-protected alkyne is stable to many reaction conditions, while the aromatic ring can participate in various transformations.

A Linchpin in Azide-Alkyne "Click" Chemistry

The most prominent application is in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[11][12] After deprotection of the TMS group (typically with a fluoride source like TBAF or a simple base like K₂CO₃ in methanol) to reveal the terminal alkyne, the molecule is ready to be "clicked" onto an azide-functionalized partner.

This reaction is exceptionally reliable and forms a stable triazole linkage, making it ideal for:

  • Drug Discovery: Linking molecular fragments to build libraries of potential drug candidates.[12][13]

  • Bioconjugation: Attaching probes, tags, or therapeutic agents to biomolecules like proteins and nucleic acids.[12]

  • Materials Science: Creating functionalized polymers and surfaces.[13]

click_chemistry_workflow cluster_start Step 1: Deprotection cluster_click Step 2: CuAAC Reaction A This compound B Deprotection (e.g., TBAF or K₂CO₃/MeOH) A->B C 4-Ethynylphenyl (Terminal Alkyne) B->C E Cu(I) Catalyst (e.g., CuSO₄ / Na-Ascorbate) C->E D Azide-containing Molecule (R-N₃) D->E F 1,4-disubstituted Triazole Product E->F

Caption: Workflow for using this compound in Click Chemistry.

Protocol for a Typical CuAAC Reaction

This protocol assumes the TMS group has been removed to yield 4-ethynylphenyl.

  • Reagent Preparation: In a vial, dissolve the azide-containing substrate (1.0 eq) and the terminal alkyne (1.0-1.1 eq) in a suitable solvent system (e.g., a t-BuOH/H₂O mixture).

  • Catalyst Preparation: In a separate vial, prepare the Cu(I) catalyst solution. A common method is to mix sodium ascorbate (0.2 eq, from a freshly prepared aqueous solution) with copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq).[14] The ascorbate reduces Cu(II) to the active Cu(I) species in situ.[14][15]

  • Reaction Initiation: Add the catalyst solution to the solution of the azide and alkyne.

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-12 hours and can be monitored by TLC or LC-MS.

  • Isolation: The product can typically be isolated by filtration if it precipitates, or by standard extractive workup followed by chromatography. The high efficiency of the reaction often simplifies purification.[15]

Building Block for Conjugated Materials

This compound is a key precursor for synthesizing oligo(phenylene ethynylene)s (OPEs), which are rigid, rod-like molecules studied for their applications in molecular electronics, sensors, and nanotechnology.[4][16] Iterative Sonogashira coupling and deprotection steps allow for the controlled, stepwise construction of these molecular wires. The TMS group is essential in these multi-step syntheses, ensuring that coupling occurs only at the desired position.[17]

Handling, Storage, and Safety

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapor and contact with skin and eyes.[1]

  • Storage: Store in a cool, dry place, typically refrigerated (0-10 °C).[2][3] The compound should be stored under an inert gas atmosphere (e.g., argon or nitrogen) as it is sensitive to moisture and heat.[3][6]

  • Safety: The compound is a combustible liquid.[2][3] In case of skin contact, wash with plenty of water.[1] Contaminated clothing should be removed and washed before reuse.[1]

Conclusion

This compound is a cornerstone reagent for modern chemical synthesis. Its well-defined reactivity, enabled by the TMS-protected alkyne, allows for its strategic incorporation into complex molecular architectures. From the robust and reliable Sonogashira coupling for its synthesis to its widespread use in click chemistry for bioconjugation and drug discovery, this compound provides a dependable platform for innovation. Understanding its properties, synthetic routes, and reaction protocols is essential for any researcher aiming to leverage its power in creating next-generation molecules and materials.

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A Technical Guide to (4-Ethynylphenyl)trimethylsilane: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Ethynylphenyl)trimethylsilane is a bifunctional organosilicon compound that has emerged as a cornerstone reagent for researchers at the forefront of materials science and drug discovery. Its structure, featuring a phenyl ring substituted with a terminal alkyne protected by a trimethylsilyl (TMS) group, offers a unique combination of stability and reactivity. This guide provides an in-depth exploration of the molecule's properties, synthesis, and applications, with a focus on the strategic rationale behind its use in advanced synthetic protocols. For professionals in drug development and materials science, mastering the utility of this building block is key to innovating complex molecular architectures, from conjugated polymers for organic electronics to intricate scaffolds for bioactive agents.[1][2]

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound dictate its handling, reactivity, and analytical identification. The TMS group not only protects the terminal alkyne but also enhances solubility in common organic solvents, simplifying reaction workups.

Physical and Chemical Data

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference(s)
Molecular Weight 174.32 g/mol [1][3]
Molecular Formula C₁₁H₁₄Si[1][3]
CAS Number 16116-92-0[3]
Appearance Colorless to pale yellow clear liquid[1]
Boiling Point 75 °C at 4 mmHg[1]
Specific Gravity ~0.900 - 0.904[1]
Refractive Index (n20D) ~1.5240 - 1.5280[1]
Synonyms 1-Ethynyl-4-(trimethylsilyl)benzene, 4-(Trimethylsilyl)phenylacetylene[3]
Analytical Characterization

Spectroscopic analysis is fundamental to verifying the purity and identity of this compound. Below are the expected spectral characteristics.

TechniqueCharacteristic Peaks and Assignments
¹H NMR (CDCl₃) δ ~7.4 ppm (d, 2H, Ar-H), δ ~7.2 ppm (d, 2H, Ar-H), δ ~2.5 ppm (s, 1H, ≡C-H), δ ~0.25 ppm (s, 9H, Si(CH₃)₃)
¹³C NMR (CDCl₃) δ ~132 ppm (Ar-C), δ ~128 ppm (Ar-C), δ ~123 ppm (Ar-C), δ ~105 ppm (Ar-C≡), δ ~94 ppm (≡C-H), δ ~0 ppm (Si(CH₃)₃)[4]
FTIR (Neat) ~3300 cm⁻¹ (≡C-H stretch), ~2960 cm⁻¹ (C-H stretch, aliphatic), ~2150 cm⁻¹ (C≡C stretch, weak), ~1250 cm⁻¹ (Si-C stretch), ~840 cm⁻¹ (Si-C stretch)[5][6][7]
Mass Spec (EI) M⁺ peak at m/z = 174

The Strategic Role of the Trimethylsilyl (TMS) Group

The utility of this compound is intrinsically linked to the function of the TMS group. Its presence is not merely incidental; it is a deliberate strategic choice that imparts two critical advantages:

  • Chemical Stability and Protection: The terminal C-H bond of an alkyne is acidic and can be reactive under various conditions, particularly in the presence of strong bases or certain transition metal catalysts. The bulky TMS group sterically and electronically "caps" the alkyne, preventing unwanted side reactions such as homo-coupling (Glaser coupling) during cross-coupling procedures.[8] This ensures that the molecule participates in reactions with high fidelity.

  • Facilitation of Selective Deprotection: The Si-C bond is robust enough to withstand many reaction conditions but can be cleaved selectively under mild, fluoride-mediated protocols (e.g., using tetrabutylammonium fluoride - TBAF) or basic conditions.[9] This allows for a two-stage reactivity profile: first, using the TMS-protected form in one synthetic step, followed by deprotection to reveal the terminal alkyne for a subsequent, different transformation. This orthogonality is central to its role in multi-step syntheses.

Key Applications in Advanced Synthesis

The primary applications for this reagent are in palladium-catalyzed cross-coupling reactions and, following deprotection, in bioorthogonal "click chemistry."

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10][11] this compound is an ideal substrate for this reaction, serving as the alkyne partner.

Causality in Protocol Design: The choice of a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base is critical. The palladium catalyst orchestrates the main catalytic cycle of oxidative addition and reductive elimination. The copper(I) salt acts as a co-catalyst that forms a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center more efficiently than the alkyne itself. The amine base serves to neutralize the HX acid produced during the reaction and maintain a catalytic environment.

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Field-Proven Experimental Protocol: Sonogashira Coupling

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).

  • Reagent Addition: Add this compound (1.2 equiv.). Dissolve the solids in a suitable solvent system, typically a mixture of toluene and an amine base like triethylamine or diisopropylamine (volume ratio ~5:2). The amine acts as both the base and a co-solvent.[12]

  • Reaction Execution: Stir the mixture at a temperature ranging from ambient to 70 °C. The optimal temperature depends on the reactivity of the aryl halide (iodides react at lower temperatures than bromides). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure coupled product.

Gateway to "Click Chemistry": Deprotection and Azide-Alkyne Cycloaddition

"Click chemistry" describes reactions that are high-yielding, stereospecific, and proceed under mild, often biological, conditions.[13][14] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the archetypal click reaction, forming a stable 1,2,3-triazole ring. By deprotecting the TMS group, this compound provides the terminal alkyne necessary for this powerful transformation, making it a key tool for bioconjugation and drug discovery.[15][16]

Click_Chemistry_Workflow start This compound deprotection TMS Deprotection (e.g., TBAF, THF) start->deprotection alkyne 4-Ethynylphenylacetylene (Terminal Alkyne) deprotection->alkyne click CuAAC 'Click' Reaction (R-N₃, Cu(I) catalyst) alkyne->click product 1,4-Disubstituted Triazole click->product

Caption: Workflow from TMS-protected alkyne to triazole via click chemistry.

Field-Proven Experimental Protocol: TMS Deprotection & CuAAC

Part A: TMS Deprotection [9]

  • Setup: Dissolve the silyl-protected alkyne (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 equiv., typically 1M in THF) dropwise at 0 °C.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the complete consumption of the starting material by TLC.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with a nonpolar solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude terminal alkyne is often pure enough for the next step but can be purified by column chromatography if necessary.

Part B: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Catalyst Preparation: In a separate flask, prepare the Cu(I) catalyst in situ. A common method is to dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 equiv.) and sodium ascorbate (0.10 equiv.) in a water/t-butanol solvent mixture. The ascorbate reduces Cu(II) to the active Cu(I) species.

  • Reagent Addition: To the catalyst mixture, add the deprotected terminal alkyne (1.0 equiv.) and the desired organic azide (1.0 equiv.).

  • Reaction Execution: Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, signaled by the precipitation of the triazole product.

  • Workup and Purification: Collect the solid product by vacuum filtration and wash with cold water and a nonpolar solvent (like cold ethanol or diethyl ether) to remove any unreacted starting materials. The product is often highly pure without the need for chromatographic purification, a hallmark of a true "click" reaction.[13]

Applications in Drug Discovery and Materials Science

The synthetic utility of this compound translates directly into applications of significant interest to its target audience.

  • Drug Discovery: The 1,2,3-triazole linker formed via click chemistry is a highly stable and polar bioisostere for amide bonds. It is not susceptible to enzymatic cleavage, making it an excellent and robust linker for joining molecular fragments in the synthesis of novel drug candidates.[15][16]

  • Bioconjugation: The ability to perform the CuAAC reaction in aqueous media allows for the labeling of biomolecules, such as proteins and nucleic acids, with probes, tags, or therapeutic agents.[17]

  • Materials Science: Sonogashira coupling reactions using this reagent are pivotal in the synthesis of conjugated polymers and oligomers.[2][18][19] These materials, characterized by extended π-systems, are investigated for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular wires.[1]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is classified as causing skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Store the compound under an inert gas in a cool, dry place.[2]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool that enables complex molecular design through a combination of robust protection and selective reactivity. Its central role in foundational synthetic methodologies like the Sonogashira coupling and click chemistry ensures its continued relevance in the pursuit of novel pharmaceuticals and advanced functional materials. A thorough understanding of its properties and the rationale behind its application protocols is essential for any researcher aiming to innovate in these competitive fields.

References

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(4-Ethynylphenyl)trimethylsilane synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of (4-Ethynylphenyl)trimethylsilane

Introduction: A Versatile Building Block in Modern Chemistry

This compound, with CAS Number 16116-92-0, is a bifunctional organosilicon compound of significant interest to researchers in organic synthesis, materials science, and drug development.[1] Its structure, featuring a para-substituted benzene ring with a terminal alkyne at one end and a trimethylsilyl (TMS) group at the other, makes it an exceptionally versatile synthetic building block. The TMS group can serve as a stable, sterically bulky protecting group for the aromatic ring position, or it can be chemically modified, while the terminal alkyne provides a reactive handle for a multitude of coupling reactions.[2] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, grounded in established chemical principles and field-proven methodologies.

Part 1: Synthesis via Sonogashira Cross-Coupling

The most reliable and widely employed method for synthesizing aryl-alkyne frameworks is the Sonogashira cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] For the synthesis of this compound, a strategic approach involves a two-step, one-pot Sonogashira sequence starting from a readily available dihalobenzene.

The Underlying Chemistry: A Mechanistic Perspective

Understanding the Sonogashira reaction mechanism is paramount to optimizing reaction conditions and troubleshooting potential issues. The process involves two interconnected catalytic cycles: a primary palladium cycle and a secondary copper co-catalyst cycle.[5]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 1-bromo-4-iodobenzene).

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.

  • Reductive Elimination: The final step involves the reductive elimination from the palladium complex, which yields the desired coupled product and regenerates the active Pd(0) catalyst.[5]

The choice of starting material is critical. Using 1-bromo-4-iodobenzene is advantageous due to the significant difference in reactivity between the C-I and C-Br bonds. The C-I bond undergoes oxidative addition with palladium much more readily than the C-Br bond, allowing for selective monosubstitution.[3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(L)₂-I Pd0->Pd_complex Oxidative Addition (Ar-I) Product_Pd Ar-Pd(II)(L)₂-C≡CR Pd_complex->Product_Pd Transmetalation Product_Pd->Pd0 Reductive Elimination Ar_Product Product Product_Pd->Ar_Product Ar-C≡CR CuI Cu(I)I Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide Cu_acetylide->Pd_complex From Cu Cycle Alkyne H-C≡CR Alkyne->Cu_acetylide Base Base Base->Cu_acetylide

Caption: Simplified Sonogashira cross-coupling mechanism.
Detailed Experimental Protocol

This protocol describes a representative synthesis of this compound from 1-bromo-4-iodobenzene and trimethylsilylacetylene (TMSA), followed by the introduction of the terminal alkyne.

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.[6] this compound is a skin and eye irritant.[1] All reagents are flammable and/or toxic; consult the Safety Data Sheet (SDS) for each chemical before use.[7][8]

Table 1: Reagents for Synthesis

ReagentMolar Eq.Mol. Wt. ( g/mol )Amount (mmol)Mass/Volume
1-Bromo-4-iodobenzene1.0282.9110.02.83 g
Trimethylsilylacetylene (TMSA)1.0598.2210.51.45 mL
Pd(PPh₃)₂Cl₂0.02701.900.20140 mg
Copper(I) Iodide (CuI)0.04190.450.4076 mg
Triethylamine (TEA)-101.19-40 mL
Tetrahydrofuran (THF), Anhydrous-72.11-40 mL

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 1-bromo-4-iodobenzene (2.83 g, 10.0 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.20 mmol), and CuI (76 mg, 0.40 mmol).

  • Solvent and Base Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous THF (40 mL) and triethylamine (40 mL) via syringe.

  • Reactant Addition: Stir the mixture to obtain a yellow suspension. Add trimethylsilylacetylene (1.45 mL, 10.5 mmol) dropwise via syringe over 5 minutes.

  • Reaction Monitoring (Stage 1): Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the complete consumption of the starting material and formation of the intermediate, (4-bromophenylethynyl)trimethylsilane. This stage typically takes 2-4 hours.

  • Introduction of Terminal Alkyne (Stage 2): This part of the synthesis is conceptual for completing the target molecule from the intermediate. A second, different Sonogashira coupling would be performed. For the purpose of this guide, we will focus on the synthesis of a related, commercially available precursor, (4-bromophenylethynyl)trimethylsilane, which is often used to synthesize more complex structures.[9] The direct synthesis of the title compound often follows alternative pathways.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the triethylamine salt by vacuum filtration, washing the solid with diethyl ether.[10] Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel. Wash with saturated aqueous NH₄Cl (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[10]

Part 2: Purification and Isolation

The purity of the final compound is critical for its subsequent use in research and development. Column chromatography is the preferred method for purifying this compound and its intermediates.

Protocol: Flash Column Chromatography

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane or petroleum ether slurry.

  • Loading and Elution: Carefully load the adsorbed product onto the top of the column. Elute the column with a non-polar solvent system, such as pure hexane or a gradient of ethyl acetate in hexane (e.g., 0% to 2% ethyl acetate). The product is non-polar and will elute early.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified product, which appears as a colorless to yellow clear liquid.

Part 3: Comprehensive Characterization

Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Caption: General workflow for synthesis and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

    • Trimethylsilyl (TMS) Protons: A sharp singlet integrating to 9 protons is expected around δ 0.25 ppm.[11]

    • Aromatic Protons: The para-substituted aromatic ring will show a characteristic pattern of two doublets, each integrating to 2 protons, typically in the range of δ 7.20-7.60 ppm.

    • Acetylenic Proton: A singlet integrating to 1 proton is expected around δ 3.0-3.5 ppm. Its position can be sensitive to the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

    • TMS Carbons: A signal for the methyl carbons will appear upfield, near δ 0.0 ppm.

    • Alkyne Carbons: Two signals are expected for the sp-hybridized carbons of the alkyne, typically between δ 77-84 ppm (for C-H) and δ 90-105 ppm (for C-Ar).

    • Aromatic Carbons: Four signals are expected for the aromatic carbons, two for the protonated carbons and two for the quaternary (substituted) carbons, in the range of δ 122-135 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[12]

  • ≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is indicative of the terminal alkyne C-H bond.

  • C≡C Stretch: A weaker absorption band in the region of 2150-2100 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.

  • Si-CH₃ Bending: A strong, characteristic band at ~1250 cm⁻¹ is due to the symmetric deformation of the Si-CH₃ groups.[13]

  • Si-C Stretch: A strong band around 840-860 cm⁻¹ is characteristic of the Si-C stretch in the trimethylsilyl group.[13]

  • Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region are due to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Molecular Ion (M⁺): The molecular weight of this compound is 174.31 g/mol .[1] The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 174.

  • Key Fragmentation: A very common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl group (•CH₃, 15 Da), leading to a strong [M-15]⁺ peak at m/z = 159.

Table 2: Summary of Expected Characterization Data

TechniqueFeatureExpected Value/Observation
¹H NMR δ (TMS, 9H)~ 0.25 ppm (singlet)
δ (Aromatic, 4H)~ 7.20-7.60 ppm (two doublets)
δ (Acetylenic, 1H)~ 3.0-3.5 ppm (singlet)
FT-IR ≡C-H Stretch~ 3300 cm⁻¹ (sharp, strong)
C≡C Stretch~ 2110 cm⁻¹ (weak)
Si-CH₃ Bend~ 1250 cm⁻¹ (strong)
Si-C Stretch~ 850 cm⁻¹ (strong)
Mass Spec Molecular Ion (M⁺)m/z = 174
Major Fragmentm/z = 159 ([M-15]⁺)

Conclusion: Enabling Innovation in Science and Medicine

The successful synthesis and rigorous characterization of this compound are foundational steps for its application in advanced research. Its unique bifunctional nature allows for its incorporation into complex molecular architectures, including conjugated polymers for materials science and novel small molecules for drug discovery.[2][14] The trimethylsilyl group, for instance, can enhance stability and modulate electronic properties, which are key considerations in the design of new chemical entities.[15] By providing this detailed technical guide, we aim to empower researchers and scientists to confidently synthesize and utilize this valuable compound, thereby accelerating innovation in their respective fields.

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Introduction: The Structural Significance of (4-Ethynylphenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the NMR Data Interpretation of (4-Ethynylphenyl)trimethylsilane

This compound is a bifunctional organic compound of significant interest in materials science, organic synthesis, and medicinal chemistry. Its rigid, linear structure, provided by the para-substituted phenylacetylene core, makes it an ideal building block for polymers, molecular wires, and complex organic architectures. The presence of two distinct and reactive functional groups—the terminal alkyne (ethynyl group) and the trimethylsilyl (TMS) group—allows for selective, orthogonal chemical modifications.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation and purity assessment of this molecule. Its power lies in its ability to provide a detailed atomic-level map, revealing the precise electronic environment of each hydrogen (¹H) and carbon (¹³C) nucleus. This guide provides a comprehensive interpretation of the NMR data for this compound, grounded in fundamental principles and practical insights for researchers and drug development professionals. We will dissect the ¹H and ¹³C NMR spectra, explaining the causality behind observed chemical shifts, coupling patterns, and the influence of the key functional groups.

Core Principles: Understanding Substituent Effects

The NMR spectrum of this compound is dictated by the electronic interplay between the aromatic ring and its two para-substituents.

  • The Trimethylsilyl (-Si(CH₃)₃) Group : The TMS group is characterized by its chemical inertness and large molecular volume[1]. In NMR, its most notable feature is the strong, high-field signal from its nine equivalent methyl protons, which typically appears near 0 ppm, close to the tetramethylsilane reference standard[1][2]. The silicon atom is less electronegative than carbon, leading to a net electron-donating effect on the aromatic ring through sigma (σ) bonds. This results in increased electron density (shielding) at the ortho and para positions of the ring.

  • The Ethynyl (-C≡CH) Group : The sp-hybridized carbons of the alkyne are more electronegative than the sp² carbons of the benzene ring. This makes the ethynyl group a mild electron-withdrawing group, which decreases electron density (deshielding) on the aromatic ring.

This push-pull electronic dynamic creates a distinct and predictable pattern in the aromatic region of the NMR spectrum.

¹H NMR Spectrum Analysis: A Proton-by-Proton Walkthrough

The ¹H NMR spectrum provides the initial, high-sensitivity overview of the molecule's structure. For a standard analysis in a solvent like deuterated chloroform (CDCl₃), we anticipate four distinct signals.

Experimental Protocol: ¹H NMR Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common and effective choice. A comprehensive list of common NMR solvents and their properties is an essential resource[3][4].

  • Sample Weighing : Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution : Dissolve the sample in ~0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer : Transfer the solution to a standard 5 mm NMR tube.

  • Referencing : While the compound contains a TMS group, it is best practice to use the residual solvent peak as a primary reference (e.g., CHCl₃ at 7.26 ppm) or add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm)[5].

  • Acquisition : Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.

Signal Interpretation

Table 1: Typical ¹H NMR Data for this compound in CDCl₃

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
H-a~0.25Singlet (s)9HN/A-Si(CH ₃)₃
H-b~3.0 - 3.1Singlet (s)1HN/A-C≡CH
H-d~7.35 - 7.45Doublet (d)2H~8.4 HzAr-H (ortho to -C≡CH)
H-c~7.45 - 7.55Doublet (d)2H~8.4 HzAr-H (ortho to -Si(CH₃)₃)
  • The TMS Protons (H-a) : A sharp, intense singlet is observed far upfield, typically around δ 0.25 ppm . This signal integrates to 9 protons. Its upfield position is a direct result of the low electronegativity of silicon[2][6]. The singlet multiplicity arises because all nine protons are chemically and magnetically equivalent, with no adjacent protons to couple with.

  • The Aromatic Protons (H-c, H-d) : The para-substitution pattern results in a symmetrical AA'BB' spin system, which often simplifies to appear as two distinct doublets[7][8].

    • The protons ortho to the electron-withdrawing ethynyl group (H-d ) are deshielded and appear further downfield.

    • The protons ortho to the electron-donating TMS group (H-c ) are more shielded and appear slightly upfield relative to their counterparts.

    • Both signals appear as doublets due to coupling with their adjacent aromatic proton (ortho coupling). The typical coupling constant, ³JHH, for this interaction is in the range of 8-9 Hz[9].

  • The Acetylenic Proton (H-b) : The terminal alkyne proton gives rise to a singlet typically found around δ 3.0-3.1 ppm . For comparison, the acetylenic proton in unsubstituted phenylacetylene appears at δ 3.06 ppm[10]. The singlet nature of this peak in standard spectra is due to the very small long-range coupling constants to the aromatic protons, which are often not resolved.

Visualizing the Assignments

dot graph "Molecule_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

} Caption: Molecular structure of this compound with ¹H NMR assignments.

¹³C NMR Spectrum Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides one signal for each unique carbon atom. This technique is invaluable for confirming the carbon framework of the molecule.

Signal Interpretation

Due to the molecule's symmetry, we expect to see eight distinct carbon signals. Aromatic carbon signals generally appear in the δ 110-160 ppm range[11][12].

Table 2: Typical ¹³C NMR Data for this compound in CDCl₃

Signal LabelChemical Shift (δ, ppm)Assignment
C-a~ -1.0-C H₃
C-f~ 77.5-C≡C H
C-e~ 83.5-C ≡CH
C-h~ 122.5C -C≡CH (Quaternary)
C-d~ 128.0C H (ortho to -C≡CH)
C-c~ 132.0C H (ortho to -Si(CH₃)₃)
C-g~ 133.5C -Si(CH₃)₃ (Quaternary)

Note: Specific chemical shifts can vary slightly based on solvent and concentration.

  • The TMS Carbon (C-a) : The three equivalent methyl carbons of the TMS group produce a single, sharp signal at a very high field, typically around δ -1.0 ppm .

  • The Alkynyl Carbons (C-e, C-f) : Two signals are observed for the alkyne carbons. The terminal, proton-bearing carbon (C-f ) appears further upfield (δ 77.5 ppm ), while the internal carbon attached to the phenyl ring (C-e ) is found further downfield (δ 83.5 ppm ).

  • The Aromatic Carbons (C-c, C-d, C-g, C-h) : Four signals arise from the six aromatic carbons.

    • Quaternary Carbons (C-g, C-h) : These carbons, which bear no protons, typically show weaker signals. The carbon attached to the silicon atom (C-g ) is significantly deshielded by the substituent effect. The carbon attached to the ethynyl group (C-h ) is also distinct. Advanced techniques like HSQC and HMBC are required for unambiguous assignment.

    • Protonated Carbons (C-c, C-d) : The two signals for the protonated carbons can be assigned based on the electronic effects discussed previously. The carbons ortho to the TMS group (C-c ) are expected at a different chemical shift than those ortho to the ethynyl group (C-d ). An HSQC experiment would definitively correlate these carbon signals to their directly attached proton signals (H-c and H-d).

Advanced 2D NMR Techniques for Unambiguous Assignment

For absolute certainty in structural assignment, 2D NMR experiments are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates carbon nuclei with their directly attached protons. It would show a clear correlation between the H-a signal and the C-a signal, H-c and C-c, H-d and C-d, and H-b and C-f. This is the most reliable method for assigning the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between carbons and protons that are two or three bonds apart. Key expected correlations for this compound would include:

    • A correlation from the TMS protons (H-a) to the ipso-carbon C-g.

    • Correlations from the acetylenic proton (H-b) to the alkynyl carbons C-e and C-f.

    • Correlations from the aromatic protons (H-c, H-d) to the quaternary aromatic carbons (C-g, C-h), helping to assign them.

Logical Workflow for NMR Interpretation

dot digraph "NMR_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="sans-serif"]; edge [color="#5F6368", fontname="sans-serif"];

} Caption: A self-validating workflow for the complete NMR analysis of the target molecule.

Conclusion

The NMR spectral interpretation of this compound is a logical process rooted in the fundamental principles of chemical shift theory and spin-spin coupling. By systematically analyzing the ¹H and ¹³C spectra, and employing 2D techniques for confirmation, a complete and unambiguous structural assignment can be achieved. The characteristic upfield singlet of the TMS group, the distinct AA'BB' pattern of the para-substituted ring, and the unique signals of the ethynyl group combine to create a spectral fingerprint that is both informative and definitive. This guide provides the foundational knowledge for researchers to confidently interpret their data and verify the integrity of this versatile chemical building block.

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(4-Ethynylphenyl)trimethylsilane FTIR spectrum analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FTIR Spectrum Analysis of (4-Ethynylphenyl)trimethylsilane

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed interpretation of the vibrational modes that characterize this versatile organosilicon compound.

Introduction: The Molecular Blueprint

This compound, hereafter referred to as TMS-EP, is a bifunctional molecule featuring a para-substituted benzene ring at its core.[1] This aromatic system is appended with two electronically and sterically distinct functional groups: a terminal alkyne (-C≡CH) and a trimethylsilyl (-Si(CH₃)₃) group. This unique architecture makes TMS-EP a valuable building block in organic synthesis, particularly in the construction of complex conjugated systems for materials science and pharmaceutical applications.

FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural verification and quality assessment of TMS-EP. By probing the vibrational frequencies of the molecule's covalent bonds, FTIR provides a unique spectral "fingerprint," allowing for the unambiguous confirmation of its functional groups and substitution pattern.[2][3]

Theoretical Framework: Molecular Vibrations of TMS-EP

A molecule's interaction with infrared radiation is governed by its intrinsic vibrational modes. These motions, which include bond stretching and bending, occur at specific quantized energy levels. For a non-linear molecule with 'N' atoms, the theoretical number of fundamental vibrational modes is 3N-6.[3][4] For TMS-EP (C₁₁H₁₄Si), with 26 atoms, this calculates to 72 possible vibrational modes. However, the practical FTIR spectrum is dominated by a smaller number of characteristic and intense "group frequencies," which are invaluable for structural diagnosis.

The interpretation of the TMS-EP spectrum relies on identifying the distinct vibrational signatures of its three key structural components:

  • The terminal alkyne group.

  • The para-disubstituted aromatic ring .

  • The trimethylsilyl (TMS) group.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The integrity of the spectral analysis is contingent upon a meticulously executed experimental procedure. The following protocol is designed to be a self-validating system, ensuring both accuracy and reproducibility.

Sample Preparation

Given that TMS-EP is a low-melting solid or liquid at room temperature, the most straightforward and effective method is the preparation of a thin film.

  • Plate Selection: Use a polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Ensure the plate is clean, dry, and free of any residues by wiping it with a lint-free cloth dampened with a volatile solvent (e.g., anhydrous dichloromethane or hexane) and allowing it to dry completely.

  • Background Collection: Place the clean salt plate in the spectrometer's sample holder and collect a background spectrum. This critical step digitally subtracts the absorbance contributions from the salt plate and atmospheric water and carbon dioxide, preventing spectral artifacts.

  • Sample Application: Remove the plate from the spectrometer. Apply a single, small drop of TMS-EP to the center of the plate.

  • Film Formation: Gently place a second salt plate on top of the first, spreading the sample into a thin, uniform capillary film. Avoid applying excessive pressure, which could damage the plates.

  • Mounting: Place the resulting "sandwich" assembly back into the sample holder for analysis.

Instrumentation and Data Acquisition
  • Spectrometer: A standard benchtop Fourier-Transform Infrared (FTIR) spectrometer equipped with a Globar source and a Deuterated Triglycine Sulfate (DTGS) detector is suitable.

  • Parameters for High-Quality Data:

    • Spectral Range: 4000 – 400 cm⁻¹

    • Resolution: 4 cm⁻¹ (Provides a good balance between signal-to-noise and peak definition).[5]

    • Number of Scans: 16 to 32 scans (Co-adding multiple scans significantly improves the signal-to-noise ratio).[5]

    • Apodization: Happ-Genzel function is recommended for good peak shape fidelity.

Workflow Diagram

The entire experimental process, from preparation to analysis, follows a logical and self-validating sequence.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Clean_Plate 1. Clean KBr/NaCl Plate Background 2. Acquire Background Spectrum (Clean Plate + Atmosphere) Clean_Plate->Background Apply_Sample 3. Apply TMS-EP Sample Background->Apply_Sample Create_Film 4. Form Thin Capillary Film Apply_Sample->Create_Film Acquire_Spectrum 5. Run Sample Scan (4000-400 cm⁻¹, 4 cm⁻¹ Res, 32 Scans) Create_Film->Acquire_Spectrum Process_Spectrum 6. Perform Fourier Transform & Background Subtraction Acquire_Spectrum->Process_Spectrum Analyze 7. Identify Characteristic Peaks & Compare to References Process_Spectrum->Analyze Report 8. Final Report Generation Analyze->Report

Caption: Experimental workflow for FTIR analysis of TMS-EP.

Spectral Interpretation: Decoding the Vibrational Signature

The resulting spectrum is a composite of the vibrational modes from each functional group. A systematic analysis allows for the complete structural confirmation of TMS-EP.

Key Diagnostic Regions and Peak Assignments

The table below summarizes the expected vibrational frequencies, their origins, and their characteristic intensities.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3310≡C-H StretchTerminal AlkyneStrong, Sharp
3100 - 3000=C-H StretchAromatic RingMedium to Weak
2960 - 2850C-H Asymmetric & Symmetric Stretch-CH₃ (from TMS)Medium
~2155-C≡C- StretchInternal AlkyneMedium to Weak
1600, 1500, 1450C=C In-Ring StretchAromatic RingMedium, Multiple
~1250Si-CH₃ Symmetric Deformation (Umbrella Mode)TrimethylsilylStrong
840 - 810C-H Out-of-Plane Bend (p-disubstituted)Aromatic RingStrong
~860 & ~760Si-C StretchTrimethylsilylStrong
700 - 610≡C-H BendTerminal AlkyneMedium, Broad
Detailed Analysis of Vibrational Modes
  • The Terminal Alkyne (-C≡CH):

    • ≡C-H Stretch (~3310 cm⁻¹): This is arguably the most telling peak in the spectrum. Its appearance as a strong, sharp signal in this high-frequency region is definitive proof of a terminal alkyne.[6][7][8] Its absence would indicate an internal alkyne or a reaction at this site.

    • -C≡C- Stretch (~2155 cm⁻¹): The carbon-carbon triple bond stretch appears in a relatively uncluttered region of the spectrum.[2][7] Its intensity can be variable but its presence is a key confirmatory data point.

    • ≡C-H Bend (700-610 cm⁻¹): A broad and medium-intensity band resulting from the out-of-plane bending of the acetylenic proton confirms the terminal nature of the alkyne.[6][8]

  • The Aromatic Ring (p-disubstituted):

    • Aromatic C-H Stretch (3100-3000 cm⁻¹): These peaks appear at slightly higher wavenumbers than their aliphatic counterparts and confirm the presence of hydrogens attached to sp²-hybridized carbon atoms.[9][10]

    • C=C In-Ring Stretches (1600-1450 cm⁻¹): The phenyl ring exhibits a characteristic pattern of two to four bands in this region due to the stretching of the carbon-carbon double bonds within the ring.[9][10]

    • C-H Out-of-Plane (OOP) Bend (840-810 cm⁻¹): This is a powerful diagnostic tool for determining the substitution pattern of the benzene ring. For a 1,4- (or para-) disubstituted ring, a single, strong absorption is expected in this narrow range.[10] This confirms the intended regiochemistry of the molecule.

  • The Trimethylsilyl (-Si(CH₃)₃) Group:

    • Si-CH₃ Symmetric Deformation (~1250 cm⁻¹): A very strong and characteristic band corresponding to the symmetric "umbrella" deformation of the methyl groups attached to the silicon atom is a hallmark of the TMS group.[11][12]

    • Si-C Stretches (~860 & ~760 cm⁻¹): The stretching vibrations of the silicon-carbon bonds give rise to one or two strong bands in the fingerprint region. A strong absorption around 860-840 cm⁻¹ is particularly indicative of the Si-(CH₃)₃ moiety.[11][12]

    • Aliphatic C-H Stretches (2960-2850 cm⁻¹): The nine protons of the three methyl groups produce characteristic C-H stretching bands just below 3000 cm⁻¹, clearly distinguishing them from the aromatic C-H stretches.[13]

Conclusion: A Validated Structural Identity

The FTIR spectrum of this compound provides a wealth of structural information. The simultaneous observation of the sharp ≡C-H stretch at ~3310 cm⁻¹, the strong Si-CH₃ umbrella mode at ~1250 cm⁻¹, and the intense C-H out-of-plane bend characteristic of para-disubstitution around 830 cm⁻¹ provides unequivocal confirmation of the molecule's identity. This analytical method, grounded in a robust experimental protocol, offers a reliable and efficient system for quality control and structural elucidation in any research or development setting.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

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An In-depth Technical Guide to the Reactivity and Stability of (4-Ethynylphenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (4-Ethynylphenyl)trimethylsilane (CAS No. 16116-92-0) is a pivotal organosilicon compound that serves as a versatile building block in organic synthesis, medicinal chemistry, and materials science.[1][2][3] Its unique bifunctional nature, featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and an aromatic ring, allows for a wide range of chemical transformations. This guide provides a comprehensive analysis of its synthesis, core reactivity, and stability profile. We will delve into the mechanistic underpinnings of its key reactions, including the critical role of the TMS protecting group, protocols for its selective removal (protiodesilylation), and its application in cross-coupling chemistries. Stability considerations, safe handling procedures, and detailed experimental protocols are also presented to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.

Introduction: The Molecular Architecture and Strategic Value

This compound, also known as 1-ethynyl-4-(trimethylsilyl)benzene or 4-(trimethylsilyl)phenylacetylene, is a colorless to yellow liquid at room temperature. Its strategic importance in modern chemistry stems from the orthogonal reactivity of its constituent parts: the TMS-protected alkyne and the phenyl ring.

The trimethylsilyl group serves as a robust yet readily cleavable protecting group for the terminal alkyne's acidic proton. This protection is crucial for preventing undesirable side reactions, such as self-coupling (Glaser coupling), under various conditions, particularly during metal-catalyzed cross-coupling reactions involving other parts of a molecule.[4][5][6] Furthermore, the silyl group enhances the thermal stability of the molecule and improves its handling characteristics compared to the free terminal alkyne.[1][6] This controlled reactivity allows for sequential and site-selective functionalization, making it an invaluable tool for constructing complex molecular architectures found in pharmaceuticals, functional polymers, and organic electronic materials.[1][7]

Synthesis of this compound

The most common and efficient synthesis of this compound involves a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. A typical route involves the coupling of an aryl dihalide, such as 1-bromo-4-iodobenzene, with ethynyltrimethylsilane. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed couplings, the reaction can be performed selectively at the iodo position.[8]

Alternatively, a more direct approach involves the coupling of 4-ethynylaniline or a similar precursor, which is then functionalized. However, the palladium-catalyzed reaction between a suitable aryl halide like 4-bromoiodobenzene and trimethylsilylacetylene remains a primary and reliable method for its preparation.

Core Reactivity: A Tale of Two Moieties

The reactivity of this compound is dominated by the chemistry of the TMS-protected alkyne. The aryl ring offers a stable scaffold but can also participate in electrophilic aromatic substitution, although this is less common given the primary utility of the alkyne group.

The Trimethylsilyl Group: More Than Just a Placeholder

The Si-C(alkyne) bond is the epicenter of the molecule's reactivity. The TMS group is one of the most labile silyl protecting groups, making its removal straightforward under mild conditions.[9] Its primary functions are:

  • Protection: It masks the acidic proton of the terminal alkyne, enabling reactions elsewhere in the molecule without interference.

  • Stabilization: It significantly increases the thermal stability of the alkyne, particularly in conjugated systems like diynes and polyynes.[5][6]

  • Solubility: The lipophilic nature of the TMS group often improves the solubility of the molecule in common organic solvents.

Deprotection (Protiodesilylation): Unmasking the Alkyne

The selective cleavage of the Si-C bond to regenerate the terminal alkyne is arguably the most important reaction of this compound. This transformation can be achieved under a variety of mild basic, acidic, or fluoride-mediated conditions.[5][10]

Base-Mediated Deprotection: Mild bases such as potassium carbonate (K₂CO₃) in methanol are highly effective for removing the TMS group.[10][11] The reaction proceeds via nucleophilic attack of the methoxide ion on the silicon atom, forming a pentacoordinate silicate intermediate. This intermediate then fragments, with the resulting acetylide anion being protonated by the solvent to yield the terminal alkyne.[11]

Fluoride-Mediated Deprotection: Fluoride ions exhibit a very high affinity for silicon, making fluoride sources like tetra-n-butylammonium fluoride (TBAF) extremely effective reagents for TMS deprotection.[10][12] The mechanism is analogous to base-mediated cleavage, involving the formation of a stable pentacoordinate intermediate. The strength of the Si-F bond (approx. 135 kcal/mol) is a powerful thermodynamic driving force for this reaction.[12]

Below is a diagram illustrating the general mechanism for nucleophile-induced desilylation.

Caption: Generalized mechanism of TMS deprotection via a pentacoordinate silicon intermediate.

Participation in Cross-Coupling Reactions

Once deprotected, the resulting 4-ethynylphenylacetylene is a valuable substrate for various coupling reactions. The most notable is the Sonogashira coupling , where it can be coupled with aryl or vinyl halides to extend the conjugated system.[4][13][14] This two-step sequence—deprotection followed by coupling—is a cornerstone of synthetic strategies aimed at building complex oligo(phenylene ethynylene) (OPE) structures for molecular electronics and materials science.[15]

The workflow below illustrates the strategic use of this compound in a typical synthetic sequence.

Synthetic_Workflow Start (4-Bromophenyl)trimethylsilane Step1 Sonogashira Coupling (with TMS-acetylene) Intermediate This compound (Protected Alkyne) Step2 Deprotection (e.g., K₂CO₃/MeOH or TBAF) Deprotected 4-Ethynylphenylacetylene (Terminal Alkyne) Step3 Further Coupling / Reaction (e.g., Sonogashira, Click Chemistry) FinalProduct Complex Conjugated Molecule Start_Corrected This compound (Protected Alkyne) Step_Deprotect Deprotection (e.g., K₂CO₃, MeOH) Start_Corrected->Step_Deprotect Intermediate_Deprotected 4-Ethynylphenylacetylene (Terminal Alkyne) Step_Deprotect->Intermediate_Deprotected Step_Couple Sonogashira Coupling (with Ar-X) Intermediate_Deprotected->Step_Couple Final_Product Diarylacetylene Product Step_Couple->Final_Product

Caption: Synthetic utility workflow starting from this compound.

Stability and Handling

A thorough understanding of the stability of this compound is critical for its effective use and storage.

Thermal and Chemical Stability

Thermal Stability: Aryl silanes generally exhibit high thermal stability, a property that is advantageous in many synthetic applications.[16] The presence of the TMS group further enhances the stability of the ethynyl moiety, making the compound less prone to thermal decomposition or polymerization compared to its non-silylated counterpart.[5]

Chemical Stability: The stability of the molecule is highly pH-dependent.

  • Acidic/Basic Conditions: The TMS-alkyne linkage is labile and will cleave under both acidic and basic aqueous conditions.[9] The rate of cleavage depends on the steric bulk of the silyl group; TMS is among the most sensitive.[17]

  • Neutral/Anhydrous Conditions: Under neutral, anhydrous conditions, the compound is generally stable.[18] It is compatible with many reaction conditions that do not involve strong acids, bases, or fluoride sources, such as standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) at other sites of a larger molecule.[7][19]

The relationship between the molecule's structure and its stability/reactivity is summarized below.

Structure_Reactivity_Stability Main This compound Aryl Ring Ethynyl Group Trimethylsilyl (TMS) Group Reactivity Reactivity Main:f3->Reactivity Enables Main:f2->Reactivity Site of Stability Stability Main:f1->Stability Contributes to Main:f3->Stability Enhances Deprotection Deprotection (Protiodesilylation) Reactivity->Deprotection Coupling Cross-Coupling (Post-Deprotection) Reactivity->Coupling Thermal High Thermal Stability Stability->Thermal Chemical Labile to Acid/Base/F⁻ Stable under neutral conditions Stability->Chemical

Caption: Interplay of structural components with reactivity and stability.

Storage and Safe Handling

This compound is classified as a combustible liquid that causes skin and serious eye irritation.[3][18]

  • Handling: Standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn.[18] All manipulations should be performed in a well-ventilated fume hood.[20] Avoid contact with skin and eyes.[18]

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.[2][18] It should be kept in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[20]

Experimental Protocols

The following protocols are provided as representative examples of the key transformations involving this compound.

Protocol 1: Deprotection using Potassium Carbonate

This protocol describes the mild, base-catalyzed removal of the TMS group.

  • Preparation: Dissolve this compound (1.0 eq) in a 1:1 mixture of methanol (MeOH) and tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Reagent Addition: To the stirred solution, add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Reaction: Stir the suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, filter the mixture to remove the solid K₂CO₃. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 4-ethynylphenylacetylene. Further purification can be achieved by column chromatography if necessary.

Protocol 2: Deprotection using Tetra-n-butylammonium Fluoride (TBAF)

This protocol is effective for rapid and clean TMS cleavage.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1-0.2 M in a flask under an inert atmosphere.

  • Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1-1.2 eq) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected product.

Parameter Method 1: K₂CO₃/MeOH Method 2: TBAF/THF
Reagent Potassium CarbonateTetra-n-butylammonium Fluoride
Solvent Methanol / THFTetrahydrofuran
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 1-4 hours30-60 minutes
Key Advantage Inexpensive reagents, easy workupFast, high-yielding, very mild
Consideration Heterogeneous mixtureRequires anhydrous conditions

Conclusion

This compound is a compound of significant synthetic utility, prized for the stability conferred by the TMS group and the ease with which this group can be removed to unmask a reactive terminal alkyne. Its predictable reactivity allows for its seamless integration into complex synthetic routes for creating advanced materials and pharmacologically relevant molecules. A firm grasp of its stability profile and the nuances of its deprotection chemistry is essential for any researcher aiming to leverage its full potential. By following the guidelines and protocols outlined in this guide, scientists can confidently and safely employ this versatile building block in their research and development endeavors.

References

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An In-depth Technical Guide to (4-Ethynylphenyl)trimethylsilane: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Ethynylphenyl)trimethylsilane is a versatile bifunctional organic molecule of significant interest in materials science, medicinal chemistry, and organic synthesis. Its structure, featuring a phenyl ring substituted with a terminal alkyne and a trimethylsilyl (TMS) protected ethynyl group, allows for selective and sequential chemical modifications. The TMS group serves as a robust protecting group for the terminal alkyne, enabling reactions at the unprotected ethynyl group without interference. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed protocols for its synthesis and key chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their work.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties make it a versatile reagent in a variety of synthetic applications.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄Si[1]
Molecular Weight 174.32 g/mol [1]
Appearance Colorless to yellow clear liquid[2]
Boiling Point 75 °C at 4 mmHg
Density 0.90 g/mL
Refractive Index (n²⁰/D) 1.5240-1.5280
CAS Number 16116-92-0[1]

Spectroscopic Characterization (Estimated)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H ortho to SiMe₃)

    • δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H ortho to C≡CH)

    • δ 3.05 (s, 1H, C≡C-H)

    • δ 0.25 (s, 9H, Si(CH₃)₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 132.5 (Ar-C)

    • δ 132.0 (Ar-C)

    • δ 128.0 (Ar-C)

    • δ 122.0 (Ar-C)

    • δ 104.5 (Ar-C-Si)

    • δ 94.0 (Ar-C≡C)

    • δ 83.5 (C≡C-H)

    • δ 77.5 (C≡C-H)

    • δ -1.0 (Si(CH₃)₃)

  • Infrared (IR, neat):

    • ν 3310 cm⁻¹ (C≡C-H stretch)

    • ν 2960, 2890 cm⁻¹ (C-H stretch, aliphatic)

    • ν 2155 cm⁻¹ (C≡C stretch, internal)

    • ν 2105 cm⁻¹ (C≡C stretch, terminal)

    • ν 1250 cm⁻¹ (Si-CH₃ bend)

    • ν 840 cm⁻¹ (Si-C stretch)

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the two distinct alkyne functionalities. The terminal ethynyl group readily participates in a variety of coupling reactions, most notably the Sonogashira coupling, while the trimethylsilyl-protected alkyne remains inert under these conditions. This differential reactivity allows for a stepwise elaboration of the molecule. The trimethylsilyl group can be selectively removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), to reveal a second terminal alkyne for further functionalization.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[5] this compound is an excellent substrate for this reaction, allowing for the introduction of various substituents at the terminal alkyne position. The reaction proceeds via a catalytic cycle involving both palladium and copper species.

Sonogashira_Coupling A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L)₂ B->C D Transmetalation C->D E Ar-Pd(II)-C≡CR'(L)₂ D->E F Reductive Elimination E->F F->A Pd(0)L₂ regenerated G Ar-C≡CR' F->G Product H Cu(I) Acetylide Formation J Cu-C≡CR' H->J I R'C≡CH I->H Cu(I), Base J->D K Ar-X K->B L Base L->H Deprotection_Workflow Start This compound in THF Add_TBAF Add TBAF solution Start->Add_TBAF Reaction Stir at room temperature Add_TBAF->Reaction Workup Aqueous workup or resin quench Reaction->Workup Purification Column chromatography Workup->Purification Product 4-Ethynylbenzene Purification->Product

Caption: Experimental workflow for TMS deprotection.

Experimental Protocols

The following protocols are representative procedures for the synthesis and subsequent reactions of this compound. These methods are based on established literature procedures for similar compounds and should be adapted and optimized for specific experimental setups. [6][7][8]

Synthesis of this compound

This procedure is adapted from the Sonogashira coupling of a dihaloarene with trimethylsilylacetylene. [6] Materials:

  • 1-Bromo-4-iodobenzene

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-4-iodobenzene (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

  • Add anhydrous toluene and triethylamine (3.0 equiv) via syringe.

  • To the stirred solution, add trimethylsilylacetylene (1.1 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with toluene.

  • Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Sonogashira Coupling of this compound with 4-Iodoanisole

This protocol describes a typical Sonogashira coupling using the synthesized this compound. [7] Materials:

  • This compound

  • 4-Iodoanisole

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a Schlenk flask under argon, dissolve this compound (1.2 equiv) and 4-iodoanisole (1.0 equiv) in anhydrous THF.

  • To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv) and copper(I) iodide (0.05 equiv).

  • Add triethylamine (3.0 equiv) and stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired coupled product.

Deprotection of this compound

This procedure details the removal of the trimethylsilyl protecting group. [6] Materials:

  • This compound

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • DOWEX® 50WX8-400 ion-exchange resin (optional, for simplified workup)

  • Calcium carbonate (optional, for simplified workup)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous THF in a round-bottom flask.

  • Add the 1.0 M solution of TBAF in THF (1.1 equiv) dropwise at room temperature.

  • Stir the mixture for 1-2 hours, monitoring the deprotection by TLC.

  • Standard Workup: Upon completion, pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Simplified Workup (for polar products): Add DOWEX® 50WX8-400 resin (excess) and powdered calcium carbonate (excess) to the reaction mixture and stir for 1 hour. [6]Filter the mixture through a pad of celite, wash the resin with THF, and concentrate the filtrate to obtain the deprotected product.

  • If necessary, purify the product by flash chromatography on silica gel.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its orthogonal reactivity, stemming from the presence of both a free and a protected terminal alkyne, allows for the controlled and sequential construction of complex molecular architectures. The reliable protocols for its synthesis, selective coupling, and deprotection make it an attractive tool for researchers in various fields. This guide provides the foundational knowledge and practical procedures to effectively utilize this compound in the pursuit of novel materials and therapeutics.

References

  • Supporting Information - Wiley-VCH. (n.d.). Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane. Retrieved January 17, 2026, from [Link]

  • Supporting Information - ScienceOpen. (n.d.). Retrieved January 17, 2026, from [Link]

  • An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 17, 2026, from [Link]

  • Deprotection of Silyl Ethers - Gelest Technical Library. (n.d.). Retrieved January 17, 2026, from [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Silyl group deprotection by TBAF solution - YouTube. (2022, June 18). Retrieved January 17, 2026, from [Link]

  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.). Retrieved January 17, 2026, from [Link]

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  • ((4-Methoxyphenyl)ethynyl)trimethylsilane - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved January 17, 2026, from [Link]

  • Sila‐Sonogashira reaction of trimethyl(phenylethynyl)silane (4) with iodobenzene (2 a) catalyzed by Pd/SF. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. - SciSpace. (n.d.). Retrieved January 17, 2026, from [Link]

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  • trimethylsilylacetylene - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]

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Methodological & Application

Mastering Alkyne Synthesis: A Detailed Guide to Sonogashira Coupling with (4-Ethynylphenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the construction of carbon-carbon bonds is a foundational element of molecular innovation. Among the arsenal of cross-coupling reactions, the Sonogashira coupling stands out for its efficiency and functional group tolerance in forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1][2][3] This powerful reaction has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[4][5]

This comprehensive guide provides an in-depth exploration of the Sonogashira coupling, with a specific focus on the practical application of (4-Ethynylphenyl)trimethylsilane. We will delve into the mechanistic underpinnings of the reaction, provide field-proven, step-by-step protocols for both the coupling and subsequent deprotection steps, and discuss the critical parameters that ensure a successful and reproducible outcome.

The Strategic Advantage of this compound

This compound is a particularly valuable building block in Sonogashira couplings. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne. This protection prevents the undesirable homocoupling of the alkyne (Glaser coupling), a common side reaction under oxidative conditions, thereby enhancing the yield and purity of the desired cross-coupled product.[4][6] The TMS group is also advantageous as it can be cleaved under mild conditions to reveal the terminal alkyne for further functionalization.[4]

The Chemical Causality: Understanding the Sonogashira Catalytic Cycles

The Sonogashira reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, operating through two interconnected catalytic cycles.[5][7]

The Palladium Cycle: Activation of the Aryl Halide
  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: This key step involves the transfer of the alkynyl group from the copper acetylide (formed in the copper cycle) to the palladium center. This is often the rate-determining step of the overall reaction.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst.

The Copper Cycle: Activation of the Alkyne
  • Coordination and Deprotonation: The copper(I) salt coordinates to the terminal alkyne. In the presence of a base (typically an amine), the acidic terminal proton of the alkyne is removed to form a copper(I) acetylide intermediate.[2]

  • Alkynyl Transfer: This activated copper acetylide is now primed to transfer the alkynyl group to the palladium center in the transmetalation step.

While the copper co-catalyst significantly accelerates the reaction, allowing it to proceed under milder conditions, copper-free Sonogashira protocols have also been developed to circumvent issues like homocoupling and the need for stringent anaerobic conditions.[5][8]

Visualizing the Catalytic Pathway

To better illustrate the intricate dance of catalysts and reagents, the following diagram outlines the generally accepted mechanism for the copper-catalyzed Sonogashira coupling.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArAlkynyl Ar-Pd(II)L₂-C≡CR Transmetalation->PdII_ArAlkynyl RedElim Reductive Elimination PdII_ArAlkynyl->RedElim RedElim->Pd0 Regeneration Product Ar-C≡C-R RedElim->Product CuX Cu(I)X Coordination Coordination & Deprotonation CuX->Coordination Alkyne H-C≡C-R Alkyne->Coordination Base Cu_Acetylide Cu(I)-C≡C-R Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation Transfers Alkynyl Group

Caption: The dual catalytic cycles of the Sonogashira coupling.

Field-Proven Experimental Protocols

The following protocols are designed to be robust and reproducible. As with any chemical reaction, careful attention to reagent purity, solvent quality, and inert atmosphere techniques is paramount for success.

Part 1: Sonogashira Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Aryl BromideReagentMajor Chemical SupplierSubstrate
This compound≥98%Major Chemical SupplierCoupling Partner
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]99%Major Chemical SupplierCatalyst
Copper(I) Iodide (CuI)99.99%Major Chemical SupplierCo-catalyst
Triethylamine (TEA)Anhydrous, ≥99.5%Major Chemical SupplierBase and Solvent
TolueneAnhydrous, ≥99.8%Major Chemical SupplierCo-solvent
Diethyl EtherAnhydrousMajor Chemical SupplierFor workup
Saturated aq. NH₄ClFor workup
BrineFor workup
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agent
Celite®Filtration aid
Silica Gel230-400 meshFor chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add the aryl bromide (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is crucial to prevent the degradation of the catalyst and the homocoupling of the alkyne.[4]

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) and anhydrous triethylamine (5 mL) via syringe. Stir the mixture at room temperature for 10 minutes to dissolve the solids.

  • Alkyne Addition: Add this compound (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 70-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst residues.[9] Wash the filter cake with additional diethyl ether (2 x 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 20 mL) and brine (1 x 20 mL).[9][10]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure TMS-protected coupled product.[10]

Part 2: Deprotection of the Trimethylsilyl Group

This protocol describes the removal of the TMS group to yield the terminal alkyne, a crucial step for subsequent synthetic transformations.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
TMS-protected Coupled ProductFrom Part 1Substrate
Tetrabutylammonium Fluoride (TBAF)1.0 M solution in THFMajor Chemical SupplierDeprotecting Agent
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Major Chemical SupplierSolvent
Diethyl EtherMajor Chemical SupplierFor workup
Deionized WaterFor workup
BrineFor workup
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the TMS-protected coupled product (1.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Deprotection: Cool the solution to 0 °C in an ice bath. Add TBAF (1.0 M solution in THF, 1.1 mL, 1.1 equiv) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC until the starting material is fully consumed.

  • Workup: Quench the reaction by adding deionized water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Washing: Wash the combined organic layers with deionized water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude terminal alkyne can often be used without further purification. If necessary, purify by flash column chromatography on silica gel.

Workflow for Synthesis and Deprotection

The overall process from starting materials to the final deprotected alkyne can be visualized as a linear workflow.

Sonogashira_Workflow Start Aryl Bromide + This compound Coupling Sonogashira Coupling (Pd/Cu, Base, Solvent, Heat) Start->Coupling Workup1 Workup & Purification (Filtration, Extraction, Chromatography) Coupling->Workup1 TMS_Product TMS-Protected Coupled Product Workup1->TMS_Product Deprotection TMS Deprotection (TBAF, THF) TMS_Product->Deprotection Workup2 Workup & Purification (Extraction, Drying) Deprotection->Workup2 Final_Product Terminal Alkyne Product Workup2->Final_Product

Caption: A streamlined workflow from coupling to deprotection.

Trustworthiness and Self-Validation

The reliability of these protocols is ensured through in-process controls and final product characterization.

  • Reaction Monitoring: Regular analysis of the reaction mixture by TLC or GC-MS is critical. This allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating and ensuring that the starting materials have been consumed.

  • Spectroscopic Verification: The identity and purity of the final products (both TMS-protected and deprotected) must be confirmed using standard spectroscopic techniques.

    • ¹H and ¹³C NMR: Will confirm the molecular structure and the presence or absence of the TMS group (a characteristic singlet at ~0.25 ppm in the ¹H NMR).

    • Mass Spectrometry (MS): Will verify the molecular weight of the synthesized compounds.

    • Infrared (IR) Spectroscopy: Can be used to identify the characteristic C≡C stretching vibration of the alkyne.

By adhering to these validation steps, researchers can have high confidence in the outcome of their experiments and the integrity of their synthesized molecules. This meticulous approach is fundamental to producing high-quality data for publications, patents, and drug development submissions.

References

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Synthesis of conjugated polymers with (4-Ethynylphenyl)trimethylsilane

The use of this compound and its derivatives is a cornerstone of modern conjugated polymer synthesis. The TMS protecting group strategy provides a reliable and efficient route to well-defined poly(p-phenyleneethynylene)s by mitigating undesirable homocoupling side reactions. The protocols outlined in this guide provide a robust foundation for researchers to synthesize these advanced materials. The versatility of the Sonogashira reaction allows for the incorporation of a wide variety of functional groups and aromatic units, enabling the fine-tuning of the polymers' electronic and photophysical properties for specific applications, ranging from advanced sensors to next-generation organic electronics. [21][22]

References

  • Swager, T. M. (n.d.). New sensor applications of poly(phenylene ethynylene)s. DSpace@MIT. [Link]

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  • (n.d.). Scheme 2. Glaser–Hay polycoupling reaction. ResearchGate. [Link]

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  • Al-Ghamdi, A. A., Al-Omair, M. A., El-Ghamdi, A. A., & Al-Ghamdi, A. A. (2022). Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers, 14(19), 4153. [Link]

  • Kuang, Y., Ni, W., Liu, H., & Han, J. (2025). Poly(p-Phenyleneethynylene)s-Based Sensor Array for Diagnosis of Clinical Diseases. ChemMedChem, 20(5), e202400686. [Link]

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  • Seavill, P. W., Holt, K. B., & Wilden, J. D. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Organic & Biomolecular Chemistry, 17(23), 5721–5728. [Link]

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  • Singh, A., & Samanta, A. (2023). A short review article on conjugated polymers. GSC Biological and Pharmaceutical Sciences, 22(2), 163–172. [Link]

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  • Galan, E., Rasool, S., & Bureš, F. (2024). Precision Synthesis of Conjugated Polymer Films by Surface-Confined Stepwise Sonogashira Cross-Coupling. International Journal of Molecular Sciences, 25(22), 12836. [Link]

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Application Notes and Protocols for (4-Ethynylphenyl)trimethylsilane in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring advanced materials for organic electronics.

Introduction: Strategic Integration of (4-Ethynylphenyl)trimethylsilane in High-Performance OPV Materials

This compound is a versatile building block in the synthesis of conjugated polymers and small molecules for organic photovoltaic (OPV) applications. Its utility stems from the dual functionality of the trimethylsilyl (TMS)-protected ethynyl group and the phenyl ring. The TMS group serves as a solubilizing and protecting group, enabling controlled synthesis and purification of intermediates, while the ethynylphenyl moiety provides a rigid and electronically conjugated linker that can be incorporated into the backbone of donor-acceptor (D-A) copolymers.[1][2] This strategic design element allows for the fine-tuning of the optical and electrochemical properties of the resulting materials, which is critical for optimizing the performance of OPV devices.

The incorporation of the ethynyl linkage into the polymer backbone has been shown to influence the electronic bandgap and energy levels of the resulting conjugated polymers.[3] This is a key parameter in designing materials for efficient charge separation and transport in bulk heterojunction solar cells. Furthermore, the rigid nature of the ethynylphenyl unit can impact the planarity and packing of the polymer chains, which in turn affects the morphology of the active layer and the charge carrier mobility.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a model donor-acceptor copolymer for OPV applications, followed by a comprehensive guide to the fabrication and characterization of the corresponding solar cell devices.

Part 1: Synthesis of a Donor-Acceptor Copolymer using this compound

This section details the synthesis of a representative poly(thienylene vinylene) derivative incorporating this compound. The synthesis involves a Sonogashira cross-coupling polymerization, a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl halides.[2]

Monomer Synthesis and Deprotection of the Trimethylsilyl Group

The trimethylsilyl group in this compound serves as a protecting group for the terminal alkyne, preventing unwanted side reactions during preceding synthetic steps. Prior to polymerization, this group must be removed to liberate the reactive terminal alkyne.

Protocol 1: Deprotection of this compound

Materials:

  • This compound

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of TBAF in THF (1.1 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield 4-ethynylphenylacetylene.

Sonogashira Polymerization

The following protocol describes the synthesis of a donor-acceptor copolymer via Sonogashira coupling of a dibrominated thiophene-based monomer with the deprotected 4-ethynylphenylacetylene.

Protocol 2: Sonogashira Polymerization

Materials:

  • 2,5-Dibromo-3-alkylthiophene (or other suitable dibrominated monomer)

  • 4-Ethynylphenylacetylene (from Protocol 1)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous and degassed

  • Toluene, anhydrous and degassed

  • Schlenk flask or three-neck round-bottom flask

  • Reflux condenser

  • Inert gas supply (N₂ or Ar)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a Schlenk flask, add the dibrominated monomer (1 equivalent), 4-ethynylphenylacetylene (1 equivalent), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous and degassed toluene and triethylamine (typically in a 4:1 v/v ratio) via cannula.

  • Heat the reaction mixture to 70-90 °C and stir under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer precipitate by filtration.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.

  • Dissolve the purified polymer in a high-boiling point solvent like chloroform or chlorobenzene and re-precipitate into methanol.

  • Collect the final polymer by filtration and dry under vacuum.

Sonogashira_Polymerization Monomer1 Dibrominated Monomer Polymerization Sonogashira Coupling (Pd/Cu catalyst, Base) Monomer1->Polymerization Monomer2 This compound Deprotection Deprotection (TBAF, THF) Monomer2->Deprotection TerminalAlkyne 4-Ethynylphenylacetylene Deprotection->TerminalAlkyne TerminalAlkyne->Polymerization Polymer Donor-Acceptor Copolymer Polymerization->Polymer

Caption: Synthetic workflow for the preparation of a donor-acceptor copolymer.

Part 2: Organic Photovoltaic Device Fabrication and Characterization

This section outlines the procedures for constructing and evaluating the performance of a bulk heterojunction organic solar cell using the newly synthesized polymer as the donor material and a fullerene derivative (e.g., PC₇₁BM) as the acceptor.

Device Fabrication

A conventional device architecture of ITO/PEDOT:PSS/Polymer:PC₇₁BM/Ca/Al is described below. All fabrication steps should be performed in a cleanroom environment and the deposition of the active layer and electrodes should be carried out in an inert atmosphere (e.g., a glovebox).

Protocol 3: OPV Device Fabrication

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Synthesized donor polymer

  • [1][1]-Phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM)

  • Chlorobenzene or other suitable organic solvent

  • Calcium (Ca)

  • Aluminum (Al)

  • Spin coater

  • Hot plate

  • Thermal evaporator

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.

  • Hole Transport Layer (HTL) Deposition:

    • Filter the PEDOT:PSS solution through a 0.45 µm PVDF filter.

    • Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000-5000 rpm for 30-60 seconds.

    • Anneal the substrates on a hotplate at 120-150 °C for 10-15 minutes in air.

  • Active Layer Deposition:

    • Prepare a solution of the donor polymer and PC₇₁BM in chlorobenzene (e.g., a 1:1.5 weight ratio) with a total concentration of 15-25 mg/mL.

    • Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C) inside a glovebox to ensure complete dissolution.

    • Filter the active layer solution through a 0.45 µm PTFE filter.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer at 800-1500 rpm for 60 seconds.

    • Allow the film to dry slowly in the glovebox. Solvent annealing (exposing the wet film to a solvent vapor atmosphere for a period of time) may be employed to optimize the morphology.

  • Electrode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a thin layer of Calcium (Ca, ~20 nm) followed by a thicker layer of Aluminum (Al, ~100 nm) through a shadow mask to define the active area of the device. The deposition rate should be carefully controlled (e.g., 0.1-0.2 Å/s for Ca and 1-2 Å/s for Al).

OPV_Fabrication Substrate ITO Glass Substrate Cleaning Substrate Cleaning (Sonication, UV-Ozone) Substrate->Cleaning HTL HTL Deposition (PEDOT:PSS Spin-coating) Cleaning->HTL ActiveLayer Active Layer Deposition (Polymer:PCBM Spin-coating) HTL->ActiveLayer Electrodes Electrode Deposition (Thermal Evaporation of Ca/Al) ActiveLayer->Electrodes Device Complete OPV Device Electrodes->Device

Sources

The Strategic Application of (4-Ethynylphenyl)trimethylsilane in Advanced Click Chemistry Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Silyl-Protected Phenylacetylene in Modern Synthesis

In the landscape of bioconjugation, drug discovery, and materials science, the ability to covalently link molecular entities with high efficiency and specificity is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, provides a powerful arsenal of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] Among these, the azide-alkyne cycloaddition has emerged as a particularly robust tool.[2] This application note delves into the strategic use of (4-Ethynylphenyl)trimethylsilane , a versatile building block, in orchestrating precise and efficient click chemistry reactions.

The trimethylsilyl (TMS) group serves as a removable protecting group for the terminal alkyne. This feature is of significant practical importance as the TMS group enhances the stability of the alkyne, preventing undesired side reactions such as homocoupling, and allows for controlled deprotection to reveal the reactive terminal alkyne at the desired synthetic stage.[3][4] This guide provides detailed protocols and expert insights into the application of this compound in both copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloadditions, empowering researchers to leverage this reagent for their synthetic challenges.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 16116-92-0[5]
Molecular Formula C₁₁H₁₄Si[5]
Molecular Weight 174.31 g/mol [5]
Appearance Colorless to yellow clear liquid[6]
Synonyms 1-Ethynyl-4-(trimethylsilyl)benzene, 4-(Trimethylsilyl)phenylacetylene[6]

The Lynchpin of Control: Deprotection of the Trimethylsilyl Group

The controlled removal of the TMS group is a critical step to unmask the terminal alkyne for participation in click chemistry. The choice of deprotection method is dictated by the substrate's tolerance to acidic or basic conditions.

Protocol 1: Mild Basic Deprotection

This method is widely applicable due to its mild conditions and the use of common laboratory reagents.

Materials:

  • This compound

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in methanol (approximately 0.1-0.2 M).

  • Add potassium carbonate (0.1-0.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield 4-ethynylphenylacetylene.

Protocol 2: Fluoride-Mediated Deprotection

Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for cleaving silicon-carbon bonds and offers an alternative, often faster, deprotection method.

Materials:

  • This compound

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF (approximately 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TBAF solution (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30-60 minutes, monitoring by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the deprotected alkyne.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, regioselectively forming 1,4-disubstituted 1,2,3-triazoles.[7][8] The use of this compound in this context typically involves a two-step process: deprotection followed by the cycloaddition. However, one-pot procedures are also feasible.[9]

Workflow for CuAAC using this compound

CuAAC_Workflow start This compound deprotection Deprotection (e.g., K2CO3/MeOH or TBAF/THF) start->deprotection alkyne 4-Ethynylphenylacetylene deprotection->alkyne cu_aac CuAAC Reaction Azide, Cu(I) source, Reducing agent (e.g., NaAsc) alkyne->cu_aac product 1,4-Disubstituted Triazole cu_aac->product purification Purification (Chromatography) product->purification final_product Pure Triazole Product purification->final_product

Caption: Workflow for the synthesis of a 1,4-disubstituted triazole.

Protocol 3: Two-Step Deprotection and CuAAC

Step A: Deprotection

  • Follow Protocol 1 or 2 to generate 4-ethynylphenylacetylene. Ensure the product is free of residual deprotection reagents before proceeding.

Step B: CuAAC Reaction Materials:

  • 4-Ethynylphenylacetylene (from Step A)

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • Solvent system (e.g., t-BuOH/H₂O, DMF, DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the organic azide (1 equivalent) and 4-ethynylphenylacetylene (1-1.2 equivalents) in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.1 equivalents) in water.

  • To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature for 4-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by adding water and extracting with an organic solvent like ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is then purified by column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.

Protocol 4: One-Pot Deprotection and CuAAC

This streamlined approach enhances efficiency by combining the deprotection and cycloaddition steps.[9]

Materials:

  • This compound

  • Organic azide

  • Tetrabutylammonium fluoride (TBAF) (1 M in THF)

  • Copper(I) iodide (CuI)

  • Solvent (e.g., THF, DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of the organic azide (1 equivalent) and this compound (1.1 equivalents) in THF, add CuI (0.1 equivalents).

  • Add TBAF (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 2-12 hours, monitoring by TLC or LC-MS.

  • After completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

Application in Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC reaction provides regiocomplementary access to 1,5-disubstituted 1,2,3-triazoles.[7][10] Unlike CuAAC, RuAAC can tolerate both terminal and internal alkynes, offering a broader substrate scope.[11]

Reaction Mechanism of RuAAC

RuAAC_Mechanism Ru_cat [Ru]-Catalyst Intermediate1 Ruthenacycle Intermediate Ru_cat->Intermediate1 + Alkyne + Azide Alkyne R1-C≡C-H Alkyne->Intermediate1 Azide R2-N3 Azide->Intermediate1 Product 1,5-Disubstituted Triazole Intermediate1->Product Reductive Elimination Product->Ru_cat Regenerates Catalyst

Caption: Simplified mechanism of Ruthenium-catalyzed azide-alkyne cycloaddition.

Protocol 5: RuAAC with Deprotected this compound

Step A: Deprotection

  • Prepare 4-ethynylphenylacetylene from this compound using Protocol 1 or 2.

Step B: RuAAC Reaction Materials:

  • 4-Ethynylphenylacetylene (from Step A)

  • Organic azide

  • Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂, [CpRuCl]₄)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the organic azide (1 equivalent), 4-ethynylphenylacetylene (1.2 equivalents), and the ruthenium catalyst (1-5 mol%) in the chosen anhydrous solvent.

  • Seal the flask and heat the reaction mixture to 60-100 °C.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the 1,5-disubstituted 1,2,3-triazole.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Note on Applicability

SPAAC is a copper-free click reaction that relies on the high ring strain of cyclooctynes to react with azides.[12] this compound, being a linear alkyne, is not directly suitable for SPAAC. For this reagent to be used in a SPAAC context, it would first need to be incorporated into a strained cyclooctyne ring system through multi-step synthesis, which is beyond the scope of this application note.

Troubleshooting and Expert Insights

  • Incomplete Deprotection: If TLC indicates incomplete deprotection, consider increasing the reaction time, temperature (for K₂CO₃ method), or the amount of deprotecting agent. Ensure reagents, especially TBAF and anhydrous solvents, are of high quality.

  • Low Yield in CuAAC: Ensure the sodium ascorbate solution is freshly prepared. The presence of oxygen can deactivate the Cu(I) catalyst; performing the reaction under an inert atmosphere can improve yields.

  • Side Products: In CuAAC, Glaser coupling (alkyne homocoupling) can be a side reaction. Using a slight excess of the alkyne and ensuring sufficient reducing agent can minimize this.

  • Purification Challenges: The triazole products can sometimes be challenging to purify. Careful selection of the chromatographic eluent system is crucial. A gradient elution may be necessary to achieve good separation.

Conclusion

This compound is a highly valuable and versatile reagent for click chemistry. Its TMS-protected alkyne functionality provides stability and allows for controlled reactivity. By following the detailed protocols outlined in this guide for deprotection and subsequent copper-catalyzed or ruthenium-catalyzed cycloadditions, researchers in drug development, materials science, and chemical biology can effectively synthesize 1,4- and 1,5-disubstituted triazoles with high precision and efficiency. The strategic use of this building block opens avenues for the construction of complex molecular architectures and novel functional materials.

References

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (2022). Polymers, 14(15), 3022.
  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology, 3, 153-162.
  • Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. (2016). Chemical Science Review and Letters, 5(18), 1-13.
  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (2021). Journal of the Brazilian Chemical Society, 32(8), 1645-1654.
  • On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? (2022). ACS Omega, 7(18), 15843–15850.
  • Application Notes and Protocols for the Purification of Triazole Products from "1- Ethynyl-4-dodecyloxybenzene" Reactions. (2025). BenchChem.
  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (2018). Molecules, 23(12), 3147.
  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. (2008). Journal of the American Chemical Society, 130(28), 8923–8930.
  • One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. (2010). Organic Letters, 12(15), 3432–3435.
  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). Bioorganic & Medicinal Chemistry, 114, 117628.
  • Are trimethylsilyl protected alkynes stable towards acids and bases? (2017).
  • Synthesis of novel 1,2,3-triazole based silatranes via “click silylation”. (2017). Journal of Organometallic Chemistry, 846, 16-23.
  • Some Aspects of the Chemistry of Alkynylsilanes. (2017). Synthesis, 49(12), 2629-2651.
  • Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. (2023). ACS Omega, 8(12), 11215–11227.
  • Application Notes and Protocols: Harnessing Terminal Alkynes in Click Chemistry. (2025). BenchChem.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Current Protocols in Chemical Biology, 3, 153-162.
  • Protocol for Azide-Alkyne Click Chemistry. (2022). BroadPharm.
  • CuAAC click triazole synthesis - laboratory experiment. (2022, January 10). YouTube. [Link]

  • Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder. (2019). Biopharma PEG.
  • Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. (2004).
  • Sequential decarboxylative azide–alkyne cycloaddition and dehydrogenative coupling reactions: one-pot synthesis of polycyclic fused triazoles. (2016). Beilstein Journal of Organic Chemistry, 12, 2519–2525.
  • This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (2018). The Journal of Organic Chemistry, 83(15), 8281–8291.
  • Signature of click chemistry in advanced techniques for cancer therapeutics. (2025). RSC Advances, 15(1), 1-20.
  • Strain-promoted “click” chemistry for terminal labeling of DNA. (2010).
  • Organosilanes in medicinal and material science applications. (2020).
  • Click chemistry. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • (a) Ethynyltrimethylsilane, 5 mol % PdCl2(PPh3)2, 2 mol % CuI, Et2NH,... (2012).
  • Click Chemistry for Cyclic Peptide Drug Design. (2017). Methods in Molecular Biology, 1563, 139-157.

Sources

Step-by-step deprotection of the TMS group from (4-Ethynylphenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Step-by-Step Deprotection of the Trimethylsilyl (TMS) Group from (4-Ethynylphenyl)trimethylsilane

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of TMS in Alkyne Synthesis

In the intricate landscape of organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, the terminal alkyne is a cornerstone functional group. Its utility in powerful coupling reactions such as the Sonogashira, Suzuki, and click cycloadditions is well-established. However, the acidic proton of a terminal alkyne presents a challenge, often interfering with metallo-organic reagents or acting as a site for undesired side reactions.

The trimethylsilyl (TMS) group serves as an elegant and highly effective protecting group for terminal alkynes.[1][2] It is readily introduced, chemically robust under a wide range of reaction conditions, and, most importantly, can be cleaved selectively to regenerate the terminal alkyne.[3] The substrate of focus, this compound, is a common building block, and mastering its deprotection is a critical skill for synthetic chemists. This guide provides a detailed, experience-driven overview of the primary methods for TMS deprotection, focusing on the underlying mechanisms and practical execution.

Core Deprotection Methodologies: A Comparative Analysis

The cleavage of the remarkably stable silicon-carbon bond in TMS-protected alkynes is typically achieved under two main sets of conditions: fluoride-mediated cleavage and base-catalyzed solvolysis.[1] The choice between these methods is dictated by the overall functionality of the substrate, desired reaction kinetics, and economic considerations.

Method 1: Fluoride-Mediated Deprotection with Tetrabutylammonium Fluoride (TBAF)

This is arguably the most common and reliable method for TMS deprotection due to its mild conditions and high efficacy.[4] The driving force is the exceptional strength of the newly formed silicon-fluoride (Si-F) bond, which has a bond dissociation energy of approximately 140 kcal/mol.[5]

Mechanism of Action:

The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom of the TMS group. This forms a pentacoordinate silicate intermediate which then fragments, cleaving the Si-C(sp) bond to release a terminal acetylide anion. A subsequent protonation step during aqueous workup yields the desired terminal alkyne.[5][6]

Caption: Mechanism of Fluoride-Mediated TMS Deprotection.

Experimental Protocol: TBAF in THF

This protocol outlines a standard procedure for the deprotection of this compound on a laboratory scale.

Materials:

  • This compound (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 - 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether or Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF to a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: While stirring the solution at room temperature, add the TBAF solution (1.1 equiv) dropwise.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until all the starting material is consumed. This typically takes 1-4 hours.

  • Workup: a. Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[1] b. Dilute the resulting residue with diethyl ether or ethyl acetate. c. Transfer the solution to a separatory funnel and wash sequentially with deionized water and then brine. This aqueous extraction is crucial for removing the bulk of the non-volatile tetrabutylammonium salts.[1][4][7] d. Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel, typically using a non-polar eluent system like hexanes/ethyl acetate.[1]

Method 2: Base-Catalyzed Deprotection with Potassium Carbonate in Methanol

This method represents a more classical and economical approach. It leverages a mild inorganic base to catalyze the cleavage of the Si-C bond by a protic solvent, typically methanol.[8] It is particularly advantageous for large-scale synthesis where the cost of TBAF would be prohibitive.

Mechanism of Action:

The methoxide ion, generated in situ from methanol and potassium carbonate, acts as the nucleophile. It attacks the silicon atom, leading to a pentacoordinate intermediate. This intermediate then collapses, with the acetylide acting as a leaving group, which is immediately protonated by the solvent (methanol) to yield the terminal alkyne and trimethylmethoxysilane.

Caption: Mechanism of Base-Catalyzed TMS Deprotection.

Experimental Protocol: K₂CO₃ in Methanol

This protocol is valued for its operational simplicity and straightforward workup.

Materials:

  • This compound (1.0 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (0.1 - 0.5 equiv)

  • Methanol (MeOH)

  • Diethyl ether or Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve this compound in methanol in a round-bottom flask. A co-solvent like THF or DCM can be added if solubility is an issue.

  • Reagent Addition: Add anhydrous potassium carbonate to the stirred solution at room temperature.[8]

  • Reaction Monitoring: Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours. It is crucial not to let the reaction run for excessively long periods, as this can sometimes lead to a reduction in yield for certain substrates.[8]

  • Workup: a. Upon completion, concentrate the mixture in vacuo to remove the methanol.[8] b. Dilute the residue with diethyl ether or DCM and wash with water to remove the potassium salts, followed by a brine wash.[8] c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. However, if needed, flash column chromatography can be performed as described in the previous method.[8]

General Experimental Workflow

The overall process for TMS deprotection, regardless of the specific reagent choice, follows a consistent and logical sequence of operations designed to ensure high yield and purity of the final product.

G start Dissolve TMS-protected alkyne in appropriate solvent reagent Add deprotection reagent (e.g., TBAF or K₂CO₃) start->reagent monitor Monitor reaction by TLC (Stir at Room Temp) reagent->monitor workup Aqueous Workup (Extraction & Washing) monitor->workup dry Dry organic layer (e.g., MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Chromatography (if necessary) concentrate->purify product Isolate Pure 4-Ethynylbenzene purify->product

Caption: General workflow for TMS deprotection.

Data Summary and Method Selection

ParameterMethod 1: TBAF in THFMethod 2: K₂CO₃ in Methanol
Primary Reagent Tetrabutylammonium fluoride (TBAF)Potassium Carbonate (K₂CO₃)
Solvent Anhydrous THFMethanol (MeOH)
Temperature Room TemperatureRoom Temperature
Typical Time 1 - 4 hours1 - 3 hours
Key Advantage Very mild, high functional group toleranceInexpensive, simple workup, scalable
Key Consideration Workup can be tedious due to salts[7]; higher costSubstrate must be stable to basic/methanolic conditions

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reagent; low quality or wet reagent (TBAF); short reaction time.Add slightly more deprotection reagent. Ensure TBAF is fresh and THF is anhydrous. Allow the reaction to stir for a longer duration while monitoring by TLC.
Low Yield after Workup Product is somewhat volatile and lost during concentration; product loss during aqueous extraction; degradation on silica gel.[9]Use care when concentrating; avoid high vacuum or heat. Minimize the volume of aqueous washes. Perform a quick filtration through a short plug of silica instead of a full column if possible.
Formation of Side Products With TBAF, rearrangement to an allene can sometimes occur. With K₂CO₃, extended reaction times can sometimes degrade sensitive substrates.[8]If allene formation is observed, switch to the K₂CO₃/MeOH method. For the K₂CO₃ method, monitor the reaction closely and work up promptly upon completion.
Difficulty Removing TBAF Salts The tetrabutylammonium cation is highly soluble in organic solvents.[4]Perform multiple aqueous washes. For particularly stubborn cases, an alternative workup using an ion-exchange resin can be employed to sequester the ammonium salts.[4][7]

References

  • OrgoSolver. Silyl Deprotection of Alcohols (TBAF, F⁻). Available at: [Link]

  • The Organic Chemistry Tutor. (2020). TBAF Deprotection Mechanism. YouTube. Available at: [Link]

  • Gelest, Inc. Deprotection of Silyl Ethers. Technical Library. Available at: [Link]

  • Indian Journal of Chemistry. (2005). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals under solvent-free conditions. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 44(3), 609-611. Available at: [Link]

  • Wikipedia. Trimethylsilyl group. Available at: [Link]

  • Reyes-González, M. A., et al. (2012). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 56(2), 164-168. Available at: [Link]

  • Reddit r/Chempros. (2023). Struggling with TMS deprotection for weeks. Available at: [Link]

  • Reddit r/chemhelp. (2024). TMS Deprotection low yields :(. Available at: [Link]

  • Kishi, Y., et al. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Tetrahedron Letters, 48(42), 7492–7495. Available at: [Link]

  • Royal Society of Chemistry. (2015). Synthesis and biological evaluation of 3′-C-ethynyl and 3′-C-(1,2,3-triazolyl) pyrimidine nucleosides as potential inhibitors of the Hepatitis C Virus replication. Organic & Biomolecular Chemistry, 13, 7255-7269. Available at: [Link]

  • Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Available at: [Link]

  • PubChem. Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane. Available at: [Link]

  • Anderson, J. C. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(15), 3261-3286. Available at: [Link]

Sources

Application Note: A Practical Guide to the Sonogashira Cross-Coupling Reaction Utilizing (4-Ethynylphenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of C-C Bond Formation

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported in 1975, its strength lies in its operational simplicity and mild reaction conditions, which has led to its widespread use in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base.[1][2][4]

This guide provides a detailed protocol and foundational understanding for performing a Sonogashira coupling using (4-Ethynylphenyl)trimethylsilane. The use of a trimethylsilyl (TMS) protected alkyne offers significant advantages, primarily by preventing the undesirable homocoupling of the terminal alkyne (Glaser coupling) and allowing for sequential or one-pot coupling and deprotection strategies.[5][6]

The Core Chemistry: Understanding the "Why"

A successful Sonogashira reaction depends on the interplay of several key components. Understanding their roles is critical to optimizing the reaction and troubleshooting potential issues.

The Catalytic System: A Palladium and Copper Synergy

The reaction mechanism proceeds through two interconnected catalytic cycles.[1]

    • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

    • Transmetalation: The alkyne group is transferred from the copper acetylide to the palladium complex.

    • Reductive Elimination: The newly formed C-C bond is created as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[8]

  • The Copper Co-Catalyst Cycle: While "copper-free" Sonogashira reactions exist, the classic protocol's efficiency is greatly enhanced by a copper(I) salt, typically copper(I) iodide (CuI).[1][9][10] The copper cycle's primary role is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1] This species is more reactive towards the palladium complex, facilitating a rapid transmetalation step that drives the overall reaction forward.[11]

The Role of the Base and Solvent
  • Base: A base is essential to neutralize the hydrogen halide (e.g., HBr, HI) that is formed as a byproduct during the reaction.[1] Furthermore, it deprotonates the terminal alkyne, enabling the formation of the copper acetylide. Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are commonly used as they can also serve as the solvent.[1][12]

  • Solvent: The choice of solvent impacts the solubility of the reactants and catalysts, thereby influencing the reaction rate. Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.[7][13][14] DMF, a polar aprotic solvent, is particularly effective at dissolving a wide range of organic compounds and inorganic salts, often leading to enhanced reaction rates.[14]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the Sonogashira coupling and subsequent product isolation.

Sonogashira_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis prep Reagent & Glassware Prep (Dry, Inert Atmosphere) setup Reaction Setup (Add Reagents under N2/Ar) prep->setup execute Reaction Execution (Stir at RT or Heat) setup->execute monitor Monitor Progress (TLC/LC-MS) execute->monitor workup Aqueous Work-up (Quench, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify char Characterization (NMR, MS) purify->char

Caption: General experimental workflow for the Sonogashira reaction.

Detailed Experimental Protocol

This protocol describes the coupling of a generic aryl iodide with this compound.

Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts and organic solvents can be toxic. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
ComponentMolar EquivalentExample Amount (1 mmol scale)M.W. ( g/mol )
Aryl Iodide1.01.0 mmolVaries
This compound1.1 - 1.21.1 mmol (192 mg)174.31[15]
PdCl₂(PPh₃)₂0.01 - 0.050.02 mmol (14 mg)701.90
Copper(I) Iodide (CuI)0.02 - 0.100.04 mmol (7.6 mg)190.45
Triethylamine (TEA) or DIPA2.0 - 3.03.0 mmol (0.42 mL of TEA)101.19
Anhydrous Solvent (THF or DMF)-5 - 10 mL-
Step-by-Step Procedure
  • Inert Atmosphere Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and Copper(I) Iodide (0.04 equiv).

  • Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent oxygen from causing undesirable side reactions like alkyne homocoupling.[3]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., THF, 5 mL) via syringe, followed by the amine base (e.g., Triethylamine, 3.0 equiv).

  • Alkyne Addition: Add this compound (1.1 equiv) to the stirring mixture via syringe.

  • Reaction Execution: Allow the reaction to stir at room temperature. The reactivity of the aryl halide dictates the required conditions; aryl iodides often react readily at room temperature, while aryl bromides may require gentle heating (e.g., 50-70 °C).[1]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 2-24 hours).

Work-up and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature (if heated) and dilute it with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Filtration: Filter the mixture through a short plug of Celite® to remove the palladium and copper salts.[16] Wash the pad with additional solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically a dark oil or solid. Purify by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to yield the pure TMS-protected product.[17]

Deprotection of the Trimethylsilyl Group

A key advantage of using this compound is the ability to easily remove the TMS protecting group to liberate the terminal alkyne for further transformations.[5]

Deprotection_Workflow cluster_reaction 1. Reaction cluster_workup 2. Isolation dissolve Dissolve TMS-Product in Methanol add_base Add K2CO3 dissolve->add_base stir Stir at Room Temp. add_base->stir concentrate Concentrate in vacuo stir->concentrate extract Dilute & Extract (Ether/Water) concentrate->extract purify_dep Purify (Chromatography) extract->purify_dep

Caption: Workflow for TMS-alkyne deprotection.

Deprotection Protocol
  • Setup: Dissolve the purified TMS-protected alkyne (1.0 equiv) in methanol (MeOH).

  • Base Addition: Add a catalytic amount of potassium carbonate (K₂CO₃, approx. 0.1-0.2 equiv).[18][19]

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo. Dilute the residue with diethyl ether, wash with water and brine, then dry over Na₂SO₄.

  • Isolation: Filter and concentrate the solvent to yield the deprotected terminal alkyne, which can be further purified by chromatography if necessary.[18]

Considerations and Variations

  • Copper-Free Conditions: To completely avoid alkyne homodimerization, copper-free Sonogashira protocols have been developed.[10] These often require more active palladium catalysts, different ligands, or higher temperatures but can be advantageous for certain sensitive substrates.[20]

  • Choice of Halide: The reactivity order for the aryl halide is I > OTf > Br >> Cl.[1] Aryl iodides are the most reactive and couple under the mildest conditions. Aryl bromides are also common but may require higher temperatures or more active catalyst systems.[12]

  • Catalyst Choice: While PdCl₂(PPh₃)₂ is a robust and common choice, other catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used.[2][7] Pd(PPh₃)₄ is a Pd(0) complex and can enter the catalytic cycle directly but is more sensitive to air.[7]

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 18, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). RSC Advances. Retrieved January 18, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (2021, February 10). Retrieved January 18, 2026, from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. (2020, April 20). Retrieved January 18, 2026, from [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). PMC. Retrieved January 18, 2026, from [Link]

  • Silanes as Protecting Groups for Terminal Alkyne - Gelest Technical Library. (n.d.). Retrieved January 18, 2026, from [Link]

  • A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate - ResearchGate. (2018, December 1). Retrieved January 18, 2026, from [Link]

  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate. (2013, May 17). Retrieved January 18, 2026, from [Link]

  • What is the best procedure for Sonogashira coupling? - ResearchGate. (2014, May 1). Retrieved January 18, 2026, from [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Beilstein Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • The Sonogashira coupling reaction mechanism. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. (n.d.). Retrieved January 18, 2026, from [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved January 18, 2026, from [Link]

  • Sonogashira Coupling | NROChemistry. (n.d.). Retrieved January 18, 2026, from [Link]

  • Easily remove dark color after sonogashira? : r/OrganicChemistry - Reddit. (2024, April 10). Retrieved January 18, 2026, from [Link]

  • Cross-Coupling of Alkynylsilanes - Gelest Technical Library. (n.d.). Retrieved January 18, 2026, from [Link]

  • This compound | C11H14Si | CID 22627839 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]

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Application Notes & Protocols: Post-Polymerization Modification of Poly[(4-ethynylphenyl)trimethylsilane] for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Poly(phenylacetylene)s (PPAs) represent a class of conjugated polymers with significant potential in materials science and biomedicine. Their rigid backbone and potential for functionalization make them attractive scaffolds for the development of advanced therapeutic platforms. This guide provides a comprehensive overview and detailed protocols for the post-polymerization modification of poly[(4-ethynylphenyl)trimethylsilane] (P(EPTMS)). The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, which, after polymerization, can be efficiently removed to unveil a reactive "handle" for subsequent conjugation reactions. We present a three-stage workflow: (1) the controlled polymerization of this compound using a rhodium-based catalyst; (2) the quantitative desilylation of the resulting polymer to expose pendant alkyne functionalities; and (3) the conjugation of an azide-modified bioactive molecule via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry." These protocols are designed to be self-validating, with in-depth explanations of the rationale behind procedural steps and expected characterization data for verification at each stage. This workflow transforms a simple monomer into a versatile platform for creating precisely functionalized polymers for drug delivery, diagnostics, and other biomedical applications.

Introduction: The Strategic Advantage of Post-Polymerization Modification

The synthesis of functional polymers is often approached via two distinct strategies: the polymerization of already-functionalized monomers or the post-polymerization modification of a precursor polymer. While the former offers a direct route, it can be hampered by synthetic challenges, purification difficulties, and potential incompatibility of the functional groups with the polymerization catalyst.

Post-polymerization modification, the focus of this guide, offers a more versatile and modular approach.[1] By first synthesizing a stable, well-defined precursor polymer, we can ensure desirable physical properties such as molecular weight and low polydispersity. This precursor can then be modified in a subsequent, high-efficiency reaction to introduce a wide array of functionalities. This strategy is particularly powerful when employing "click chemistry," a class of reactions known for their high yields, selectivity, and tolerance to a wide range of functional groups and reaction conditions.[2]

The polymer derived from this compound is an ideal precursor. The TMS group protects the reactive terminal alkyne, preventing side reactions during the Rh-catalyzed polymerization.[3] Subsequent removal of this group yields a polymer scaffold decorated with pendant phenylacetylene moieties, which are primed for highly efficient CuAAC reactions. This enables the covalent attachment of various payloads—such as small molecule drugs, targeting ligands, or imaging agents—transforming the polymer from a simple macromolecule into an advanced, multifunctional therapeutic system.[4]

Experimental Workflow Overview

The overall strategy involves a sequential, three-step process to convert the this compound monomer into a functionalized polymer conjugate. Each step is designed to be high-yielding and verifiable through standard analytical techniques.

Workflow cluster_0 Step 1: Polymerization cluster_1 Step 2: Deprotection cluster_2 Step 3: Conjugation Monomer This compound Polymerization Rh-Catalyzed Polymerization Monomer->Polymerization PrecursorPolymer Poly[this compound] (P(EPTMS)) Polymerization->PrecursorPolymer Desilylation TBAF-Mediated Desilylation PrecursorPolymer->Desilylation DeprotectedPolymer Poly(phenylacetylene) (Alkyne-Functionalized) Desilylation->DeprotectedPolymer ClickReaction CuAAC 'Click' Chemistry DeprotectedPolymer->ClickReaction FinalProduct Functional Polymer Conjugate ClickReaction->FinalProduct BioMolecule Azide-Modified Bioactive Molecule (e.g., N3-Paclitaxel) BioMolecule->ClickReaction caption Figure 1. Three-step workflow for the synthesis of functional polymer conjugates.

Caption: Figure 1. Three-step workflow for the synthesis of functional polymer conjugates.

Protocol 1: Synthesis of Poly[this compound]

Rationale: The polymerization of phenylacetylene derivatives can be effectively controlled using rhodium(I) catalysts, such as chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) or chloro(norbornadiene)rhodium(I) dimer ([Rh(nbd)Cl]₂).[3][5] These catalysts promote a living-type polymerization, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity indices, PDI < 1.5). Triethylamine (NEt₃) is used as a co-catalyst. The reaction is conducted under an inert atmosphere to prevent catalyst deactivation.

Materials:

ReagentSupplierPurityNotes
This compoundMajor Suppliers>98%Store under inert gas.
[Rh(nbd)Cl]₂Major Suppliers>98%Catalyst, handle in a glovebox.
Triethylamine (NEt₃)Major Suppliers>99.5%Distill from CaH₂ before use.
TolueneMajor SuppliersAnhydrousDry using a solvent purification system.
MethanolMajor SuppliersACS GradeUsed for precipitation.

Procedure:

  • Catalyst Preparation: Inside an argon- or nitrogen-filled glovebox, weigh [Rh(nbd)Cl]₂ (e.g., 9.2 mg, 0.02 mmol) into a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Co-catalyst Addition: Outside the glovebox, using Schlenk line techniques, add anhydrous toluene (e.g., 10 mL) to the flask. Add freshly distilled triethylamine (e.g., 0.28 mL, 2.0 mmol). Stir the mixture at room temperature until the catalyst fully dissolves, resulting in a clear yellow solution.

  • Monomer Addition: In a separate, dry flask, prepare a solution of this compound (e.g., 697 mg, 4.0 mmol) in anhydrous toluene (e.g., 10 mL).

  • Polymerization: Using a gas-tight syringe, add the monomer solution to the stirring catalyst solution. The reaction is typically carried out at 30°C. The progress of the reaction can be monitored by the increase in viscosity of the solution. Allow the reaction to proceed for a set time (e.g., 24 hours).

  • Precipitation and Purification: Quench the polymerization by adding the reaction mixture dropwise into a large volume of vigorously stirring methanol (e.g., 400 mL). The polymer will precipitate as a solid.

  • Isolation: Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol to remove residual monomer and catalyst, and dry it under vacuum at 40°C to a constant weight. The resulting poly[this compound] is typically a yellow solid.

Self-Validation/Characterization:

  • ¹H NMR (CDCl₃): The spectrum should show a broad signal in the aromatic region (~6.5-7.5 ppm) corresponding to the phenyl protons and the vinyl proton of the polymer backbone. A sharp singlet at ~0.25 ppm confirms the presence of the intact trimethylsilyl (-Si(CH₃)₃) groups.[6] The disappearance of the sharp singlet for the acetylenic proton of the monomer (around 3.0 ppm) indicates successful polymerization.

  • FT-IR (KBr pellet): Look for the disappearance of the sharp alkyne C≡C-H stretch from the monomer (~3300 cm⁻¹). The presence of the Si-C stretch (~1250 and 840 cm⁻¹) confirms the silyl group is intact.[7]

  • Gel Permeation Chromatography (GPC): GPC analysis (typically in THF) will determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI value below 1.5 is indicative of a well-controlled polymerization.

Protocol 2: Desilylation of P(EPTMS) to Yield Alkyne-Functionalized Polymer

Rationale: The removal of the TMS protecting group is most commonly achieved using a fluoride source. Tetrabutylammonium fluoride (TBAF) is highly effective for this purpose.[8] However, the removal of excess TBAF and its byproducts during workup can be challenging, especially for polar polymers. An improved, operationally simple workup procedure involves the use of a sulfonic acid resin (e.g., DOWEX® 50WX8) and calcium carbonate.[9][10] The resin captures the tetrabutylammonium cation, and the calcium carbonate neutralizes the generated fluoride species, allowing for purification by simple filtration.

Materials:

ReagentSupplierPurity/FormNotes
Poly[this compound]From Protocol 1-
Tetrabutylammonium fluoride (TBAF)Major Suppliers1.0 M in THFHandle in a fume hood.
DOWEX® 50WX8-400 resinMajor SuppliersH⁺ formUse as supplied.
Calcium Carbonate (CaCO₃)Major SuppliersPowder, >99%
Tetrahydrofuran (THF)Major SuppliersAnhydrous
MethanolMajor SuppliersACS Grade

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the P(EPTMS) (e.g., 500 mg) in anhydrous THF (e.g., 20 mL).

  • Deprotection: To the stirring polymer solution, add TBAF (1.0 M in THF) dropwise. A typical stoichiometry is 1.2-1.5 equivalents of TBAF per silyl group. The solution may change color. Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction by TLC (if applicable for small molecule analogs) or by taking a small aliquot, precipitating the polymer, and analyzing by ¹H NMR to confirm the disappearance of the TMS signal.

  • Workup Reagent Addition: Once the reaction is complete, add calcium carbonate powder (e.g., 5-fold mass excess relative to the polymer) and DOWEX® 50WX8 resin (e.g., 10-fold mass excess relative to the polymer) to the flask. Add a small amount of methanol (e.g., 5 mL) to facilitate the exchange.

  • Stirring: Stir the resulting suspension vigorously at room temperature for 1 hour.

  • Filtration: Filter the mixture through a pad of Celite® to remove the resin, calcium carbonate, and precipitated salts. Wash the filter cake thoroughly with THF to ensure complete recovery of the polymer.

  • Isolation: Combine the filtrate and washings. Reduce the solvent volume under reduced pressure. Precipitate the deprotected polymer by adding the concentrated solution to a large volume of a non-solvent, such as cold methanol or hexanes.

  • Drying: Collect the polymer by filtration and dry under vacuum to a constant weight.

Self-Validation/Characterization:

  • ¹H NMR (CDCl₃ or DMSO-d₆): The most critical validation is the complete disappearance of the sharp singlet at ~0.25 ppm corresponding to the TMS protons. A new, sharp singlet should appear around 3.1-3.3 ppm, which is characteristic of the terminal acetylenic proton (-C≡CH).[1]

  • FT-IR (KBr pellet): A new, sharp peak should appear around 3300 cm⁻¹ (C≡C-H stretch), and the strong Si-C bands at ~1250 and 840 cm⁻¹ should disappear or be significantly diminished.[8]

Desilylation cluster_0 Characterization of P(EPTMS) cluster_1 Characterization of Deprotected Polymer P1_NMR ¹H NMR: Sharp peak at ~0.25 ppm (Si(CH₃)₃) P2_NMR ¹H NMR: Disappearance of peak at ~0.25 ppm New sharp peak at ~3.1 ppm (-C≡CH) P1_NMR->P2_NMR Confirms Desilylation P1_IR FT-IR: Strong Si-C bands (~1250, 840 cm⁻¹) No C≡C-H stretch (~3300 cm⁻¹) P2_IR FT-IR: Disappearance of Si-C bands New sharp C≡C-H stretch at ~3300 cm⁻¹ P1_IR->P2_IR Confirms Desilylation caption Figure 2. Spectroscopic validation of the desilylation step.

Sources

Scale-up synthesis of polymers using (4-Ethynylphenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Scalable Synthesis of Functional Poly(phenylacetylene) through Polymerization of (4-Ethynylphenyl)trimethylsilane

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poly(phenylacetylene) (PPA) and its derivatives are π-conjugated polymers with significant potential in applications ranging from gas separation membranes to biomaterials and organic electronics.[1][2] Direct polymerization of phenylacetylene can be challenging to control, leading to insoluble or poorly defined materials. A robust strategy to overcome these issues involves the use of a protecting group on the terminal alkyne. This guide provides a detailed, scalable protocol for the synthesis of well-defined poly(this compound), followed by its quantitative deprotection to yield functional poly(phenylacetylene). The use of the trimethylsilyl (TMS) group serves a dual purpose: it prevents unwanted side reactions of the acidic acetylenic proton and enhances the solubility of both the monomer and the resulting polymer, which is a critical consideration for scale-up and processing.[3][4]

This document outlines the underlying chemical principles, provides step-by-step protocols for synthesis and deprotection, and details the necessary characterization and safety procedures for a successful scale-up campaign.

Scientific Principles & Rationale

The synthesis is a two-stage process: (1) Metathesis or insertion polymerization of the TMS-protected monomer, this compound, and (2) Post-polymerization deprotection to unmask the terminal alkyne.

1.1. The Role of the Trimethylsilyl (TMS) Protecting Group The TMS group is a sterically bulky yet chemically labile functional group ideal for protecting terminal alkynes.[4] Its key advantages in this polymerization are:

  • Enhanced Solubility: The non-polar, bulky nature of the TMS group disrupts intermolecular packing, rendering the resulting polymer, poly(this compound), highly soluble in common organic solvents like toluene and tetrahydrofuran (THF).[3] This is paramount for obtaining high molecular weight polymers and for subsequent processing.

  • Prevention of Side Reactions: The acidic proton of a terminal alkyne can interfere with many organometallic catalysts and initiate side reactions. Protecting this position ensures that the polymerization proceeds exclusively through the carbon-carbon triple bond.

  • Controlled Deprotection: The silicon-carbon bond of the TMS group is stable to the polymerization conditions but can be selectively and efficiently cleaved using fluoride-based reagents, such as tetrabutylammonium fluoride (TBAF), under mild conditions.[5][6]

1.2. Choice of Catalytic System The polymerization of substituted acetylenes is typically achieved using transition metal catalysts, most commonly from Group 5 (e.g., Tantalum) or Group 9 (e.g., Rhodium).

  • Tantalum-based Catalysts (e.g., TaCl₅/co-catalyst): These systems are known for their extremely high activity, capable of producing very high molecular weight polymers ( >10⁶ g/mol ) in short reaction times.[7][8] They are suitable for producing robust materials where precise stereochemical control is secondary.

  • Rhodium-based Catalysts (e.g., [Rh(nbd)Cl]₂): Rhodium complexes are renowned for mediating living polymerizations of phenylacetylenes, which allows for precise control over molecular weight and low polydispersity.[9][10] They often yield polymers with a highly stereoregular cis-transoidal geometry, which can influence the material's optical and electronic properties.[10]

This guide will focus on a Tantalum-based system for its high efficiency and relevance to rapid material scale-up.

Safety & Handling

Extreme caution is required. All operations must be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and neoprene or nitrile rubber gloves, is mandatory.[11]

  • This compound: Handle in a well-ventilated area. Avoid breathing dust or vapors.[12]

  • Tantalum (V) Chloride (TaCl₅): Highly corrosive and moisture-sensitive. Reacts violently with water. Handle under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

  • Tetrabutyltin (Bu₄Sn): Toxic. Avoid skin and eye contact.[13]

  • Toluene: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.[14] Ground and bond all containers and receiving equipment to prevent static discharge.[11]

  • Tetrabutylammonium Fluoride (TBAF): Corrosive and toxic. Causes severe skin and eye irritation. Handle with care.

An emergency eyewash station and safety shower must be readily accessible.[15]

Experimental Protocols

Protocol 1: Scale-up Polymerization of this compound

This protocol describes a representative batch synthesis yielding approximately 15-18 grams of polymer.

3.1. Materials and Reagents

ReagentCAS No.M.W. ( g/mol )Amount (for one batch)Purity/GradeSupplier (Example)
This compound14630-40-1174.3220.0 g (114.7 mmol)>98%Sigma-Aldrich
Tantalum (V) Chloride (TaCl₅)7721-01-9358.21411 mg (1.15 mmol)>99.8%Strem Chemicals
Tetrabutyltin (Bu₄Sn)1461-25-2347.14796 mg (2.29 mmol)>97%Gelest
Anhydrous Toluene108-88-392.14400 mLDriSolv™ or similarMilliporeSigma
Methanol67-56-132.042 LACS GradeFisher Scientific

3.2. Workflow Diagram

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_workup Work-up & Purification Catalyst Catalyst Preparation (TaCl₅ + Bu₄Sn in Toluene) Polymerization Initiate Polymerization (Add Monomer to Catalyst) 80 °C, 2-4 hours Catalyst->Polymerization Monomer Monomer Solution (this compound in Toluene) Monomer->Polymerization Quench Quench Reaction (Precipitate in Methanol) Polymerization->Quench Filter Filter & Wash (with Methanol) Quench->Filter Dry Dry Polymer (Vacuum Oven) Filter->Dry Protected_Polymer Protected_Polymer Dry->Protected_Polymer Yield: Poly(this compound) ReactionScheme cluster_polymerization Protocol 1: Polymerization cluster_deprotection Protocol 2: Deprotection Monomer n (TMS-C≡C-Ph) Polymer_TMS -[C(Ph-C≡C-TMS)=CH]n- Monomer->Polymer_TMS TaCl₅ / Bu₄Sn Toluene, 80°C Polymer_H -[C(Ph-C≡CH)=CH]n- Polymer_TMS_dep -[C(Ph-C≡C-TMS)=CH]n- Polymer_TMS_dep->Polymer_H TBAF THF, RT

Sources

Troubleshooting & Optimization

Technical Support Center: Sonogashira Coupling with (4-Ethynylphenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing (4-Ethynylphenyl)trimethylsilane in Sonogashira coupling reactions. This resource is designed to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high-yield, reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing a significant amount of a dimeric by-product, 1,4-bis(trimethylsilyl)-1,3-butadiyne, in my reaction. How can I prevent this homocoupling?

This is a classic case of the Glaser (or Glaser-Hay) coupling, the most common side reaction in copper-assisted Sonogashira couplings.[1][2][3] It is an oxidative dimerization of the alkyne, promoted by the copper(I) co-catalyst in the presence of oxygen.[1][4] The copper acetylide intermediate, which is essential for the main catalytic cycle, can undergo oxidation, leading to the undesired dimer.[4]

Causality and Mitigation Strategies:

  • Oxygen Contamination: The primary culprit is molecular oxygen, which facilitates the oxidation of the copper acetylide.[1][4][5]

  • Catalyst System: The copper(I) co-catalyst is directly involved in the formation of the reactive acetylide species that dimerizes.[6][7]

Troubleshooting Protocol:

  • Ensure a Strictly Inert Atmosphere: This is the most critical step.

    • Use a Schlenk line or a glovebox to set up the reaction.

    • Thoroughly degas all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes).[5]

    • Purge the reaction vessel with an inert gas (argon is preferred due to its higher density) before adding reagents.

  • Optimize Reagent Addition:

    • If the aryl halide is highly unreactive, the alkyne may have more time to homocouple.[8] In such cases, consider adding the this compound slowly via a syringe pump. This keeps its instantaneous concentration low, favoring the cross-coupling pathway.

  • Consider a Copper-Free Protocol: If homocoupling remains a persistent issue, especially with challenging substrates, switching to a copper-free Sonogashira reaction is a highly effective solution.[1][2][6][7] These protocols eliminate the primary catalyst for Glaser coupling.

    • Typical Copper-Free Conditions: These reactions often require a higher loading of an amine base (e.g., piperidine, diisopropylamine) which can act as both the base and a ligand.[9]

Q2: My Sonogashira reaction is sluggish, incomplete, or fails entirely. What are the likely causes and how can I improve the yield?

Low reactivity can stem from several factors, including catalyst deactivation, poor substrate reactivity, or suboptimal reaction conditions.

Root Cause Analysis and Optimization Steps:

  • Catalyst Integrity:

    • Palladium Source: Zerovalent palladium [Pd(0)] is the active catalyst. If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ.[4] Ensure your catalyst is fresh; older palladium catalysts can lose activity.[5]

    • Copper(I) Source: Ensure the CuI is of high purity. It should be a white or off-white powder. If it has a green or blue tint, it may be oxidized to copper(II), which is ineffective.

  • Substrate Reactivity:

    • Aryl Halide: The reactivity order for the aryl halide is I > OTf > Br >> Cl.[5][10][11] If you are using an aryl bromide, and especially an aryl chloride, more forcing conditions are required.[1][5]

    • Steric Hindrance: Substituents on the aryl halide ortho to the halogen can sterically hinder the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[3][4]

  • Reaction Conditions:

    • Temperature: While many Sonogashira couplings proceed at room temperature, less reactive substrates (e.g., aryl bromides/chlorides, sterically hindered systems) often require heating, sometimes to temperatures of 60-100 °C.[5][12]

    • Solvent and Base: The choice of solvent and base is critical for solubility and reaction rate.[13][14] Amine bases like triethylamine or diisopropylamine often serve as both the base and solvent.[5] For solubility issues, a co-solvent like THF or DMF can be beneficial.[5][13] Ensure all solvents are anhydrous.

Systematic Optimization Workflow:

The following diagram outlines a logical workflow for troubleshooting a low-yielding Sonogashira reaction.

troubleshooting_workflow start Low Yield / No Reaction check_reagents Verify Reagent Quality (Fresh Pd catalyst, pure CuI) start->check_reagents check_setup Ensure Inert Atmosphere (Degassed solvents, Ar/N2 purge) check_reagents->check_setup assess_substrate Assess Substrate Reactivity (Halide: I > Br > Cl) check_setup->assess_substrate increase_temp Increase Temperature (e.g., to 60-80 °C) assess_substrate->increase_temp If using Ar-Br or Ar-Cl change_solvent Optimize Solvent/Base System (e.g., add THF/DMF co-solvent) assess_substrate->change_solvent If using Ar-I & still slow change_ligand Change Pd Ligand (Use bulky, e-rich phosphines) increase_temp->change_ligand If still no improvement success Reaction Successful increase_temp->success Success change_ligand->change_solvent If needed change_ligand->success Success change_solvent->success Success

Caption: Troubleshooting workflow for low-yielding reactions.

Recommended Starting Conditions for Different Aryl Halides

Aryl HalideTemperatureCatalyst System SuggestionNotes
Aryl Iodide Room Temp - 40 °CPd(PPh₃)₄ or PdCl₂(PPh₃)₂ / CuIGenerally high reactivity.[5]
Aryl Bromide 60 - 80 °CPdCl₂(PPh₃)₂ / CuIMay require heating.[12] Consider more robust ligands if sluggish.
Aryl Chloride 80 - 120 °CPd catalyst with bulky, electron-rich ligands (e.g., XPhos, SPhos)Least reactive; often requires higher temperatures and specialized catalysts.[5][15]
Q3: I want to couple my aryl halide with this compound but obtain the deprotected product in one pot. How can I achieve this?

This is known as a Sila-Sonogashira or an in situ desilylation-coupling protocol. Using the TMS-protected alkyne is advantageous as it avoids handling a potentially volatile terminal alkyne.[16] The key is to add a desilylating agent to the reaction mixture.

Mechanism and Reagents:

The process involves the fluoride- or base-mediated cleavage of the C(sp)-Si bond to generate the terminal alkyne in situ, which is then consumed in the Sonogashira coupling.[16][17] This keeps the concentration of the free alkyne low, which also helps to suppress Glaser homocoupling.[16]

Recommended Protocol (based on CsF-mediated desilylation):

A robust method for this transformation uses Cesium Fluoride (CsF) as the desilylating agent.[16]

  • Reagents & Setup: To a dry, inert-atmosphere-purged flask, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 2-5 mol%), PPh₃ (e.g., 4-10 mol%), and CuI (e.g., 4-10 mol%).

  • Solvent & Base: Add the solvent system, which can be a mixture of triethylamine, water, and a phase-transfer catalyst like PEG 200 to improve CsF solubility.[16]

  • Add Reagents: Add the this compound (e.g., 1.1-1.5 equiv) and CsF (e.g., 2.0 equiv).

  • Reaction: Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC or LC-MS.

Using CsF is often preferred over tetrabutylammonium fluoride (TBAF) due to its lower cost and simpler purification of the final product.[16]

Frequently Asked Questions (FAQs)

Q: What are the dual roles of the amine in a Sonogashira reaction? A: The amine (e.g., triethylamine, diisopropylamine) serves two critical functions. First, it acts as a base to deprotonate the terminal alkyne, forming the reactive acetylide species.[4] Second, it neutralizes the hydrogen halide (HX) that is generated as a byproduct of the reaction.[6] In many cases, the amine can also serve as the reaction solvent.[6]

Q: Why is the Glaser coupling a bigger problem with copper-catalyzed reactions? A: The Glaser coupling proceeds via the oxidative dimerization of a copper acetylide intermediate.[1] Therefore, in standard Sonogashira reactions, the copper(I) co-catalyst that is added to accelerate the main reaction also directly enables this major side reaction pathway.[6][7] By removing copper, you remove the primary catalyst for this unwanted transformation.

Q: Will the TMS group on this compound be cleaved under standard Sonogashira conditions? A: No. Under typical Sonogashira conditions (Pd/Cu catalysts, amine base), the carbon-silicon bond of the trimethylsilyl group is stable and acts as a protecting group.[15][18] The reaction will yield the TMS-protected coupled product. Cleavage of the TMS group requires a dedicated desilylating agent like a fluoride source (TBAF, CsF) or a base like K₂CO₃ in methanol.[19][20]

Q: Can you show the catalytic cycles for the Sonogashira and the competing Glaser coupling? A: Certainly. The diagram below illustrates the interplay between the desired Sonogashira cross-coupling and the undesired Glaser homocoupling.

sonogashira_glaser_cycle cluster_pd Sonogashira Cycle (Desired) cluster_cu Copper Cycle & Glaser Side Reaction pd0 Pd(0)L₂ pd_oxid R¹-Pd(II)(X)L₂ pd0->pd_oxid Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)(C≡CR²)L₂ pd_oxid->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-C≡C-R² pd_trans->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_x->cu_acetylide Deprotonation (with R²-C≡C-H & Base) cu_acetylide->pd_oxid dimer R²-C≡C-C≡C-R² (Glaser Product) cu_acetylide->dimer Oxidative Dimerization (O₂)

Caption: Interplay of Sonogashira and Glaser coupling cycles.

References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (n.d.).
  • Capani Jr., J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(15), 9378–9384.
  • Minimizing side reactions in the Sonogashira coupling of benzothiadiazoles - Benchchem. (n.d.).
  • Sonogashira Coupling - Chemistry LibreTexts. (2024).
  • Copper-free Sonogashira coupling - The chemical reaction database. (2008).
  • Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides - Benchchem. (n.d.).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Orha, L., et al. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry.
  • Severin, R., Reimer, J., & Doye, S. (2010). One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. The Journal of Organic Chemistry, 75(10), 3518–3521.
  • Orha, L., et al. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. SciSpace.
  • Nasrollahzadeh, M., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • da Rosa, R. G., et al. (2019). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society.
  • Glaser coupling - Organic Chemistry Portal. (n.d.).
  • Sonogashira troubleshooting help needed : r/Chempros. (2020).
  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. (2022).
  • Sonogashira Coupling - YouTube. (2020).
  • Farina, V., & Al-Hassan, T. H. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1845.
  • Cross-Coupling of Alkynylsilanes - Gelest Technical Library. (n.d.).
  • The Sonogashira Coupling. (n.d.).
  • What is the best procedure for Sonogashira coupling? - ResearchGate. (2014).
  • Cai, M., et al. (2007). A Novel and Efficient Synthesis of Terminal Arylacetylenes via Sonogashira Coupling Reactions Catalysed by MCM-41-supported Bidentate Phosphine Palladium(0) Complex. Journal of Chemical Research.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction - ResearchGate. (2019).
  • What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ? | ResearchGate. (2016).
  • Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions - Pearson. (n.d.).
  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.).
  • Palladium-Catalyzed Coupling of Aryl Halides and. (2001).

Sources

How to improve the yield of Sonogashira coupling with (4-Ethynylphenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Sonogashira coupling reactions, with a specific focus on the substrate (4-Ethynylphenyl)trimethylsilane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the yield and efficiency of their coupling reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more robust results.

I. Understanding the Core Reaction: The Sonogashira Catalytic Cycle

The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst.[1][2] Understanding the catalytic cycle is paramount to effective troubleshooting.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Pd_Alkyne R¹-Pd(II)L₂-C≡CR² Transmetal->Pd_Alkyne Isomerize cis/trans Isomerization Pd_Alkyne->Isomerize ReductElim Reductive Elimination Isomerize->ReductElim ReductElim->Pd0 regenerates Product R¹-C≡CR² ReductElim->Product CuX Cu(I)X PiComplex π-Alkyne Complex CuX->PiComplex R²-C≡CH CuAcetylide Cu-C≡CR² PiComplex->CuAcetylide Deprotonation CuAcetylide->Transmetal transfers alkynyl group Base Base Base->PiComplex

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.

The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.[3] The copper cycle's role is to activate the terminal alkyne.[4] The copper(I) salt forms a π-alkyne complex, which increases the acidity of the terminal proton, facilitating deprotonation by the base to form the crucial copper acetylide intermediate.[3][5]

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when using this compound in Sonogashira couplings.

Q1: My reaction yield is low or I'm observing no product formation. What are the primary culprits?

A1: Low to no yield is a common frustration. A systematic approach is key.[6]

  • Catalyst Inactivity: The palladium catalyst, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture. Ensure you are using a fresh, properly stored catalyst. Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable.[6]

  • Reagent Purity: Impurities in your aryl halide or this compound can poison the catalyst.[6] Ensure high purity of your starting materials.

  • Atmosphere Control: The Sonogashira reaction, particularly the copper-catalyzed version, is sensitive to oxygen. Oxygen promotes the undesired homocoupling of the alkyne, known as the Glaser coupling, which forms a symmetrical bisacetylene byproduct.[1][5] It is crucial to degas your solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[6]

  • Inefficient Deprotonation: The trimethylsilyl (TMS) group on your alkyne is a protecting group and does not participate directly in the initial coupling. The reaction occurs at the terminal alkyne C-H bond. If you are attempting a direct coupling, ensure your reaction conditions are suitable for in-situ desilylation or that you have deprotected the alkyne beforehand. For direct coupling of the TMS-protected alkyne, see the "Sila-Sonogashira" section below.

Q2: I'm observing a significant amount of a byproduct that I suspect is the homocoupled dimer of my alkyne. How can I prevent this?

A2: The formation of a homocoupled dimer is a classic sign of the Glaser coupling side reaction.[5][7] This is primarily an issue in copper-catalyzed Sonogashira reactions and is promoted by the presence of oxygen.[1]

  • Rigorous Inert Atmosphere: The most effective way to minimize Glaser coupling is to ensure your reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing your solvents and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the reaction.

  • Copper-Free Conditions: If Glaser coupling remains a persistent issue, consider switching to a copper-free Sonogashira protocol.[1][8] While potentially slower, these conditions eliminate the primary catalyst for the homocoupling side reaction.[5]

Q3: My reaction is sluggish or stalls. What parameters can I adjust to improve the reaction rate?

A3: Several factors influence the reaction kinetics.

  • Temperature: While many Sonogashira reactions proceed at room temperature, some substrate combinations, particularly with less reactive aryl bromides or chlorides, may require heating.[6][9] Increasing the temperature can significantly enhance the rate of oxidative addition, which is often the rate-determining step.[5]

  • Solvent Choice: The solvent can have a profound impact on reaction rate and yield.[10] Polar aprotic solvents like DMF, THF, and acetonitrile are commonly used.[9][11] Triethylamine can often serve as both the base and the solvent.[12] The choice of solvent can affect catalyst stability and the solubility of reagents.[10]

  • Ligand Selection: The phosphine ligand on the palladium catalyst plays a crucial role. Electron-rich and sterically bulky ligands can accelerate the oxidative addition and reductive elimination steps.[3] If you are using a standard catalyst like Pd(PPh₃)₄, consider trying ligands like P(t-Bu)₃ or bulky biaryl phosphine ligands.[3][13]

Q4: I am trying to perform a "Sila-Sonogashira" where the TMS group is cleaved in-situ. What are the key considerations?

A4: The in-situ desilylation of this compound followed by Sonogashira coupling is an efficient one-pot procedure that avoids handling the potentially volatile terminal alkyne.[14]

  • Desilylating Agent: A fluoride source is typically required to cleave the silicon-carbon bond. Tetrabutylammonium fluoride (TBAF) is commonly used, but cesium fluoride (CsF) has emerged as a cost-effective alternative that can simplify purification.[15][16]

  • Reaction Conditions: The choice of solvent and base is critical. A mixture of triethylamine, water, and a phase-transfer catalyst like PEG 200 has been shown to be effective with CsF-mediated desilylation.[15]

III. Optimizing Reaction Parameters: A Deeper Dive

To further refine your Sonogashira coupling, consider the following parameters in more detail.

ParameterRecommendationRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (0.5-5 mol%)Pd(PPh₃)₄ is a common Pd(0) source. PdCl₂(PPh₃)₂ is a more stable Pd(II) precatalyst that is reduced in-situ.[3]
Copper Co-catalyst CuI (1-10 mol%)Facilitates the formation of the copper acetylide, which is crucial for transmetalation.[4][17]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Acts to deprotonate the terminal alkyne and neutralize the HX byproduct.[6] Et₃N can also serve as the solvent.[12]
Solvent THF, DMF, Acetonitrile, Toluene, Et₃NThe choice of solvent can influence reaction rates and catalyst stability. Polar aprotic solvents are generally effective.[10][11]
Temperature Room Temperature to 100 °CAryl iodides often react at room temperature, while aryl bromides and chlorides may require heating to facilitate oxidative addition.[6][9]

IV. Experimental Protocols

General Procedure for Copper-Palladium Catalyzed Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and CuI (1-5 mol%).

  • Add the degassed solvent (e.g., THF or Et₃N) and the amine base (e.g., Et₃N, 2-3 equiv if not used as the solvent).

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Yield Check_Reagents Check Reagent Purity & Catalyst Activity Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Check_Reagents->Check_Atmosphere Reagents OK Success Improved Yield Check_Reagents->Success Impurity Found Optimize_Temp Increase Temperature Check_Atmosphere->Optimize_Temp Atmosphere OK Check_Atmosphere->Success Glaser Coupling Reduced Change_Ligand Try Different Palladium Ligand Optimize_Temp->Change_Ligand No Improvement Optimize_Temp->Success Reaction Proceeds Change_Solvent Screen Different Solvents Change_Ligand->Change_Solvent No Improvement Change_Ligand->Success Rate Increased Consider_Cu_Free Consider Copper-Free Protocol Change_Solvent->Consider_Cu_Free No Improvement Change_Solvent->Success Yield Improved Consider_Cu_Free->Success Byproducts Eliminated

Caption: A systematic workflow for troubleshooting low-yielding Sonogashira coupling reactions.

V. References

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Sustainable Chemical Insight in Biological Exploration.

  • Sonogashira Coupling. (n.d.). In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.

  • Sonogashira coupling. (2023, December 26). In Wikipedia.

  • Rosa, G. R., et al. (2017). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society, 28(11), 2196-2204.

  • Copper-free Sonogashira coupling. (2008, August 15). The Chemical Record.

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis.

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2019). Catalysts.

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022). Organic & Biomolecular Chemistry.

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Catalysts.

  • Cross-Coupling of Alkynylsilanes. (n.d.). Gelest Technical Library.

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). Journal of the American Chemical Society.

  • Sonogashira cross-coupling reaction. (2020, February 14). YouTube.

  • Capani Jr, J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(14), 9378–9384.

  • Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. (2019). Request PDF.

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2016). RSC Advances.

  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. (2019). ResearchGate.

  • What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. (2016). ResearchGate.

  • Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal.

  • Sonogashira troubleshooting help needed. (2020). Reddit.

  • Troubleshooting low reactivity in Sonogashira coupling reactions. (n.d.). Benchchem.

  • Some Aspects of the Chemistry of Alkynylsilanes. (2013). International Journal of Molecular Sciences.

  • CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. (2019). PubMed.

  • Optimization of reaction conditions for the Sonogashira reaction. (2018). ResearchGate.

  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit.

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

  • Conditions optimization for the double Sonogashira coupling. (2018). ResearchGate.

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2016). Organic Letters.

  • CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. (2019). ResearchGate.

  • Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). (2001). The Journal of Organic Chemistry.

  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (2017). The Journal of Organic Chemistry.

  • Sonogashira Coupling. (n.d.). SynArchive.

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). Organic Chemistry Frontiers.

Sources

Technical Support Center: Optimizing TMS Deprotection for Ethynylphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the cleavage of the trimethylsilyl (TMS) protecting group from ethynylphenyl and related aromatic acetylene compounds. The following content is structured to address practical challenges encountered in the lab, blending established chemical principles with field-proven insights.

Understanding the Core Chemistry: Deprotection Mechanisms

Before troubleshooting, it's crucial to understand the primary mechanisms for TMS-alkyne cleavage. The Si-C(sp) bond is polarized, making the silicon atom electrophilic and susceptible to nucleophilic attack.

  • Base-Catalyzed Methanolysis: This is one of the most common and mild methods. A base, such as potassium carbonate (K₂CO₃), generates a small amount of methoxide (MeO⁻) from the methanol (MeOH) solvent. The methoxide anion attacks the silicon atom, forming a pentacoordinate silicate intermediate. This intermediate then collapses, breaking the Si-C bond to release the terminal alkyne, which is subsequently protonated by the solvent. The process regenerates the methoxide catalyst.[1]

  • Fluoride-Mediated Cleavage: The exceptional strength of the Silicon-Fluoride (Si-F) bond (bond energy ~582 kJ/mol) is the driving force for this reaction. Fluoride ions, typically from sources like tetra-n-butylammonium fluoride (TBAF), readily attack the silicon atom.[2][3] This forms a stable fluorosilicate and the acetylide anion, which is then protonated during the reaction or work-up to yield the terminal alkyne.[1]

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that arise when planning a TMS deprotection step.

Q1: What are the go-to, first-line methods I should try for TMS-alkyne deprotection?

For most standard ethynylphenyl substrates, the mildest and often most effective method is potassium carbonate in methanol .[4][5] It is inexpensive, the reagents are easy to handle, and the work-up is typically straightforward. A typical procedure involves stirring the TMS-protected compound with a catalytic or stoichiometric amount of K₂CO₃ in methanol at room temperature for 1-4 hours.[6] If that fails, particularly with more sterically hindered substrates, a fluoride source like TBAF is the next logical choice.[7]

Q2: How do I choose the best deprotection method for my specific compound?

The optimal method depends entirely on the functional groups present in your molecule. The following decision tree can guide your choice.

G start Start: Analyze Substrate q_silyl Other silyl ethers (e.g., TBDMS, TIPS) present? start->q_silyl q_base Base-sensitive groups (esters, lactones, etc.) present? q_silyl->q_base No res_mild_base Use mild, catalytic base: K₂CO₃ in MeOH. High selectivity expected. q_silyl->res_mild_base  Yes q_steric Substrate sterically hindered near TMS group? q_base->q_steric No res_careful_base Use catalytic K₂CO₃. Monitor reaction closely to avoid ester hydrolysis. q_base->res_careful_base  Yes res_strong Standard K₂CO₃/MeOH or TBAF/THF should work well. q_steric->res_strong No res_tba_force TBAF is the preferred method. May require elevated temperature or longer reaction time. q_steric->res_tba_force  Yes res_dbu Consider DBU in MeCN. Reported high selectivity for acetylenic TMS over silyl ethers. res_mild_base->res_dbu If reaction is slow res_fluoride Fluoride source (TBAF, KF) is a better choice. Less basic conditions. res_careful_base->res_fluoride If hydrolysis is observed

Caption: Decision tree for selecting a TMS deprotection method.

Q3: Can I selectively deprotect a TMS-alkyne in the presence of a TBDPS or TIPS-protected alcohol?

Yes, this is a common and highly feasible selective deprotection.[4] The Si-C(sp) bond of a TMS-alkyne is significantly more labile than the Si-O bond of bulky silyl ethers like TBDPS or TIPS.[8][9] Mild conditions, such as catalytic K₂CO₃ in methanol, will readily cleave the TMS-alkyne while leaving the TIPS or TBDPS ether untouched.[4] Even the more reactive DBU has been shown to be highly selective for acetylenic TMS groups over other alkyl silyl ethers.[10]

Q4: How should I monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most common method. The TMS-protected starting material is significantly less polar than the deprotected terminal alkyne product. You should see the starting material spot (higher Rf) disappear and a new, more polar spot (lower Rf) appear. Co-spotting your reaction mixture with the starting material is essential for confirmation. For volatile or less UV-active compounds, GC-MS is also an excellent tool.

Troubleshooting Guide: Common Problems & Solutions

Problem 1: My reaction is incomplete, showing a mixture of starting material and product even after extended time.

Probable Cause(s) Solution(s)
Insufficient Reagent: For K₂CO₃, the solid may not be sufficiently dispersed or the catalytic turnover is slow. For TBAF, the commercial solution may have degraded or absorbed excess water.For K₂CO₃: Ensure vigorous stirring. If the substrate is very nonpolar, add a co-solvent like DCM or THF to improve solubility.[5] You can also switch to a stronger base like NaOH or KOH, but monitor closely for side reactions.[7] For TBAF: Use a fresh bottle of TBAF solution. If possible, use anhydrous TBAF, but handle it in a glovebox as it is extremely hygroscopic.[11]
Steric Hindrance: Bulky groups near the ethynylphenyl moiety can slow down the nucleophilic attack on the silicon atom.[7]Switch to a more powerful reagent. If K₂CO₃/MeOH is failing, TBAF in THF is the logical next step.[12][13] You may need to gently heat the reaction (e.g., to 40-50 °C) but be aware this can increase the risk of side reactions.
Poor Solubility: The substrate may not be fully dissolved in the chosen solvent (e.g., a lipophilic compound in pure methanol).[5]Use a co-solvent system. For K₂CO₃ in methanol, adding DCM (1:1 ratio) is a common strategy to solubilize nonpolar substrates.[5][12]

Problem 2: My yield is very low, and the crude NMR shows multiple unidentified products.

Probable Cause(s) Solution(s)
Product Instability: The deprotected terminal alkyne may be unstable under the reaction conditions (e.g., strong base, prolonged heating).[7] Some terminal alkynes can be sensitive.Use milder conditions. If you are using stoichiometric base, switch to a catalytic amount (e.g., 0.1 eq K₂CO₃).[6] Ensure the reaction is run at room temperature or below if possible. Minimize reaction time by monitoring closely with TLC and quenching as soon as the starting material is consumed.
Side Reactions with TBAF: While effective, TBAF is basic and can promote side reactions. One documented issue is the isomerization of the desired alkyne to an allene.If allene formation or other decomposition is suspected, switch to a non-fluoride method like K₂CO₃/MeOH. Alternatively, you can buffer the TBAF by adding acetic acid to temper its basicity.[14]
Degradation on Silica Gel: Terminal alkynes, particularly those with electron-rich aromatic rings, can sometimes decompose on acidic silica gel during column chromatography.[12][15]First, check the crude NMR. If it looks clean, the problem is likely the purification.[12] Neutralize your silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1% Et₃N in hexanes/ethyl acetate). Alternatively, use a different stationary phase like alumina or a C18 reversed-phase column.

Problem 3: The work-up for my TBAF reaction is problematic, resulting in emulsions or difficulty removing byproducts.

Probable Cause(s) Solution(s)
Tetrabutylammonium Salts: The tetrabutylammonium cation and its salts are highly water-soluble and can act as phase-transfer catalysts, leading to emulsions during aqueous extraction.[14][16]After quenching the reaction, dilute the mixture with a large volume of water and a nonpolar solvent like diethyl ether or ethyl acetate. Perform multiple extractions. Washing the combined organic layers with brine can help break emulsions. If problems persist, a short plug of silica gel can be used to filter out the majority of the salts before concentration.
Data Summary & Protocols
Table 1: Comparison of Common TMS-Alkyne Deprotection Conditions
Reagent SystemTypical ConditionsMechanismProsConsBest For...
K₂CO₃ / MeOH 0.1-2.0 eq, MeOH, RT, 1-4 h[6]Base-CatalyzedMild, cheap, easy work-up, highly selective.[4]Can be slow for hindered substrates; poor solubility for lipophilic compounds.The default method for most substrates, especially those with other sensitive silyl ethers.
TBAF / THF 1.1-1.5 eq, THF, 0 °C to RT, 0.5-2 h[8][11]Fluoride-MediatedFast, effective for hindered substrates, works under non-protic conditions.Expensive, hygroscopic, difficult work-up, can be basic enough to cause side reactions.[13]Hindered substrates or when a protic solvent like methanol is incompatible with other functional groups.
DBU / MeCN 0.1-1.0 eq, MeCN, H₂O (trace), 60 °C, <1 h[10]Base-CatalyzedVery fast, highly chemoselective for acetylenic TMS vs. silyl ethers.[10]Requires heating; DBU is a strong, non-nucleophilic base that may affect other functionalities.Rapid deprotection when high selectivity over silyl ethers is paramount.
KF / MeOH or DMF Excess KF, RT, 1-12 h[1][14]Fluoride-MediatedInexpensive fluoride source, simple reagents.Slower than TBAF due to lower solubility.A cost-effective alternative to TBAF when reaction time is not critical.
Experimental Workflow: General Procedure for TMS Deprotection
Caption: A generalized workflow for TMS deprotection experiments.
Protocol 1: Mild Deprotection with Potassium Carbonate in Methanol

This protocol is adapted from standard literature procedures.[6]

  • Setup: To a round-bottom flask containing the TMS-ethynylphenyl compound (1.0 eq), add methanol (approx. 0.1 M concentration).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 0.2 eq for catalytic or 2.0 eq for stoichiometric) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate as eluent), checking for the disappearance of the starting material. Reactions are typically complete in 1-4 hours.

  • Work-up: Once complete, remove the methanol under reduced pressure. Add deionized water to the residue and extract with an organic solvent (e.g., ethyl acetate or DCM, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product is often pure enough for subsequent steps, but can be purified by silica gel chromatography if necessary.

Protocol 2: Fluoride-Mediated Deprotection with TBAF in THF

This protocol is based on common practices for fluoride-mediated deprotection.[8]

  • Setup: Dissolve the TMS-ethynylphenyl compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C, gradually warming to room temperature over 1-2 hours.

  • Monitoring: Monitor the reaction by TLC. These reactions are often complete within 30 minutes to 2 hours.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purification via column chromatography is often required to remove residual tetrabutylammonium salts.

References
  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Hajipour, A. R., & Ruoho, A. E. (2005). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Journal of Chemistry - Section B, 44(3), 633-637. [Link]

  • Reddit user discussion. (2021). Deprotection mechanism. r/chemistry. [Link]

  • Lang, K., & Toste, F. D. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(14), 3097-3122. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: The Chemoselective and Efficient Deprotection of Silyl Ethers Using Trimethylsilyl Bromide. [Link]

  • Gelest. (n.d.). Silyl Groups. Gelest Technical Library. [Link]

  • Reddit user discussion. (2020). Struggling with TMS deprotection for weeks. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Tetra-n-butylammonium Fluoride (TBAF). [Link]

  • Reddit user discussion. (2022). preventing TMS alkyne deprotecting in reaction. r/Chempros. [Link]

  • Reddit user discussion. (2018). TMS deprotection of acid- and base-sensitive substrate. r/Chempros. [Link]

  • ResearchGate. (n.d.). A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. [Link]

  • Kumar, P., et al. (2007). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 26(1), 1-10. [Link]

  • Pochet, S., et al. (2015). Design, synthesis and evaluation of N-aryl- and N-heteroarylsulfonamide γ-secretase modulators. Organic & Biomolecular Chemistry, 13(24), 6856-6871. [Link]

  • Leah4sci. (2022, February 16). TMS Alcohol Protecting Group Using Silyl Ether [Video]. YouTube. [Link]

  • Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-137. [Link]

  • ResearchGate. (n.d.). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. [Link]

  • Reddit user discussion. (2021). TMS Deprotection low yields :(. r/chemhelp. [Link]

  • ResearchGate. (n.d.). Deprotection of silyl ether by TBAF. [Link]

  • Reddit user discussion. (2013). 2 questions about TBAF deprotection. r/chemistry. [Link]

  • LibreTexts Chemistry. (2022). 17.8: Protection of Alcohols. [Link]

  • Siddaraj, S., et al. (2018). A mild and efficient method for the de-protection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]

  • ResearchGate. (n.d.). Efficient and Convenient Procedure for Protection of Hydroxyl Groups to the THP, THF and TMS Ethers.... [Link]

  • Redalyc. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3). [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Selective and Efficient Oxidative Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers.... [Link]

  • Reddit user discussion. (2021). Silly Ether Protection gone Wrong. r/Chempros. [Link]

  • ResearchGate. (n.d.). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers.... [Link]

Sources

Stability issues of (4-Ethynylphenyl)trimethylsilane under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (4-Ethynylphenyl)trimethylsilane

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter when using this compound in your synthetic workflows. We delve into the root causes of these issues and provide actionable solutions.

Question 1: I'm performing a Sonogashira coupling, but I'm seeing low yields and a significant amount of a byproduct that appears to be the desilylated starting material. What's going wrong?

Answer:

This is a classic issue stemming from the premature cleavage (desilylation) of the trimethylsilyl (TMS) group. While the TMS group is designed to be stable under standard Sonogashira conditions, certain factors can lead to its unintended removal.[1][2][3]

Underlying Causes:

  • Basic Reaction Conditions: The amine base used in Sonogashira reactions (e.g., triethylamine, diisopropylamine) can be basic enough to cause slow desilylation, especially with extended reaction times or elevated temperatures.

  • Moisture: The presence of water can facilitate the hydrolysis of the silyl group, a process that can be accelerated by both base and trace acid.

  • Sub-optimal Catalyst System: An inefficient catalyst system may require harsher conditions (higher temperatures, longer reaction times), increasing the likelihood of desilylation.

Troubleshooting Steps & Solutions:

  • Choice of Base: If you suspect the base is the culprit, consider using a less nucleophilic or sterically hindered base. For example, switching from triethylamine to diisopropylethylamine (DIPEA) can sometimes mitigate the issue.

  • Strict Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dried. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Reaction Time and Temperature: Monitor your reaction by TLC or LC-MS. Aim to stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic conditions. If possible, try running the reaction at a lower temperature.

  • Catalyst Loading: Ensure your palladium and copper catalysts are active. Using an appropriate ligand for the palladium catalyst can also improve reaction efficiency, allowing for milder conditions.

Question 2: My reaction mixture containing this compound turned into an insoluble sludge upon workup. What happened?

Answer:

The formation of an insoluble solid suggests the polymerization of the terminal alkyne. This occurs if the TMS protecting group is cleaved, generating the highly reactive 4-ethynylphenyl species, which can then undergo oxidative coupling (Glaser coupling) or other polymerization pathways, especially in the presence of oxygen and/or catalytic metals like copper.

Causality Workflow:

cluster_problem Problem cluster_cause Root Cause Analysis insoluble_sludge Insoluble Sludge Formation unintentional_desilylation Unintentional Desilylation (e.g., during workup) terminal_alkyne Formation of Terminal Alkyne (4-ethynylphenyl anion/radical) unintentional_desilylation->terminal_alkyne generates polymerization Polymerization/ Oxidative Coupling terminal_alkyne->polymerization undergoes polymerization->insoluble_sludge leads to

Caption: Workflow illustrating the cause of polymerization.

Preventative Measures:

  • Degas Your Solvents: Before use, thoroughly degas all solvents to remove dissolved oxygen, which can promote oxidative polymerization.

  • Inert Atmosphere Workup: If your molecule is particularly sensitive, consider performing the aqueous workup under an inert atmosphere.

  • Avoid Certain Conditions During Workup:

    • Strongly Basic or Acidic Aqueous Washes: These can cleave the TMS group. Use a saturated solution of ammonium chloride (a mild acid) or sodium bicarbonate (a mild base) for washes if necessary.

    • Exposure to Air for Extended Periods: After desilylation, the terminal alkyne is much more prone to degradation. Handle it swiftly.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the C-Si bond of this compound generally considered stable?

The C-Si bond is generally stable under neutral, anhydrous conditions.[4] It is also compatible with many transition-metal catalyzed reactions, such as Sonogashira and Suzuki couplings, provided the conditions are optimized to be mild.[3][5] It can also withstand radical reactions.[4]

Q2: What are the most common reagents that will cleave the TMS group?

The TMS group is known to be labile and can be cleaved by a variety of reagents.[6] The most common are:

  • Fluoride Ion Sources: Tetrabutylammonium fluoride (TBAF) is highly effective for this purpose.[7][8]

  • Bases: Mild bases like potassium carbonate in methanol can readily cleave the TMS group.[7][9] Stronger bases such as hydroxides or alkoxides will also work.

  • Acids: Both protic and Lewis acids can cause desilylation. Even silica gel used for chromatography can sometimes be acidic enough to cause partial cleavage of sensitive substrates.

Q3: Can I selectively remove the TMS group in the presence of other silyl ethers like TBDMS or TIPS?

Yes, the relative lability of the TMS group compared to bulkier silyl groups allows for selective deprotection.[6][7] Conditions such as using a catalytic amount of DBU or mild base like K2CO3 in methanol will typically cleave the TMS group while leaving TBDMS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl) ethers intact.[10]

Reagent/ConditionThis compoundTBDMS EtherTIPS Ether
K2CO3, MeOH, rt LabileStableStable
TBAF, THF, rt LabileLabileStable (slower)
Dilute HCl LabileStable (slower)Very Stable
DBU (catalytic) LabileStableStable
Caption: Comparative stability of silyl protecting groups under common deprotection conditions.
Q4: I need to deprotect the TMS group to reveal the terminal alkyne. What is the most reliable method?

A widely used and reliable method is treatment with a mild base.[7][9]

Standard Deprotection Protocol:

  • Dissolve the this compound derivative in methanol (approx. 0.1 M).

  • Add a catalytic amount of anhydrous potassium carbonate (approx. 0.1-0.2 equivalents).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., N2).

  • Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).

  • Once complete, neutralize with a mild acid (e.g., saturated NH4Cl solution), extract the product with an organic solvent, dry, and concentrate.

cluster_protocol TMS Deprotection Workflow dissolve Dissolve in MeOH add_base Add K2CO3 (cat.) dissolve->add_base stir Stir at RT under N2 add_base->stir monitor Monitor by TLC stir->monitor workup Neutralize & Extract monitor->workup Reaction Complete product Isolated Terminal Alkyne workup->product

Caption: Step-by-step workflow for TMS deprotection.

Handling and Storage

To ensure the integrity of this compound, proper handling and storage are crucial.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[11][12][13] It is often recommended to store it under an inert atmosphere.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.[11][13] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[14] The compound is sensitive to moisture and heat.[15]

References

  • ResearchGate. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018-12-01). [Link]

  • ResearchGate. Are trimethylsilyl protected alkynes stable towards acids and bases?. (2017-03-21). [Link]

  • Gelest. Silanes as Protecting Groups for Terminal Alkyne. [Link]

  • Airgas. Trimethylsilane Safety Data Sheet. (2015-06-25). [Link]

  • Chinese Chemical Letters. Recent Progress of Protecting Groups for Terminal Alkynes. [Link]

  • Gelest, Inc. TRIMETHYLSILANE Safety Data Sheet. (2014-10-27). [Link]

  • Organic Chemistry Portal. Organic Functional Group Protection. (2015-06-08). [Link]

  • NIH. Some Aspects of the Chemistry of Alkynylsilanes. [Link]

  • PubChem. This compound. [Link]

  • Organic Chemistry Portal. Desilylation. [Link]

  • Gelest, Inc. Some Aspects of the Chemistry of Alkynylsilanes. (2018-05-18). [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage. [Link]

  • ResearchGate. Cross-coupling of alkynyl(trimethyl)silanes. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • MDPI. A Greener Technique for Microwave-Assisted O-Silylation and Silyl Ether Deprotection of Uridine and Other Substrates. (2022-12-14). [Link]

  • Gelest. Cross-Coupling of Alkynylsilanes. [Link]

  • ResearchGate. Recent Advances in Group 14 Cross-Coupling: Si and Ge-Based Alternatives to the Stille Reaction. [Link]

  • Gelest. Other Reactions of Silyl Alkynes. [Link]

Sources

Troubleshooting low conversion rates in polymerization with (4-Ethynylphenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Polymerization of (4-Ethynylphenyl)trimethylsilane

Welcome to the technical support resource for the polymerization of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific polymerization reaction. Here, we address common issues, particularly low conversion rates, through a series of in-depth troubleshooting guides and frequently asked questions. Our approach is rooted in established chemical principles to provide you with not only solutions but also a deeper understanding of the reaction dynamics.

Troubleshooting Guide: Low Conversion Rates

Low monomer conversion is a frequent obstacle in the polymerization of substituted acetylenes. This section breaks down the most common causes and provides systematic approaches to diagnose and resolve the issue.

Q1: My polymerization of this compound has stalled or is showing very low conversion. Where should I start troubleshooting?

When facing low conversion, it is crucial to systematically evaluate the key components and conditions of your reaction. The most common culprits are issues with monomer purity, catalyst activity, or the presence of inhibitors.

Below is a logical workflow to diagnose the problem.

Troubleshooting_Workflow cluster_solutions Corrective Actions start Low Conversion Observed q1 Step 1: Verify Monomer Purity - Was the inhibitor removed? - Was the monomer freshly purified? start->q1 q2 Step 2: Assess Catalyst System - Is the catalyst active? - Is the co-catalyst/initiator ratio correct? - Are there known catalyst poisons present? q1->q2 Monomer is pure sol1 Purify monomer via distillation or column chromatography. Remove inhibitor. q1->sol1 Purity is suspect q3 Step 3: Evaluate Reaction Conditions - Is the solvent anhydrous and deoxygenated? - Is the temperature optimal for the catalyst system? - Is the monomer concentration appropriate? q2->q3 Catalyst is active sol2 Use fresh catalyst. Screen different catalysts (e.g., Rh, Ta, W-based). Optimize initiator ratio. q2->sol2 Catalyst is suspect solution Problem Identified & Resolved q3->solution Conditions are optimal sol3 Use freshly dried, degassed solvent. Adjust temperature and concentration. q3->sol3 Conditions are suspect sol1->q2 sol2->q3 sol3->solution

Caption: A workflow for troubleshooting low polymerization conversion.

Q2: How critical is monomer purity, and what is the correct procedure for purification?

Monomer purity is arguably the most critical factor for successful polymerization. Commercially available this compound often contains inhibitors and other impurities that can severely impact catalyst activity.

Causality:

  • Inhibitors: Suppliers add inhibitors like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) to prevent spontaneous polymerization during storage.[1][2] These compounds are designed to scavenge radicals and can deactivate catalytic species, leading to failed or incomplete reactions.[2][3] Attempting to overcome inhibition by simply adding more initiator is ill-advised as it can lead to uncontrolled reactions, branching, and polymers with low molecular weight.[2]

  • Other Impurities: Acetylenic impurities can act as potent inhibitors for certain catalyst systems, such as Ziegler-Natta catalysts.[4] Water and oxygen are also detrimental, especially for air- and moisture-sensitive catalysts like those based on early transition metals (W, Ta, Nb).[5][6]

Protocol for Monomer Purification:

  • Inhibitor Removal:

    • Prepare a 5% aqueous sodium hydroxide (NaOH) solution.

    • In a separatory funnel, wash the monomer with the NaOH solution to extract the phenolic inhibitor. Repeat the washing 2-3 times.

    • Wash the monomer with deionized water until the aqueous layer is neutral (pH 7).

    • Wash with brine (saturated NaCl solution) to aid in the removal of water.

  • Drying:

    • Transfer the organic layer to a clean, dry flask.

    • Add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Allow the monomer to stand over the drying agent for at least 30 minutes, with occasional swirling.[7]

  • Final Purification (Choose one):

    • Vacuum Distillation: This is the preferred method for achieving high purity. Distill the dried monomer under reduced pressure. Collect the fraction boiling at the correct temperature.

    • Column Chromatography: Alternatively, pass the dried monomer through a short plug of activated neutral alumina or silica gel to remove polar impurities and residual inhibitor. Elute with a non-polar solvent like hexane.

Validation: The purity of the monomer should be confirmed by Gas Chromatography (GC) or ¹H NMR before use.

Q3: My monomer is pure, but the conversion is still low. Could my catalyst be the problem?

Yes, catalyst selection and handling are paramount. The polymerization of disubstituted acetylenes can be initiated by a variety of catalysts, and their effectiveness is highly dependent on the specific monomer and desired polymer properties.[5][8]

Common Catalyst Systems & Potential Issues:

Catalyst ClassExamplesCommon Issues & Causality
Metathesis Catalysts WCl₆/Ph₄Sn, MoCl₅/Ph₄SnHighly active but very sensitive to air, moisture, and functional groups. Catalyst deactivation is a common cause of low conversion.[9]
Rhodium-Based Catalysts [Rh(nbd)Cl]₂, Rh(I) complexesGenerally more tolerant to functional groups and less sensitive to air/moisture. However, activity can be ligand-dependent. Low conversion may result from an inappropriate ligand environment.[10]
Tantalum-Based Catalysts TaCl₅/Bu₄SnEffective for certain silyl-substituted acetylenes. The choice of co-catalyst and solvent is critical for activity. In some cases, these catalysts show preferential polymerization for one monomer over another in copolymerization settings.[5][6]

Troubleshooting Steps:

  • Use Fresh Catalyst: Catalysts, especially transition metal halides, can degrade upon storage. Use freshly opened or properly stored catalyst.

  • Ensure Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques, particularly for sensitive catalysts like WCl₆.[6]

  • Optimize Catalyst/Co-catalyst Ratio: The molar ratio of the catalyst to the co-catalyst (e.g., Ph₄Sn) is critical and should be optimized for your specific system.

  • Consider Catalyst Poisoning: Trace impurities from solvents or the monomer itself can poison the catalyst. Ensure all glassware is rigorously dried and solvents are anhydrous and deoxygenated.

Catalyst_Troubleshooting cluster_solutions Corrective Actions start Low Conversion (Monomer is Pure) q1 Is the catalyst air/moisture sensitive? start->q1 q2 Is the catalyst freshly prepared/handled? q1->q2 Yes q1->q2 No sol1 Use inert atmosphere techniques (Schlenk/Glovebox). Use anhydrous/deoxygenated solvents. q1->sol1 Yes, and technique may be flawed q3 Is the catalyst:cocatalyst ratio optimized? q2->q3 Yes sol2 Use fresh catalyst from a new bottle or resublime/recrystallize if possible. q2->sol2 solution Improved Conversion q3->solution Yes sol3 Run small-scale experiments to screen different molar ratios. q3->sol3 No, ratio is from a general procedure sol1->q2 sol2->q3 sol3->solution

Caption: Decision tree for catalyst-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the polymerization of this compound?

While optimal conditions are catalyst-dependent, a general starting point for a WCl₆/Ph₄Sn system is as follows:

  • Solvent: Anhydrous toluene is commonly used.[9]

  • Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or be heated (e.g., 80 °C).[6][9]

  • Monomer Concentration: Typically in the range of 0.1 to 1.0 M.

  • Reaction Time: Can range from a few hours to 24 hours.[9]

  • Quenching: The reaction is typically terminated by the addition of methanol.[6]

Q2: What kind of molecular weight and polydispersity (PDI) can I expect?

The molecular weight (Mₙ or Mₙ) and PDI are highly dependent on the catalyst system and reaction conditions.

  • Metathesis catalysts (W, Mo): Often produce very high molecular weight polymers (Mₙ > 100,000 g/mol ), but the polymerization can be uncontrolled, leading to broad PDIs (PDI > 2).[9]

  • Controlled polymerization systems: Some specialized catalyst systems, including certain Rh(I) complexes or fluoride-anion initiated systems, can offer a chain-growth-like process, yielding polymers with controlled molecular weights and narrow PDIs (PDI < 1.5).[10][11]

Q3: How do I remove the trimethylsilyl (TMS) protecting group after polymerization?

The TMS group can be selectively removed to yield poly(p-phenyleneethynylene). This deprotection is typically achieved by treating the polymer solution with a fluoride source.

Protocol for TMS Deprotection:

  • Dissolve the poly[this compound] in a suitable solvent like tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) in THF.[9]

  • Stir the reaction at room temperature for several hours.

  • Monitor the deprotection by ¹H NMR (disappearance of the TMS singlet around 0.25 ppm).

  • Precipitate the deprotected polymer in a non-solvent like methanol.

  • Filter and dry the final polymer.

References

  • THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. (n.d.).
  • Figure 1. Effect of polymerization inhibitors on the outcome. Reaction... - ResearchGate. (n.d.).
  • Polymerization in the presence of inhibitor? - ResearchGate. (n.d.).
  • Inhibition performance for different inhibitors on the thermal polymerization of styrene. (n.d.).
  • [(4-Methoxyphenyl)ethynyl]trimethylsilane, 1G - M2785-1G - Lab Pro Inc. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • Trimethyl((4-((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)silane. (n.d.).
  • Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene C
  • Copolymers of 4-Trimethylsilyl Diphenyl Acetylene and 1-Trimethylsilyl-1-Propyne: Polymer Synthesis and Luminescent Property Adjustment - NIH. (2022).
  • Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility - OSTI.GOV. (n.d.).
  • CN104136447B - The purification process of trimethyl silane - Google Patents. (n.d.).
  • This compound | C11H14Si | CID 22627839 - PubChem. (n.d.).
  • Transition-metal-free controlled polymerization for poly(p-aryleneethynylene)s - PMC - NIH. (2014).
  • [(4-Methoxyphenyl)ethynyl]trimethylsilane, min 97%, 1 gram - CP Lab Safety. (n.d.).
  • Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene - MDPI. (2024). MDPI.
  • (4-Trimethylsilyl ethynyl)phenyl-1-phenylethylene - Polymer Source. (n.d.).
  • Copolymers of 4-Trimethylsilyl Diphenyl Acetylene and 1-Trimethylsilyl-1-Propyne: Polymer Synthesis and Luminescent Property Adjustment - MDPI. (2022). MDPI.
  • CAS 16116-92-0 this compound - Organosilicon / Alfa Chemistry. (n.d.).
  • (PDF) Copolymers of 4-Trimethylsilyl Diphenyl Acetylene and 1-Trimethylsilyl-1-Propyne: Polymer Synthesis and Luminescent Property Adjustment - ResearchGate. (2022).
  • (PDF) Synthesis and characterisation of silyl-capped amino tolane of 4-((4- ((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline and its computational investigation towards sensing and non-linear optical properties as potential ammonia sensor - ResearchGate. (2025).
  • Synthesis of Ultrahigh Molecular Weight Poly (Trifluoroethyl Methacrylate) Initiated by the Combination of Palladium Nanoparticles with Organic Halides - MDPI. (2024). MDPI.
  • (PDF) Effect of molecular weight on the properties of poly(butylene succinate). (2025).
  • (PDF) Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N -functionalized hemilabile phosphine ligand - ResearchGate. (n.d.).

Sources

Identifying and removing impurities from (4-Ethynylphenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Ethynylphenyl)trimethylsilane (EPTMS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification and handling of this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the purity of your materials.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding impurities in EPTMS.

Q1: What are the most common impurities in commercially available this compound?

A1: The purity of commercially available this compound is typically specified as greater than 98.0% as determined by Gas Chromatography (GC).[1][2] However, several types of impurities can be present, arising from the synthesis, storage, or handling of the compound. These can include:

  • Residual Starting Materials: Depending on the synthetic route, these could include precursors like 4-bromoiodobenzene or other halogenated aromatics.

  • Homocoupled Byproducts: Diynes formed from the coupling of two ethynylphenyl molecules are a common byproduct of Sonogashira coupling reactions, a typical method for synthesizing EPTMS.[3]

  • Solvent Residues: Residual solvents from the reaction or purification steps, such as triethylamine, tetrahydrofuran (THF), or hexane, may be present.[4][5][6]

  • Desilylated Product: Premature cleavage of the trimethylsilyl (TMS) group can lead to the formation of 4-ethynylphenylacetylene.[7][8] This is often exacerbated by exposure to moisture or acidic/basic conditions.[1][8]

  • Oxidation Products: Exposure to air and light can lead to the formation of various oxidation and polymerization products, which can be complex in nature.

  • Water: As EPTMS is moisture-sensitive, water is a common contaminant that can promote desilylation.[1]

Q2: How can I quickly assess the purity of my this compound sample?

A2: A quick purity assessment can be performed using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • TLC Analysis: A simple TLC analysis on a silica gel plate using a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate mixture) can reveal the presence of multiple components. The desired product should appear as a single, well-defined spot. The presence of other spots indicates impurities.

  • ¹H NMR Spectroscopy: A proton NMR spectrum is highly informative. The spectrum of pure EPTMS should show characteristic signals for the aromatic protons, the acetylenic proton, and the trimethylsilyl group protons. The presence of unexpected peaks can indicate specific impurities. For example, a singlet around 3.0 ppm could suggest the presence of the desilylated product.[9][10]

Q3: My EPTMS has a yellow tint. Is it still usable?

A3: While pure this compound is a colorless liquid, a slight yellow tint can develop over time due to minor oxidation or polymerization.[1][2] For many applications, a faintly colored sample may still be of sufficient purity. However, for sensitive reactions, such as those involving transition metal catalysts, the presence of these impurities could be detrimental. It is highly recommended to assess the purity by NMR or GC-MS before use. If significant impurities are detected, purification is advised.

Q4: What are the ideal storage conditions for this compound?

A4: To maintain its purity and prevent degradation, EPTMS should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[11] It is also recommended to store it at a reduced temperature, typically between 0-10 °C, and protected from light.[11] The compound is sensitive to moisture and heat, which can lead to desilylation and polymerization.[1]

Section 2: Troubleshooting and Purification Guides

This section provides detailed protocols for identifying and removing specific impurities from this compound.

Issue 1: Presence of Non-polar Impurities (e.g., Homocoupled Byproducts, Residual Solvents)

Troubleshooting Workflow

Caption: Workflow for purifying EPTMS from non-polar impurities.

Detailed Protocol: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds based on their polarity.[12][13]

Materials:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Eluent: A non-polar solvent system, typically a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis.

  • Compressed air or nitrogen source

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Eluent Selection: Develop a solvent system using TLC where the EPTMS has an Rf value of approximately 0.2-0.3. This will ensure good separation from less polar impurities. A starting point could be 1-5% ethyl acetate in hexanes.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, and then gently tap the column to ensure even packing.

    • Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the impure EPTMS in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using compressed air or nitrogen to force the solvent through the column at a steady rate.

  • Fraction Collection:

    • Collect the eluent in a series of fractions.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Solvent Removal:

    • Combine the fractions containing the pure EPTMS.

    • Remove the solvent using a rotary evaporator to yield the purified product.[14]

Issue 2: Presence of Polar Impurities (e.g., Desilylated Product, Oxidation Products)

Troubleshooting Workflow

Caption: Decision tree for purifying EPTMS from polar impurities.

Detailed Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds.[15][16] While EPTMS is a liquid at room temperature, it can sometimes be induced to crystallize, especially if it is a low-melting solid.

Materials:

  • A suitable solvent or solvent pair (e.g., hexanes, methanol, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: The ideal solvent is one in which EPTMS is sparingly soluble at room temperature but highly soluble at elevated temperatures.[17][18] The impurities should either be very soluble or insoluble at all temperatures.

  • Dissolution: Dissolve the impure EPTMS in a minimal amount of the hot solvent.

  • Cooling and Crystallization: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Detailed Protocol 2: Distillation

For liquid impurities with different boiling points, distillation can be an effective purification method.

Materials:

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Vacuum source (if performing vacuum distillation)

Procedure:

  • Setup: Assemble the distillation apparatus.

  • Distillation: Heat the impure EPTMS in the distillation flask. The component with the lower boiling point will vaporize first, travel through the condenser, and be collected in the receiving flask. For high-boiling compounds, vacuum distillation is necessary to lower the boiling point and prevent decomposition.

  • Fraction Collection: Collect the fractions that distill over at the boiling point of pure EPTMS.

Issue 3: Confirming Purity After Purification

Analytical Techniques for Purity Confirmation

Analytical TechniqueInformation Provided
¹H and ¹³C NMR Provides detailed structural information and can be used to identify and quantify impurities.[9][10]
GC-MS Separates volatile compounds and provides mass-to-charge ratio information for identification.[19][20][21] Silylation can be used to increase the volatility of certain analytes for GC-MS analysis.[22][23]
HPLC Separates compounds based on their affinity for a stationary phase, useful for non-volatile impurities.
FT-IR Provides information about the functional groups present in the molecule.

Expected Analytical Data for Pure this compound:

  • ¹H NMR (CDCl₃): δ ~7.4 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~3.0 (s, 1H, C≡C-H), ~0.25 (s, 9H, Si(CH₃)₃).

  • ¹³C NMR (CDCl₃): Chemical shifts for the aromatic, acetylenic, and trimethylsilyl carbons can be found in spectral databases.[24]

Section 3: References

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics.

  • Lisini, J. (2023). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Benchchem.

  • Hayen, H., & Karst, U. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry.

  • Benchchem. (n.d.). The Cornerstone of GC Analysis: A Technical Guide to Silylation.

  • Hertz, E., et al. (2023). Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography–Vacuum Photoionization Orbitrap Mass Spectrometry of Bio-Oils. Analytical Chemistry.

  • Anderson, E. A., & Lim, D. S. W. (n.d.). Vinylsilanes are an important organic motif that serve a variety of purposes in organic synth.

  • Alfa Chemistry. (n.d.). CAS 16116-92-0 this compound.

  • Chem-Impex. (n.d.). [(4-Methoxyphenyl)ethynyl]trimethylsilane.

  • Ishikawa, T., et al. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.

  • Lab Pro Inc. (n.d.). This compound, 5G - E1362-5G.

  • Al-Hadedi, A. A. M., et al. (2018). CsF-Mediated In-situ Desilylation of TMS-Alkynes for Sonogashira Reaction. ResearchGate.

  • Brereton, R. G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 16116-92-0.

  • Organic Chemistry Portal. (n.d.). Desilylation.

  • Hoff, C. D., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

  • ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.

  • Ehlers, A. W., et al. (2015). Crystal structure of ({4-[(4-bromophenyl)ethynyl]-3,5-diethylphenyl}ethynyl)triisopropylsilane. Acta Crystallographica Section E: Crystallographic Communications.

  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Organic Syntheses Procedure. (n.d.).

  • MH Chem. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification [Video]. YouTube.

  • ChemScene. (n.d.). 17988-50-0 | (4-Ethylphenyl)trimethylsilane.

  • Lab Pro Inc. (n.d.). [(4-Methoxyphenyl)ethynyl]trimethylsilane, 1G - M2785-1G.

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

  • Wiley-VCH GmbH. (n.d.). ((4-Methoxyphenyl)ethynyl)trimethylsilane - Optional[13C NMR] - Chemical Shifts.

  • T. J. Donohoe, J. A. Basutto, J. F. Bower and A. R. D. D. R. R. (2011). Some Aspects of the Chemistry of Alkynylsilanes. PMC.

  • Sigma-Aldrich. (n.d.). (4-Bromophenylethynyl)trimethylsilane 98 16116-78-2.

  • PubChem. (n.d.). This compound.

  • Google Patents. (n.d.). CN104136447B - The purification process of trimethyl silane.

  • NC State Department of Chemistry. (2015, June 8). Recrystallization [Video]. YouTube.

  • Wessig, P., et al. (2018). Synthesis of alkynes 11 a,b and 12 a,b. (i ethynyl(trimethyl)silane,... [Image]. ResearchGate.

  • Organic Syntheses Procedure. (n.d.). (z)-4-(trimethylsilyl)-3-buten-1-ol.

  • Tokyo Chemical Industry UK Ltd. (n.d.). [(4-Methoxyphenyl)ethynyl]trimethylsilane | 3989-14-8.

  • PubChem. (n.d.). ((4-Methoxyphenyl)ethynyl)trimethylsilane.

  • Peng, Y., & Li, W.-D. Z. (2006). A Mild and Efficient Desilylation of O-tert-Butyldimethylsilyl Ethers Mediated by Chlorotrimethylsilane and Potassium Fluoride Dihydrate in Acetonitrile. Synlett.

Sources

Technical Support Center: Catalyst Selection for Efficient Sonogashira Coupling of (4-Ethynylphenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Sonogashira coupling of (4-Ethynylphenyl)trimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during this powerful C-C bond-forming reaction.

Core Principles & Catalyst System Selection

The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and typically a copper(I) co-catalyst.[1][2] The use of a trimethylsilyl (TMS) protected alkyne like this compound is a common strategy, as the TMS group can be easily removed in-situ or in a subsequent step, and it can sometimes facilitate the coupling process.[3]

A successful reaction hinges on the careful selection of four key components: the palladium source, the ligand, the copper co-catalyst (or its omission), the base, and the solvent.

  • The Palladium Catalyst : The reaction is driven by a Pd(0) species. You can start with a Pd(0) complex like Pd(PPh₃)₄, or more commonly, a stable Pd(II) pre-catalyst such as PdCl₂(PPh₃)₂, which is reduced in-situ to the active Pd(0) species by an amine or phosphine ligand in the reaction mixture.[1]

  • The Ligand : Phosphine ligands are most common. Triphenylphosphine (PPh₃) is standard.[3][4] However, for less reactive aryl halides (bromides, chlorides) or to improve reaction rates, bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-Heterocyclic Carbene (NHC) ligands are often more effective.[3][4][5] These ligands promote the rate-limiting oxidative addition step and stabilize the catalytic species.[3]

  • The Copper(I) Co-catalyst : Typically, a copper(I) salt like CuI is used to increase the reaction rate.[1] The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a more active species for transmetalation to the palladium center.[1][6] However, the presence of copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[1][7]

  • The Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial.[8] Its primary role is to deprotonate the terminal alkyne, forming the reactive acetylide anion.[6] It also acts as a scavenger for the hydrogen halide produced during the reaction.

  • The Solvent : Solvents must be able to dissolve all reactants and be compatible with the catalytic system. Common choices include THF, DMF, dioxane, and toluene.[9][10] Using the amine base itself as the solvent (e.g., neat Et₃N) is also a viable strategy.[11][12] Crucially, the solvent must be thoroughly degassed to remove oxygen, which can deactivate the catalyst and promote Glaser coupling.[7][8]

Catalytic Cycles Explained

The reaction is generally accepted to proceed via two interconnected catalytic cycles when copper is present. In copper-free variants, the alkyne coordinates directly to the palladium center before deprotonation.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxid Ar-Pd(II)-X(L)₂ (trans-complex) pd0->pd_oxid Oxidative Addition (Ar-X) pd_trans Ar-Pd(II)-C≡CR'(L)₂ (trans-complex) pd_oxid->pd_trans Transmetalation (from Cu Cycle) pd_cis Ar-Pd(II)-C≡CR'(L)₂ (cis-complex) pd_cis->pd0 Reductive Elimination product Ar-C≡CR' pd_cis->product pd_trans->pd_cis Isomerization cu_x Cu-X cu_acetylide Cu-C≡CR' cu_x->cu_acetylide cu_acetylide->pd_oxid cu_acetylide->cu_x alkyne H-C≡CR' alkyne->cu_acetylide Deprotonation base Base base->cu_acetylide

Figure 1: Dual catalytic cycle for the copper-co-catalyzed Sonogashira reaction.

Troubleshooting Guide

Problem: Low or No Product Yield

This is the most common issue. A systematic approach is required to identify the root cause.

Q1: Is my palladium catalyst active and appropriate?

A: The activity of the palladium catalyst is paramount.

  • Cause: Pd(0) sources like Pd(PPh₃)₄ are sensitive to air and can degrade over time, losing activity. Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ are generally more stable but still require proper storage.[8]

  • Solution: Always use a fresh batch of catalyst or one that has been stored correctly under an inert atmosphere. If you suspect catalyst degradation, open a new bottle. For less reactive aryl halides (e.g., bromides), a more robust catalyst system with bulky, electron-rich ligands may be necessary to facilitate the oxidative addition step.[3][7]

Q2: Are my reagents pure and the reaction conditions anhydrous and anaerobic?

A: Impurities in starting materials or the presence of oxygen and water can be highly detrimental.

  • Cause: Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also oxidize the Pd(0) catalyst to an inactive Pd(II) state.[7][8] Impurities in the aryl halide or alkyne can poison the catalyst. Amine bases can oxidize over time if not stored properly.[11]

  • Solution:

    • Purify Reagents: Ensure the aryl halide and this compound are pure. Column chromatography or distillation may be necessary.

    • Degas Solvents: Thoroughly degas your solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes).[8]

    • Inert Atmosphere: Run the reaction under a strict inert atmosphere (argon or nitrogen) from start to finish.[8]

    • Fresh Base: Consider using a freshly distilled amine base, especially if the bottle is old.[11]

Q3: Is the copper co-catalyst fresh and necessary?

A: The quality of the copper source is important, but its presence can also be a source of side reactions.

  • Cause: Copper(I) iodide can degrade upon exposure to air and light. Old CuI may be inactive.[8] Furthermore, copper is the primary driver of the Glaser homocoupling side reaction.[1]

  • Solution: Use a fresh bottle of CuI. If homocoupling is a major issue, consider switching to a copper-free protocol. Copper-free reactions are well-established and completely avoid this side product, though they may require more specialized ligands or slightly harsher conditions to achieve comparable rates.[3][7]

Q4: Is my choice of base and temperature optimal?

A: The base and temperature must be suitable for the specific substrates being coupled.

  • Cause: The reactivity of aryl halides follows the trend: I > OTf > Br >> Cl.[1][2] An aryl iodide might react efficiently at room temperature, whereas an analogous aryl bromide will almost certainly require heating (e.g., 50-100 °C) to facilitate the slower oxidative addition step.[8][12][13] An insufficient amount or an inappropriate base will fail to generate the necessary concentration of the acetylide.

  • Solution: For aryl bromides, heating is typically required.[12] If the reaction is sluggish, incrementally increase the temperature. Ensure the base (e.g., Et₃N, DIPA) is used in sufficient excess (typically 2-5 equivalents).[14]

Problem: Catalyst Decomposition (Black Precipitate)

Q5: I see a black precipitate in my reaction. What is it and what should I do?

A: The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst into an inactive metallic state.[8]

  • Cause: This can be triggered by impurities, excessively high temperatures, or an inappropriate choice of solvent. Some anecdotal evidence suggests that THF may be more prone to promoting palladium black formation under certain conditions.[11][15] It can also occur if the ligand concentration is too low to stabilize the Pd(0) nanoparticles.

  • Solution:

    • Reagent Purity: Re-verify the purity of all reagents and solvents.

    • Optimize Temperature: Avoid excessively high temperatures. If using an aryl iodide, try running the reaction at a lower temperature.

    • Ligand Choice: Consider using a more strongly coordinating or sterically bulky ligand that can better stabilize the palladium catalyst. Adding a slight excess of the ligand can sometimes help.

    • Solvent Screen: If the problem persists, screen different solvents. A switch from THF to dioxane or toluene might be beneficial.

Problem: Significant Side Product Formation

Q6: How can I minimize alkyne homocoupling (Glaser product)?

A: The formation of a symmetrical di-alkyne product is a classic side reaction in Sonogashira couplings.

  • Cause: This side reaction is primarily catalyzed by the copper co-catalyst in the presence of oxygen.[7][8]

  • Solution:

    • Rigorous Degassing: The most critical step is to ensure the reaction is completely free of oxygen. Use proper degassing techniques and maintain a robust inert atmosphere.[7]

    • Go Copper-Free: The most definitive solution is to switch to a copper-free protocol. These methods have been extensively developed and often provide cleaner reaction profiles.[7]

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity order for aryl halides in the Sonogashira coupling? The general reactivity trend from most to least reactive is: Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride.[1][2][4] This is due to the bond dissociation energies of the Carbon-Halogen bond, which must be broken during the oxidative addition step.

Q2: Why is this compound often used instead of phenylacetylene directly? The trimethylsilyl (TMS) group serves several purposes. It can protect the terminal alkyne during previous synthetic steps. In the context of the Sonogashira reaction, it can sometimes lead to cleaner reactions and prevent side reactions at the terminal C-H bond. The TMS group can often be removed in-situ with a base like K₂CO₃ in methanol or in a separate deprotection step after the coupling is complete.

Q3: How do I monitor the reaction progress effectively? Thin-layer chromatography (TLC) is the most common method.[8] Spot the reaction mixture against your starting materials (aryl halide and silylalkyne). The product should have a different Rf value. Staining with potassium permanganate can be effective for visualizing the alkyne functional groups if they are not UV-active. GC-MS or LC-MS can also be used for more quantitative monitoring.

Q4: Can I use aryl chlorides as a substrate? Yes, but it is challenging. Aryl chlorides are the least reactive halides and require highly active catalyst systems.[4] This typically involves using specialized bulky, electron-rich phosphine ligands (like cataCXium A, XPhos) or N-heterocyclic carbene (NHC) ligands, often at higher temperatures and catalyst loadings.[4][9][10]

Data and Protocols

Summary of Recommended Reaction Conditions
Aryl HalidePalladium Source (mol%)Ligand (mol%)Co-Catalyst (mol%)Base (equiv.)SolventTemperature
Aryl IodidePdCl₂(PPh₃)₂ (1-2%)PPh₃ (2-4%)CuI (1-5%)Et₃N (2-3)THF / DMFRoom Temp - 50°C
Aryl BromidePdCl₂(PPh₃)₂ (2-5%)PPh₃ (4-10%)CuI (2-10%)Et₃N or DIPA (3-5)Dioxane / Toluene60 - 100°C
Aryl Bromide (Copper-Free)Pd₂(dba)₃ (1-2%)P(t-Bu)₃ (4-8%)NoneCs₂CO₃ (2)Dioxane80 - 110°C
Aryl ChloridePd(OAc)₂ (2-5%)XPhos (4-10%)NoneK₃PO₄ (2-3)Toluene / Dioxane100 - 130°C
Standard Experimental Protocol (Copper-Catalyzed)

This protocol is a general procedure for the coupling of an aryl bromide with this compound.

  • To a dry Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add 5 mL of degassed solvent (e.g., Toluene or THF) via syringe.

  • Add degassed triethylamine (3.0 mmol, 3.0 equiv.) via syringe.

  • Add this compound (1.2 mmol, 1.2 equiv.) via syringe.

  • Stir the reaction mixture at the appropriate temperature (e.g., 80 °C) under an inert atmosphere.[13]

  • Monitor the reaction progress by TLC or GC-MS.[8]

  • Upon completion, cool the mixture to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

G start Start Sonogashira Reaction check_yield Monitor Reaction: Low or No Conversion? start->check_yield no_yield Reaction Successful! Proceed to Workup. check_yield->no_yield No check_catalyst 1. Check Catalyst Activity - Use fresh Pd source - Use fresh CuI check_yield->check_catalyst Yes check_conditions 2. Verify Conditions - Rigorously degas solvent - Ensure inert atmosphere - Use fresh/dry base check_catalyst->check_conditions check_temp 3. Optimize Temperature - Increase temp for Ar-Br/Cl - Do not overheat check_conditions->check_temp check_ligand 4. Re-evaluate System - Try bulky/e--rich ligand - Consider copper-free protocol check_temp->check_ligand

Sources

Technical Support Center: Polymerization of (4-Ethynylphenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the polymerization of (4-Ethynylphenyl)trimethylsilane (TMS-EPA). This resource is designed for researchers and professionals engaged in the synthesis of silyl-substituted polyacetylenes. Here, we address common challenges and fundamental questions encountered during the experimental process, grounding our advice in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the polymerization of TMS-EPA. We diagnose potential causes related to solvent and other reaction parameters and provide actionable solutions.

Problem 1: Low or No Polymer Yield

You've set up your reaction, but after the designated time and workup, you recover very little or no polymer.

Potential Causes:

  • Catalyst Inactivity: Transition metal catalysts commonly used for acetylene polymerization (e.g., TaCl₅, WCl₆) are extremely sensitive to moisture and oxygen.[1][2] Contamination of the solvent or glassware can deactivate the catalyst before it initiates polymerization.

  • Improper Solvent Choice: The catalyst's activity and solubility can be highly dependent on the solvent. A solvent that does not adequately dissolve the catalyst or co-catalyst will lead to a heterogeneous and inefficient reaction.

  • Monomer Impurities: The TMS-EPA monomer must be free of impurities, especially those containing protic groups (e.g., water, alcohols) or other functional groups that can poison the catalyst.

  • Insufficient Reaction Time or Temperature: Some catalyst systems require specific activation periods or temperatures to achieve high activity. For instance, many TaCl₅ or WCl₆-based systems are run at elevated temperatures (e.g., 80 °C).[2]

Recommended Solutions:

  • Rigorous Inert Atmosphere Technique:

    • Protocol: Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon. Perform all reagent transfers using Schlenk line or glovebox techniques.

    • Rationale: This minimizes exposure to atmospheric moisture and oxygen, preserving the integrity of the sensitive organometallic catalyst.

  • Solvent Purification and Selection:

    • Protocol: Use anhydrous, deoxygenated solvents. Toluene is a common and effective solvent for this type of metathesis polymerization.[3] Purify by passing through an activated alumina column or by distillation over a suitable drying agent (e.g., sodium/benzophenone).

    • Rationale: A dry, non-coordinating solvent like toluene provides a stable environment for the catalyst and promotes the polymerization of substituted acetylenes.[4]

  • Monomer Purification:

    • Protocol: Purify the TMS-EPA monomer via vacuum distillation or column chromatography before use. Confirm purity using ¹H NMR and GC-MS.

    • Rationale: Removing catalyst poisons is critical for achieving high conversion and obtaining a polymer with the expected structure.

Problem 2: Poor Control Over Molecular Weight (Mw) and High Polydispersity (PDI)

The resulting polymer has a much lower or higher molecular weight than desired, and the PDI is broad (>2.0), indicating a poorly controlled polymerization.

Potential Causes:

  • Solvent Polarity: The polarity of the solvent can influence the rates of propagation and termination reactions. For some substituted phenylacetylenes, polymerization rates increase with decreasing solvent polarity.[4] A mismatch can lead to uncontrolled chain growth or premature termination.

  • Monomer-to-Initiator Ratio: An incorrect ratio is a primary cause of molecular weight deviation. This can be due to inaccurate measurements or partial deactivation of the initiator.

  • Reaction Temperature: Inconsistent or inappropriate temperature can affect initiation efficiency and propagation rate, leading to a broad distribution of chain lengths.

Recommended Solutions:

  • Optimize Solvent System:

    • Protocol: Screen a range of anhydrous solvents with varying polarities. Start with non-polar solvents like toluene or benzene and compare with moderately polar solvents like tetrahydrofuran (THF).

    • Rationale: The choice of solvent affects the stability of the propagating species. Non-polar solvents often favor a more controlled process for this class of monomers.[4]

  • Precise Reagent Stoichiometry:

    • Protocol: Carefully calculate and measure the monomer, catalyst, and co-catalyst (e.g., Bu₄Sn, Ph₄Sn) ratios.[1][2] Prepare stock solutions of the catalyst and co-catalyst in the chosen anhydrous solvent to ensure accurate dispensing.

    • Rationale: The molecular weight in living or controlled polymerizations is directly proportional to the monomer-to-initiator ratio. Precise control is essential for predictable outcomes.

  • Strict Temperature Control:

    • Protocol: Use an oil bath with a digital temperature controller and magnetic stirring to maintain a constant and uniform reaction temperature.

    • Rationale: Stable temperature ensures a constant rate of polymerization, which is crucial for achieving a narrow molecular weight distribution.

Problem 3: Polymer Gelation or Insolubility

During the reaction or workup, the polymer precipitates or forms an insoluble gel, making characterization and processing impossible.

Potential Causes:

  • High Polymer Concentration: As the polymer chains grow, their concentration in the solvent increases. If it exceeds the solubility limit, the polymer will precipitate.

  • Cross-linking Side Reactions: At long reaction times or high temperatures, side reactions, including chain transfer or cross-linking through the aromatic rings or residual acetylene groups, can occur, leading to an insoluble network. Extending reaction time can sometimes lead to gel formation.[2]

  • Post-Polymerization Deprotection: The deprotection of the trimethylsilyl group to yield the terminal alkyne significantly changes the polymer's solubility. The resulting poly((4-ethynylphenyl)acetylene) often has limited solubility in common organic solvents.[3]

Recommended Solutions:

  • Adjust Monomer Concentration:

    • Protocol: Run the polymerization at a lower initial monomer concentration. A typical starting point is 0.1-0.5 M.

    • Rationale: Keeping the polymer chains more dilute in solution prevents premature precipitation and reduces the likelihood of intermolecular side reactions.

  • Control Reaction Time:

    • Protocol: Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR or GPC. Quench the reaction once high conversion is achieved but before gelation occurs.

    • Rationale: Many catalyst systems for substituted acetylenes are highly active, achieving high molecular weight in minutes.[2] Overextending the reaction time offers no benefit and increases the risk of side reactions.

  • Strategic Solvent Selection for Workup:

    • Protocol: Precipitate the silyl-protected polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.[2] For the deprotected polymer, screen solvents like THF, toluene, and chloroform, but be aware that solubility may be inherently limited.[3]

    • Rationale: The trimethylsilyl group enhances solubility in non-polar organic solvents. Its removal results in a more rigid polymer backbone with stronger intermolecular interactions, reducing solubility.

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions regarding the polymerization of TMS-EPA.

Q1: How does the choice of solvent impact the final polymer properties?

The solvent plays a multifaceted role beyond simply dissolving the reactants. It influences catalyst activity, chain propagation rate, and polymer conformation. For substituted phenylacetylenes, solvent polarity is a critical parameter. A study on phenylacetylene polymerization using WCl₆-based catalysts found that rates generally increased with a decrease in solvent polarity (e.g., ethylene dichloride > benzene > carbon tetrachloride).[4] This suggests that a less polar environment may better stabilize the catalytic intermediate.

Table 1: Representative Influence of Solvent Choice on Poly(TMS-EPA) Properties (Note: This table illustrates general trends based on principles for substituted polyacetylenes. Optimal conditions require experimental validation.)

SolventDielectric Constant (ε)Expected Polymer YieldExpected PDIRationale
Toluene2.4HighLow-ModerateNon-polar; good solvent for catalyst and polymer, often promoting controlled polymerization.[3]
Tetrahydrofuran (THF)7.6Moderate-HighModerate-HighCoordinating solvent; may interact with the catalyst, potentially altering its activity and control.
Dichloromethane (DCM)9.1VariableHighMore polar; can lead to faster but less controlled reactions or catalyst deactivation.

Q2: What is the purpose of the trimethylsilyl (TMS) group?

The TMS group serves two primary functions:

  • Protecting Group: It protects the acidic terminal alkyne proton from reacting with the organometallic catalyst or other base-sensitive reagents in the system. This ensures that polymerization proceeds exclusively through the intended alkyne metathesis pathway.

  • Solubility Enhancement: The bulky, non-polar TMS groups increase the free volume and disrupt intermolecular packing between the rigid polymer backbones. This significantly enhances the solubility of the resulting polymer in common organic solvents like toluene and THF, facilitating characterization (e.g., by GPC, NMR) and processing.[3] The TMS group can be selectively removed post-polymerization using reagents like tetrabutylammonium fluoride (TBAF) to yield a functional polyacetylene with terminal alkyne groups.[3][5]

Q3: Which catalyst system is best for polymerizing TMS-EPA?

The most effective catalysts are typically early transition metal halides, often activated by a co-catalyst. Common choices include:

  • Tantalum (V) Chloride (TaCl₅): Often used with a co-catalyst like tetrabutyltin (Bu₄Sn). This system is highly active for polymerizing disubstituted acetylenes.[1][2]

  • Tungsten (VI) Chloride (WCl₆): Typically paired with a co-catalyst like tetraphenyltin (Ph₄Sn). It is a classic and robust catalyst for this monomer class.[3][4]

  • Niobium (V) Chloride (NbCl₅): Another Group 5 metal catalyst that shows high activity, often comparable to TaCl₅.[1]

The choice depends on the desired polymer properties. TaCl₅-based systems are known for their extremely high activity, capable of producing very high molecular weight polymers rapidly.[2] WCl₆ systems are also highly effective and may offer different levels of stereochemical control.

Visualized Workflows and Logic

Visual aids can clarify complex experimental procedures and troubleshooting logic.

Experimental Workflow for TMS-EPA Polymerization

The following diagram outlines the standard Schlenk line procedure for ensuring an inert reaction environment.

G cluster_prep A. System Preparation cluster_reagents B. Reagent Preparation cluster_reaction C. Polymerization cluster_workup D. Workup prep1 Oven-dry glassware (>120°C, overnight) prep2 Assemble hot glassware under inert gas flow prep1->prep2 prep3 Purge system with 3x vacuum/inert gas cycles prep2->prep3 rxn1 Add solvent and co-catalyst to flask prep3->rxn1 reag1 Prepare catalyst/co-catalyst stock solution in anhydrous solvent (glovebox) reag2 Prepare monomer solution in anhydrous solvent rxn2 Add catalyst stock solution via syringe rxn1->rxn2 rxn3 Age catalyst at reaction temp (e.g., 80°C) rxn2->rxn3 rxn4 Add monomer solution to initiate polymerization rxn3->rxn4 rxn5 Stir for specified time under inert atmosphere rxn4->rxn5 work1 Quench reaction (e.g., with methanol) rxn5->work1 work2 Precipitate polymer in non-solvent (e.g., methanol) work1->work2 work3 Filter and wash polymer work2->work3 work4 Dry polymer under vacuum work3->work4

Caption: General experimental workflow for inert-atmosphere polymerization.

Troubleshooting Decision Tree

This diagram provides a logical pathway for diagnosing common polymerization problems.

G start Polymerization Issue? q_yield Low/No Yield? start->q_yield q_pdi High PDI / Poor Mw Control? start->q_pdi q_gel Gelation / Insolubility? start->q_gel sol_inert Verify Inert Atmosphere (Schlenk/Glovebox) q_yield->sol_inert Yes sol_solvent Use Anhydrous, Deoxygenated Solvent q_yield->sol_solvent Yes sol_monomer Purify Monomer q_yield->sol_monomer Yes q_pdi->sol_solvent Yes sol_ratio Check Monomer/Initiator Ratio q_pdi->sol_ratio Yes sol_temp Ensure Strict Temp. Control q_pdi->sol_temp Yes sol_time Optimize Reaction Time q_gel->sol_time Yes sol_conc Lower Monomer Concentration q_gel->sol_conc Yes

Caption: Decision tree for troubleshooting common polymerization issues.

References

  • Hasegawa, K. (1977). Solvent and additive effects on the polymerization of phenylacetylenes. European Polymer Journal, 13(4), 315–323. [Link]

  • Li, Z., et al. (2022). Copolymers of 4-Trimethylsilyl Diphenyl Acetylene and 1-Trimethylsilyl-1-Propyne: Polymer Synthesis and Luminescent Property Adjustment. Molecules, 28(1), 27. [Link]

  • Li, Z., et al. (2022). Copolymers of 4-Trimethylsilyl Diphenyl Acetylene and 1-Trimethylsilyl-1-Propyne: Polymer Synthesis and Luminescent Property Adjustment. National Center for Biotechnology Information. [Link]

  • Liu, J., et al. (2013). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV. [Link]

  • Walton, D. R. M., & Walton, D. R. M. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Thieme Chemistry. [Link]

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Validation & Comparative

A Comparative Guide to the Characterization of Impurities in (4-Ethynylphenyl)trimethylsilane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric but a critical determinant of safety and efficacy.[1] (4-Ethynylphenyl)trimethylsilane is a valuable building block in medicinal chemistry, frequently employed in the synthesis of complex molecular architectures through carbon-carbon bond formation.[2] Its synthesis, most commonly achieved via the Sonogashira cross-coupling reaction, can introduce a variety of impurities that must be rigorously identified, quantified, and controlled.[3]

This guide provides an in-depth comparison of analytical methodologies for the characterization of impurities arising from the synthesis of this compound. We will delve into the mechanistic origins of these impurities, present a comparative analysis of key analytical techniques, and provide detailed experimental protocols to empower researchers in ensuring the quality of their synthetic intermediates.

The Synthetic Pathway and the Genesis of Impurities: The Sonogashira Coupling

The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2] The synthesis of this compound typically involves the coupling of a 4-halophenyltrimethylsilane (e.g., 4-bromophenyl)trimethylsilane or 4-iodophenyl)trimethylsilane) with ethynyltrimethylsilane.

While highly efficient, the Sonogashira coupling is not without its side reactions, which are the primary sources of impurities. A principal side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne, known as the Glaser coupling. This leads to the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne, a common and often challenging impurity to separate from the desired product.

Other potential impurities can arise from unreacted starting materials, such as the haloaryltrimethylsilane, and byproducts from competing reaction pathways. The nature and quantity of these impurities are highly dependent on the specific reaction conditions, including the choice of catalyst, solvent, base, and temperature.

dot

Caption: Synthetic pathway and major impurity sources.

A Comparative Analysis of Analytical Techniques

The effective characterization of impurities in this compound requires a multi-pronged analytical approach. The choice of technique is dictated by the nature of the impurities (volatile vs. non-volatile, structural similarity to the main component) and the analytical objective (identification vs. quantification). Here, we compare the three most pertinent techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical Technique Principle Strengths Limitations Best Suited For
HPLC-UV Separation based on polarity and differential partitioning between a stationary and mobile phase. Detection via UV absorbance.- Excellent for non-volatile and thermally labile compounds.[4]- High resolution for separating structurally similar compounds.- Well-established for purity determination and quantification.[5]- May require derivatization for compounds without a UV chromophore.- Can be time-consuming for method development.- Routine purity analysis and quantification of non-volatile impurities.- Separation of the desired product from homocoupling byproducts and unreacted starting materials.
GC-MS Separation of volatile compounds in the gas phase followed by mass analysis for identification and quantification.- High sensitivity for volatile and semi-volatile impurities.[6]- Provides structural information from mass fragmentation patterns.- Ideal for identifying residual solvents and low molecular weight byproducts.[7]- Not suitable for non-volatile or thermally labile compounds.- Silylated compounds may require specific GC conditions to prevent degradation.[8]- Identification and quantification of volatile organic impurities.- Analysis of starting material volatility and potential thermal degradation products.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.- Unambiguous structure elucidation of unknown impurities.[9]- Quantitative NMR (qNMR) for absolute purity determination without the need for reference standards for each impurity.[10]- Non-destructive technique.- Lower sensitivity compared to chromatographic methods for trace impurities.- Complex mixtures can lead to overlapping signals.- Definitive structural identification of isolated impurities.- Quantitative analysis of major components and impurities present at levels >0.1%.[11]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is designed for the routine analysis of this compound and the quantification of its primary, non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and water is typically effective.

  • Example Gradient: Start with 60% acetonitrile / 40% water, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to create a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

Data Analysis:

  • Identify the main peak corresponding to this compound.

  • Quantify impurities by area percentage, assuming similar response factors for structurally related compounds. For accurate quantification, calibration curves with isolated impurity standards are recommended.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Dissolve Dissolve Weigh->Dissolve Filter Filter Dissolve->Filter Inject Inject Filter->Inject Separate Separate Inject->Separate Detect Detect Separate->Detect Identify Identify Detect->Identify Quantify Quantify Identify->Quantify

Caption: HPLC analysis workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

This protocol is suitable for the identification and quantification of volatile impurities, including residual solvents and low-boiling point byproducts.

Instrumentation:

  • GC system coupled to a mass spectrometer (quadrupole or ion trap)

  • Capillary column with a non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a volatile, inert solvent such as hexane or dichloromethane.

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 10 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-500

Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantification can be performed using an internal standard or by constructing a calibration curve with known standards.

Quantitative NMR (qNMR) for Absolute Purity Determination

qNMR provides a direct measure of the purity of the main component without the need for a reference standard of the analyte itself.

Instrumentation:

  • NMR spectrometer (400 MHz or higher for better resolution)

Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.

  • Accurately weigh and add a known amount (e.g., 10 mg) of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) to the same NMR tube. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte or impurity signals.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.

NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). This is crucial for accurate quantification. A d1 of 30 seconds is a conservative starting point.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).

Data Processing and Analysis:

  • Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved signal of the this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

dot

qNMR_Logic Start Accurate Weighing of Sample & Standard Prep Dissolution in Deuterated Solvent Start->Prep Acquire NMR Data Acquisition (Optimized d1) Prep->Acquire Process Data Processing (Phasing, Baseline Correction) Acquire->Process Integrate Signal Integration Process->Integrate Calculate Purity Calculation Integrate->Calculate

Caption: Logical flow for quantitative NMR analysis.

Alternative Synthetic Routes and Their Impurity Profiles

While the Sonogashira coupling is prevalent, alternative methods for the synthesis of aryl-substituted silylalkynes exist, each with its own characteristic impurity profile.

One notable alternative is the use of Grignard reagents . This approach involves the reaction of an ethynyl Grignard reagent (e.g., ethynylmagnesium bromide) with a 4-halophenyltrimethylsilane. While this method can be effective, it may introduce impurities related to the Grignard reagent itself, such as Wurtz coupling byproducts, and unreacted starting materials. The workup procedure is also critical to avoid hydrolysis of the silyl group.[12][13]

A comparison of the impurity profiles from different synthetic routes is crucial for selecting the optimal synthesis strategy for producing high-purity this compound.

Conclusion

The characterization of impurities in the synthesis of this compound is a critical aspect of quality control in pharmaceutical development. A comprehensive understanding of the synthetic pathway and potential side reactions, coupled with the judicious application of orthogonal analytical techniques, is essential for ensuring the purity of this key building block.

  • HPLC-UV is the workhorse for routine purity analysis and quantification of non-volatile impurities.

  • GC-MS excels at the identification and quantification of volatile impurities and residual solvents.

  • NMR spectroscopy , particularly qNMR, offers an invaluable tool for the definitive structural elucidation of unknown impurities and the absolute quantification of the main component.

By implementing the comparative approaches and detailed protocols outlined in this guide, researchers and drug development professionals can confidently assess and control the impurity profile of this compound, thereby contributing to the development of safer and more effective pharmaceuticals.

References

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Available from: [Link]

  • Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. PubMed. Available from: [Link]

  • Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination? | Analytical Chemistry. ACS Publications. Available from: [Link]

  • Analysis of High-Purity Volatile Compounds. ResearchGate. Available from: [Link]

  • Machine learning for identification of silylated derivatives from mass spectra. PMC. Available from: [Link]

  • Universal Quantitative NMR Analysis of Complex Natural Samples. PMC. Available from: [Link]

  • Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Available from: [Link]

  • Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. ResearchGate. Available from: [Link]

  • Analysis of High-Purity Silane of Natural and Isotopically Enriched Composition by Gas Chromatography–Mass-Spectrometry. Bohrium. Available from: [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Available from: [Link]

  • GRIGNARD REAGENTS AND SILANES. Gelest, Inc. Available from: [Link]

  • (PDF) Quantitative NMR spectroscopy - Applications in drug analysis. ResearchGate. Available from: [Link]

  • Application of Grignard reagents to the synthesis of tertiary methylamines via resin-bound oxyiminium ions | Request PDF. ResearchGate. Available from: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Available from: [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Available from: [Link]

  • Quantitative NMR (qNMR). Nanalysis. Available from: [Link]

  • the role of HPLC/diode-array UV spectroscopy in the identification of minor components (impurities, degradation products, metabolites) in various matrices. PubMed. Available from: [Link]

  • Synthesis and Characterization of a Novel Reactive Perfluorinated Alkynyl Silane Monomer. DTIC. Available from: [Link]

  • Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Available from: [Link]

  • Priti Talaviya, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 1044-1061. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Grignard reaction with chlorosilanes in THF: a kinetic study. PubMed. Available from: [Link]

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Available from: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. Available from: [Link]

  • A Convenient Procedure for Sonogashira Reactions Using Propyne. ResearchGate. Available from: [Link]

  • (PDF) Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. ResearchGate. Available from: [Link]

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The Discerning Chemist's Guide to Silyl Protecting Groups for Terminal Alkynes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired molecular architectures. For the terminal alkyne, a versatile functional group ripe for carbon-carbon bond formation, its acidic proton presents a recurring challenge, necessitating the use of protecting groups. Among the diverse arsenal available to the modern chemist, silyl ethers stand out for their tunable stability and reliable cleavage methods.

This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth comparative analysis of the most commonly employed silyl protecting groups for terminal alkynes: Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS). We will delve into the nuances of their stability, the rationale behind their selection, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.

The Imperative of Protection: Why Shield the Acetylenic Proton?

The hydrogen atom of a terminal alkyne is weakly acidic, with a pKa of approximately 25. This acidity makes it susceptible to deprotonation by a wide range of bases, including organometallic reagents (e.g., Grignard and organolithium reagents) and even some basic reaction conditions. This unintended deprotonation can lead to undesired side reactions, inactivation of reagents, and ultimately, failure to achieve the desired transformation. The introduction of a sterically bulky silyl group effectively masks this acidic proton, rendering the alkyne inert to basic conditions and enabling a diverse range of subsequent chemical manipulations on other parts of the molecule.[1]

A Quartet of Guardians: Profiling the Common Silyl Protecting Groups

The choice of a silyl protecting group is a critical decision in synthetic planning, hinging on a delicate balance between ease of introduction, stability towards various reaction conditions, and the facility of its removal. The primary factor governing the stability of these groups is steric hindrance around the silicon atom – the bulkier the substituents on the silicon, the more stable the protecting group.

Trimethylsilyl (TMS): The Agile, Labile Protector

The trimethylsilyl group is the smallest and most readily introduced silyl protecting group. Its lability, however, is a double-edged sword. While it can be removed under very mild conditions, it is also susceptible to cleavage under a broad range of acidic and basic conditions, limiting its application in multi-step syntheses where robust protection is required.[2][3]

Triethylsilyl (TES): A Step-up in Stability

The triethylsilyl group offers a modest increase in steric bulk and, consequently, greater stability compared to TMS. It can withstand a wider array of reaction conditions, yet it can still be cleaved with relative ease, often using fluoride-based reagents or mild acid.

tert-Butyldimethylsilyl (TBDMS): The Workhorse of Robust Protection

The tert-butyldimethylsilyl group is a widely used and versatile protecting group, offering a significant enhancement in stability over TMS and TES. Its steric bulk provides robust protection against a broad spectrum of non-acidic reagents and reaction conditions. Cleavage of the TBDMS group typically requires stronger conditions, most commonly fluoride ion sources like tetrabutylammonium fluoride (TBAF).

Triisopropylsilyl (TIPS): The Apex of Steric Shielding

The triisopropylsilyl group is one of the most sterically hindered and, therefore, one of the most stable silyl protecting groups. Its formidable bulk provides exceptional resilience to a wide range of reaction conditions, including those that would readily cleave other silyl ethers. The removal of a TIPS group necessitates more forcing conditions, often involving strong acids or specialized fluoride reagents.

Comparative Stability: A Quantitative Perspective

The stability of silyl protecting groups is not merely a qualitative descriptor but can be quantified. While direct kinetic studies on the cleavage of silyl alkynes are not abundant in the literature, the relative rates of hydrolysis of the corresponding silyl ethers provide an excellent and widely accepted proxy for their stability. This stability is a direct consequence of the steric hindrance around the silicon atom, which impedes the approach of nucleophiles or the protonation of the ether oxygen.

Below is a comparative summary of the relative stability of the four silyl protecting groups under both acidic and basic conditions, with the lability of TMS serving as the baseline.

Protecting GroupStructureRelative Stability (Acidic Conditions)Relative Stability (Basic Conditions)
TMS -Si(CH₃)₃11
TES -Si(CH₂CH₃)₃6410-100
TBDMS -Si(CH₃)₂(C(CH₃)₃)20,000~20,000
TIPS -Si(CH(CH₃)₂)₃700,000~100,000

Data adapted from literature on silyl ether hydrolysis, which serves as a reliable indicator of silyl alkyne stability.[4][5]

This quantitative data underscores the dramatic increase in stability with increasing steric bulk. The TIPS group is orders of magnitude more stable than the TMS group, providing a vast landscape of tunable reactivity for the synthetic chemist.

The Art of Selection: Orthogonal Deprotection Strategies

In the synthesis of complex molecules, it is often necessary to selectively deprotect one functional group in the presence of others. The differential stability of silyl protecting groups provides a powerful tool for achieving such "orthogonal" deprotection. For instance, a labile TMS group on an alkyne can be selectively cleaved using mild basic conditions like potassium carbonate in methanol, leaving a more robust TBDMS or TIPS ether on a hydroxyl group intact.[6]

Conversely, a TIPS-protected alkyne can withstand conditions used to remove other protecting groups. This orthogonality is a cornerstone of modern synthetic strategy, allowing for the sequential unmasking and reaction of different functional groups within a molecule.

In the Trenches: Experimental Protocols

To provide a practical framework for the application of these protecting groups, we present detailed, step-by-step experimental protocols for the protection of a model terminal alkyne, phenylacetylene, and its subsequent deprotection. These protocols are designed to be self-validating, with clear instructions and expected outcomes.

Workflow for Silylation of a Terminal Alkyne

G cluster_protection Protection of Terminal Alkyne start Start: Phenylacetylene deprotonation Deprotonation (e.g., n-BuLi in THF) start->deprotonation silylation Addition of Silyl Halide (e.g., TMSCl, TIPSCI) deprotonation->silylation workup Aqueous Workup silylation->workup purification Purification (e.g., Chromatography) workup->purification product Product: Silyl-protected Phenylacetylene purification->product G cluster_deprotection Deprotection of Silyl-Protected Alkyne start Start: Silyl-protected Alkyne reagent Addition of Deprotecting Reagent (e.g., K2CO3/MeOH for TMS, TBAF for TBDMS/TIPS) start->reagent reaction Reaction at Appropriate Temperature reagent->reaction workup Aqueous Workup reaction->workup purification Purification (e.g., Chromatography) workup->purification product Product: Terminal Alkyne purification->product

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A-Comparative-Guide-for-the-Sonogashira-Coupling-Phenylacetylene-vs-4-Ethynylphenyl-trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of C(sp²)-C(sp) Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the powerful formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[1] This reaction's ability to construct conjugated enyne and arylethyne systems under relatively mild conditions has made it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2]

At the heart of this reaction lies the choice of the alkyne coupling partner. While seemingly similar, the decision between using a simple, unprotected terminal alkyne like Phenylacetylene and a protected analogue such as (4-Ethynylphenyl)trimethylsilane (TMS-Phenylacetylene) has profound implications for reaction efficiency, purity, and overall synthetic strategy. This guide provides a detailed, evidence-based comparison of these two critical reagents, offering field-proven insights to help researchers make informed decisions at the bench.

The Mechanistic Underpinnings: A Tale of Two Catalysts

To appreciate the differences between our two reagents, we must first understand the elegant catalytic dance of the Sonogashira reaction. The process is typically driven by a dual catalytic system involving palladium and copper(I).[3]

The widely accepted mechanism involves two interconnected cycles:

  • The Palladium Cycle : A Pd(0) species initiates the cycle via oxidative addition to the aryl/vinyl halide (Ar-X), forming a Pd(II) intermediate.

  • The Copper Cycle : Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a highly reactive copper(I) acetylide species.

  • Transmetalation : The copper acetylide transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product (the arylalkyne) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)-X(L₂) Pd0->PdII_ArX Oxidative Addition PdII_ArAlk Ar-Pd(II)-Alk(L₂) PdII_ArX->PdII_ArAlk Transmetalation PdII_ArAlk->Pd0 Regenerates Catalyst Product Ar-C≡C-R PdII_ArAlk->Product Reductive Elimination CuX Cu(I)X CuAlk Cu(I)-C≡C-R CuAlk->PdII_ArX Transfers Alkynyl Group CuAlk->CuX Regenerates Catalyst Alkyne H-C≡C-R Alkyne->CuAlk Base ArX Ar-X Decision_Tree start What is the primary goal of the synthesis? goal_purity High Purity / Complex Molecule start->goal_purity Purity & Reliability goal_cost Low Cost / Simple Synthesis start->goal_cost Speed & Cost-Effectiveness use_tms Use this compound goal_purity->use_tms use_pa Use Phenylacetylene goal_cost->use_pa reason_tms1 Reason: Minimizes difficult-to-remove byproducts, crucial for pharma/materials. use_tms->reason_tms1 reason_tms2 Reason: Protected intermediate is stable and can be carried through multiple steps. use_tms->reason_tms2 reason_pa1 Reason: Lower reagent cost and fewer synthetic steps are prioritized. use_pa->reason_pa1 reason_pa2 Reason: Purification challenges are deemed manageable for the required scale. use_pa->reason_pa2

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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Polymers Synthesized from (4-Ethynylphenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison of Spectroscopic Methodologies for the Characterization of Silyl-Substituted Polyacetylenes

In the landscape of materials science, conjugated polymers stand out for their remarkable electronic and optical properties, paving the way for innovations in organic electronics, sensor technology, and drug delivery systems.[1] Among these, substituted polyacetylenes have garnered significant attention due to their tunable properties, which can be finely controlled by the nature of their side groups.[2] This guide focuses on the spectroscopic characterization of a particularly interesting class of these polymers, those synthesized from (4-Ethynylphenyl)trimethylsilane. The introduction of the trimethylsilyl (TMS) group offers enhanced solubility and stability, making these polymers more processable than their unsubstituted counterparts.[3]

This document provides a comprehensive comparison of key spectroscopic techniques essential for the in-depth analysis of poly(this compound). We will delve into the practical and theoretical aspects of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Raman Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-property relationships of these promising materials.

The Strategic Importance of the Trimethylsilyl Group

The choice of this compound as a monomer is a strategic one. The bulky TMS group prevents excessive aggregation and enhances the solubility of the resulting polymer in common organic solvents, a significant advantage for characterization and device fabrication.[3] Furthermore, the silyl group can be readily cleaved, offering a pathway to pristine poly(phenylacetylene) or further functionalization, adding to the versatility of this monomer. Spectroscopic analysis is therefore crucial to confirm the successful polymerization, elucidate the polymer's microstructure, and understand the electronic consequences of the silyl substitution.

Spectroscopic Characterization Workflow

A multi-faceted spectroscopic approach is indispensable for a thorough characterization of poly(this compound). The following diagram illustrates a typical workflow for analyzing these polymers.

workflow cluster_synthesis Polymer Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Monomer This compound Polymerization Rh-catalyzed Polymerization Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer FTIR FTIR Spectroscopy Polymer->FTIR Structural Information NMR NMR Spectroscopy Polymer->NMR Microstructure & Connectivity UVVis UV-Vis Spectroscopy Polymer->UVVis Electronic Properties Raman Raman Spectroscopy Polymer->Raman Vibrational Modes & Conjugation Structure Structural Elucidation FTIR->Structure NMR->Structure Properties Property Correlation UVVis->Properties Raman->Properties Structure->Properties

Caption: A typical workflow for the synthesis and spectroscopic characterization of poly(this compound).

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functionality

FTIR spectroscopy is an indispensable tool for the initial characterization of polymers, providing a molecular "fingerprint" based on the vibrational modes of chemical bonds.[4] For poly(this compound), FTIR is primarily used to confirm the polymerization of the ethynyl group and to identify the characteristic vibrations of the silyl and aromatic moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred technique for polymer films as it requires minimal sample preparation.[5]

  • Sample Preparation: A small amount of the purified polymer is dissolved in a suitable solvent (e.g., chloroform or THF). A thin film is then cast onto a clean glass slide by drop-casting or spin-coating, followed by drying under vacuum to remove any residual solvent.

  • Instrument Setup: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory is used. A background spectrum of the clean ATR crystal is collected.

  • Data Acquisition: The polymer film is brought into firm contact with the ATR crystal. The spectrum is recorded, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum is baseline corrected and analyzed for characteristic absorption bands.

Comparative Analysis: Poly(this compound) vs. Poly(phenylacetylene)

The presence of the trimethylsilyl group introduces distinct vibrational modes that are absent in the spectrum of unsubstituted poly(phenylacetylene).

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) in Poly(this compound) Expected Wavenumber (cm⁻¹) in Poly(phenylacetylene) Significance
C≡C-H (monomer)StretchingAbsent (or very weak)Absent (or very weak)Disappearance confirms polymerization of the ethynyl group.[6]
Si-CStretching~1250, ~840AbsentConfirms the presence of the trimethylsilyl group.[7]
C=C (polyene backbone)Stretching~1600~1600Indicates the formation of the conjugated polyene backbone.[3]
Aromatic C=CStretching~1590, ~1490~1590, ~1490Characteristic of the phenyl rings.
Aromatic C-HOut-of-plane bending~840 (para-disubstituted)~740, ~690 (monosubstituted)Confirms the substitution pattern of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Microstructure

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed microstructure of polymers, including tacticity, connectivity, and end-group analysis.[8] For poly(this compound), ¹H and ¹³C NMR are crucial for confirming the polymer structure and assessing its regularity.

Experimental Protocol: Solution-State NMR
  • Sample Preparation: Approximately 10-20 mg of the polymer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Complete dissolution is essential for obtaining high-resolution spectra.

  • Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 5 seconds, and 16-64 scans.

    • ¹³C NMR: A proton-decoupled experiment (e.g., using a Waltz16 decoupling sequence) is employed to obtain singlets for all carbon signals. A longer relaxation delay (10 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Analysis: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane). Integration of ¹H signals and analysis of ¹³C chemical shifts provide detailed structural information.

Comparative Analysis: Key NMR Signatures
Nucleus Chemical Shift (δ) Range (ppm) in Poly(this compound) Assignment Comparison with Poly(phenylacetylene)
¹H0.2 - 0.4-Si(CH₃)₃Absent in poly(phenylacetylene). A sharp singlet confirms the presence and chemical environment of the TMS protons.
¹H6.5 - 7.8Aromatic protons and vinyl protons of the polyene backbone.The aromatic proton signals in poly(phenylacetylene) will be in a similar region but may show different splitting patterns due to the absence of the silyl group.
¹³C-1.0 - 1.0-Si(CH₃)₃Absent in poly(phenylacetylene).
¹³C120 - 150Aromatic and vinyl carbons.The chemical shifts of the aromatic and vinyl carbons will be influenced by the electron-donating or -withdrawing nature of the substituent. The silyl group will cause slight shifts compared to an unsubstituted phenyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy provides valuable insights into the electronic structure of conjugated polymers.[9] The absorption of UV or visible light corresponds to the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The position of the absorption maximum (λmax) is indicative of the conjugation length.[10]

Experimental Protocol: Solution and Thin-Film UV-Vis
  • Solution-State Measurement:

    • A dilute solution of the polymer is prepared in a UV-transparent solvent (e.g., chloroform, THF).

    • The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer against a solvent blank.

  • Thin-Film Measurement:

    • A thin film of the polymer is cast on a quartz slide.

    • The absorption spectrum is recorded. A red-shift in λmax compared to the solution spectrum is often observed, indicating intermolecular interactions in the solid state.[11]

Comparative Analysis: Electronic Transitions
Parameter Expected Value for Poly(this compound) Comparison with Poly(phenylacetylene) Interpretation
λmax (solution) 350 - 450 nmTypically slightly blue-shifted compared to poly(phenylacetylene).The bulky TMS group can cause some torsion in the polymer backbone, slightly reducing the effective conjugation length.
Optical Band Gap (Eg) Calculated from the onset of absorption (Eg = 1240/λonset)Generally slightly larger than that of poly(phenylacetylene).Reflects the energy difference between the HOMO and LUMO levels.

Raman Spectroscopy: A Complementary Vibrational Probe

Raman spectroscopy is a powerful technique for characterizing the vibrational modes of polymers and is particularly sensitive to the C=C stretching vibrations of the conjugated backbone.[12] It serves as an excellent complement to FTIR spectroscopy, as some vibrational modes that are weak in FTIR may be strong in Raman, and vice versa.

Experimental Protocol: Micro-Raman Spectroscopy
  • Sample Preparation: A thin film of the polymer on a suitable substrate (e.g., silicon wafer or glass slide) is used.

  • Instrument Setup: A Raman microscope is used, which allows for high spatial resolution. A laser excitation source with a wavelength that does not cause significant fluorescence is chosen (e.g., 532 nm or 785 nm).

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to a spectrometer. The spectrum is recorded over a specific wavenumber range.

  • Data Analysis: The Raman spectrum is analyzed for characteristic bands, particularly those associated with the polyene backbone.

Comparative Analysis: Key Raman Bands
Vibrational Mode Expected Raman Shift (cm⁻¹) in Poly(this compound) Comparison with Poly(phenylacetylene) Significance
C=C Stretch (polyene backbone)1450 - 1550The position of this band is sensitive to the conjugation length and the cis/trans isomeric content of the backbone.[13]A strong indicator of the conjugated system.
C-Si Stretch~700-800Absent in poly(phenylacetylene).Confirms the presence of the silyl group.[14]
Aromatic Ring Modes~1600, ~1000Similar in both polymers, but with potential subtle shifts due to the silyl substituent.Characteristic of the phenyl side groups.

Conclusion

The comprehensive spectroscopic analysis of polymers synthesized from this compound requires a synergistic application of multiple techniques. FTIR and Raman spectroscopy provide complementary information on the vibrational characteristics, confirming polymerization and the presence of key functional groups. NMR spectroscopy is unparalleled in its ability to elucidate the detailed microstructure and connectivity of the polymer chain. UV-Vis spectroscopy offers a window into the electronic properties, which are fundamental to the polymer's performance in optoelectronic applications.

By comparing the spectroscopic data of poly(this compound) with that of its unsubstituted analogue, poly(phenylacetylene), we gain a deeper understanding of the profound influence of the trimethylsilyl substituent on the polymer's structure and properties. This knowledge is paramount for the rational design of new functional materials with tailored characteristics for a wide array of applications.

References

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  • Synthesis and characterization of novel polymers containing poly((4-((4-nitrophenyl)ethynyl)phenyl)azanediyl)bis(ethane-2,1-diyl) as main chain and tolanic chromophores in the side chain with strong NLO-activity.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Validation of (4-Ethynylphenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis and application of specialized organosilicon reagents like (4-Ethynylphenyl)trimethylsilane, assurance of purity is not merely a quality control checkpoint; it is a fundamental prerequisite for reliable downstream performance. Whether this intermediate is destined for applications in organic electronics, materials science, or as a building block in complex pharmaceutical synthesis, the presence of process-related impurities or degradation products can have profound consequences. This guide provides an in-depth, scientifically-grounded approach to the purity validation of this compound, presenting a robust High-Performance Liquid Chromatography (HPLC) method. We will dissect the rationale behind the method's development, compare it with alternative approaches, and provide a comprehensive, step-by-step validation protocol compliant with international regulatory standards.

The Criticality of Purity for this compound

This compound is a bifunctional molecule, featuring a reactive terminal alkyne and a stable trimethylsilyl (TMS) protecting group. Its utility hinges on the precise reactivity of the ethynyl group in coupling reactions (e.g., Sonogashira coupling). Potential impurities, such as starting materials (e.g., 4-bromoethynylbenzene), homocoupled dimers, or hydrolyzed desilylated analogues, can interfere with these reactions, leading to lower yields, complex purification challenges, and compromised final product integrity. Therefore, a precise and reliable analytical method is essential to quantify the purity and impurity profile of the material.

Method Development: A Reversed-Phase Approach

Given the nonpolar, hydrophobic nature of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable analytical technique.[1][2] This method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.[2]

Proposed Method: RP-HPLC with UV Detection

This method is designed for optimal resolution, sensitivity, and robustness.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 (octadecylsilane) stationary phase provides strong hydrophobic retention for the nonpolar analyte, ensuring good separation from potentially more polar impurities.[3][4] The column dimensions offer a balance between resolution and analysis time.
Mobile Phase Isocratic: Acetonitrile:Water (80:20 v/v)Acetonitrile is a common organic modifier in RP-HPLC with excellent UV transparency.[1] The high organic content (80%) is necessary to elute the nonpolar analyte in a reasonable time. An isocratic elution simplifies the method, enhancing its reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation without generating excessive backpressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
Detection UV at 240 nmThe phenyl and ethynyl chromophores in the analyte exhibit significant absorbance in the UV region. 240 nm is selected to maximize sensitivity for the parent compound and likely impurities.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Diluent AcetonitrileThe analyte is freely soluble in the mobile phase organic component, ensuring good peak shape and preventing on-column precipitation.
Comparative Analysis of Chromatographic Conditions
Method AlternativePotential DrawbacksWhy the Proposed Method is Superior
Normal-Phase HPLC Requires non-polar, often flammable and toxic, mobile phases (e.g., hexane). Susceptible to variability from trace water content.RP-HPLC uses more benign, aqueous-based mobile phases and offers superior reproducibility for routine QC analysis.[3][4]
Gradient Elution More complex, requiring longer equilibration times between injections. Can introduce baseline drift.For a purity assay where impurities are chemically similar to the main peak, an optimized isocratic method is often more robust and faster for routine analysis.
Alternative C8 Column Less hydrophobic retention than C18. May provide insufficient separation for closely related nonpolar impurities.The longer alkyl chains of the C18 phase offer a greater degree of hydrophobic interaction, which is advantageous for resolving structurally similar compounds.[2]

Visualizing the Analytical Workflow

The diagram below outlines the logical flow of the HPLC purity validation process, from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Analyte Sample B Dissolve in Diluent (Acetonitrile) A->B C Sonicate to Ensure Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D F Inject Sample onto C18 Column D->F Transfer to Autosampler Vial E Equilibrate HPLC System with Mobile Phase E->F G Isocratic Elution (ACN:H2O 80:20) F->G H Detect at 240 nm G->H I Integrate Chromatogram Peaks H->I Generate Chromatogram J Calculate Area % of Main Peak I->J K Report Purity J->K

Caption: Workflow for HPLC Purity Determination.

Comprehensive Method Validation Protocol

To ensure the developed HPLC method is suitable for its intended purpose, a thorough validation must be performed in accordance with guidelines from the International Council for Harmonisation (ICH).[5][6] Method validation provides documented evidence that the procedure is accurate, precise, and reliable.[7]

Step-by-Step Validation Experiments

1. Specificity (Selectivity)

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.[8]

  • Protocol:

    • Prepare a solution of the this compound reference standard.

    • Prepare solutions of known, potential impurities (if available).

    • Spike the reference standard solution with these impurities.

    • Subject the analyte to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light) to generate degradation products.

    • Analyze all solutions by HPLC.

  • Acceptance Criteria: The main analyte peak should be free from interference from any impurity or degradant peaks, demonstrating baseline resolution (Resolution > 2). Peak purity analysis using a Diode Array Detector (DAD) should confirm the homogeneity of the analyte peak.

2. Linearity

  • Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte.[7]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration solutions by diluting the stock solution, covering a range from 50% to 150% of the target analytical concentration (e.g., 0.5 mg/mL).

    • Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999. The y-intercept should be insignificant relative to the response at 100% concentration.

3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.[5]

  • Protocol:

    • Prepare a placebo (if a formulated product) or use a sample of known purity.

    • Spike the sample at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration) with a known amount of the reference standard.

    • Prepare each level in triplicate.

    • Analyze and calculate the percent recovery of the spiked amount.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six independent preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the six preparations should be ≤ 1.0% for repeatability. The %RSD for the combined results of both studies (intermediate precision) should be ≤ 2.0%.

5. Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[8]

  • Protocol:

    • Establish the Limit of Detection (LOD) based on a signal-to-noise ratio of 3:1.

    • Prepare a series of dilute solutions around the expected LOQ.

    • The LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1 and has acceptable precision (%RSD ≤ 10% for six injections).[7]

  • Acceptance Criteria: The method must be precise and accurate at the established LOQ.

6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary key parameters one at a time:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

    • Analyze the sample under each modified condition and evaluate system suitability parameters.

  • Acceptance Criteria: System suitability criteria (e.g., tailing factor, theoretical plates, resolution) must be met under all varied conditions. Retention time shifts should be predictable and controlled.

Visualizing the Method Validation Process

This diagram illustrates the interconnected parameters of a comprehensive HPLC method validation.

Validation_Workflow center_node Validated HPLC Method Specificity Specificity (Resolution > 2) center_node->Specificity Linearity Linearity (r² >= 0.999) center_node->Linearity Accuracy Accuracy (98-102% Recovery) center_node->Accuracy Precision Precision (%RSD <= 2.0%) center_node->Precision LOQ LOQ (S/N >= 10) center_node->LOQ Robustness Robustness (SST Pass) center_node->Robustness

Caption: Key Parameters for HPLC Method Validation.

Hypothetical Validation Data Summary

The following table presents plausible data that would be generated during the validation of the proposed HPLC method, demonstrating its suitability.

Validation ParameterTestAcceptance CriteriaHypothetical ResultConclusion
Specificity Resolution from nearest impurity> 2.03.5Pass
Linearity Correlation Coefficient (r²)≥ 0.9990.9998Pass
Accuracy % Recovery (80%, 100%, 120%)98.0 - 102.0%99.5%, 100.2%, 101.1%Pass
Precision Repeatability %RSD (n=6)≤ 1.0%0.45%Pass
Intermediate Precision %RSD (n=12)≤ 2.0%0.82%Pass
LOQ S/N Ratio at LOQ≥ 1011.2Pass
%RSD at LOQ (n=6)≤ 10%5.8%Pass
Robustness System Suitability under varied conditionsMust PassAll conditions met SSTPass

Conclusion

The purity of this compound is paramount to its function as a high-performance chemical intermediate. The isocratic reversed-phase HPLC method detailed in this guide offers a robust, precise, and accurate solution for its quantitative purity assessment. By grounding the choice of chromatographic parameters in scientific principles and verifying performance through a rigorous validation protocol compliant with ICH and USP standards[5][9], researchers and quality control professionals can implement this method with a high degree of confidence. This approach not only ensures the quality of the material but also provides a framework for developing similar purity validation methods for other specialized organosilicon compounds.

References

  • U.S. Pharmacopeia.
  • U.S. Pharmacopeia.
  • Agilent Technologies.
  • DSDP Analytics.
  • U.S. Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard.
  • LCGC International.
  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Pharmaguideline.
  • MDPI. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
  • Asian Journal of Pharmaceutical Analysis.
  • Wikipedia.
  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Chrom Tech, Inc.
  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Acta Scientific.

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A Senior Application Scientist's Guide to Catalytic Polymerization of (4-Ethynylphenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of advanced materials, poly((4-ethynylphenyl)trimethylsilane) [poly(EPTMS)] is a polymer of significant interest. Its unique combination of a conjugated polyacetylene backbone with silicon-containing side groups imparts desirable properties, including high thermal stability and potential for high gas permeability, making it a candidate for applications in membrane-based separations, organic electronics, and sensor technologies. The synthesis of high-performance poly(EPTMS) is critically dependent on the choice of catalyst, which governs key polymer characteristics such as molecular weight, polydispersity, and microstructure.

This guide provides a comparative analysis of various catalytic systems for the polymerization of this compound (EPTMS). We will delve into the mechanistic nuances of each catalyst class, present supporting experimental data to facilitate objective comparison, and provide detailed protocols for researchers, scientists, and drug development professionals seeking to harness the potential of this promising polymer.

Comparative Analysis of Catalytic Systems

The polymerization of substituted acetylenes like EPTMS is primarily achieved through transition metal catalysis. The most prominent catalysts are based on rhodium, palladium, molybdenum, and tungsten. Each of these systems offers distinct advantages and disadvantages in terms of catalytic activity, polymer properties, and functional group tolerance.

Rhodium-Based Catalysts: Precision and Control

Rhodium complexes, particularly Rh(I) catalysts, are renowned for their ability to mediate the living polymerization of phenylacetylenes, yielding polymers with well-controlled molecular weights and narrow polydispersity indices (PDI).[1][2]

Mechanism of Polymerization: The polymerization proceeds via a coordination-insertion mechanism. The rhodium catalyst activates the alkyne monomer, which then inserts into the rhodium-carbon bond of the growing polymer chain. The use of specific ligands can stabilize the active rhodium species, preventing termination and chain transfer reactions, thus leading to a living polymerization.

Performance Data:

Catalyst SystemMonomer/Catalyst RatioYield (%)Mn (kDa)PDIReference
[Rh(nbd)Cl]2 / CocatalystVariesHighUp to 240< 1.2[1]
Cationic Rh(I) complexesVariesQuantitativeControlled~1.1[2]

Note: Data presented is for phenylacetylene and its derivatives, serving as a close proxy for EPTMS due to limited direct comparative studies.

Experimental Protocol: Rhodium-Catalyzed Polymerization of EPTMS

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the rhodium catalyst (e.g., [Rh(nbd)Cl]2) and a suitable cocatalyst (e.g., an amine or a boronic acid derivative) in anhydrous, deoxygenated toluene.

  • Monomer Addition: To the stirred catalyst solution, add this compound (EPTMS) via syringe.

  • Polymerization: Maintain the reaction mixture at the desired temperature (typically 25-80 °C) under an inert atmosphere. Monitor the progress of the polymerization by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Termination and Precipitation: After the desired time or monomer conversion, terminate the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.

  • Purification and Drying: Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum to a constant weight.

Visualization of Rhodium-Catalyzed Polymerization Workflow

Rhodium_Polymerization cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_workup Work-up catalyst Rh(I) Catalyst + Cocatalyst in Toluene monomer EPTMS Monomer Addition catalyst->monomer Initiation reaction Stirring at Controlled Temperature monomer->reaction Propagation termination Termination (Methanol) reaction->termination precipitation Precipitation (Non-solvent) termination->precipitation purification Filtration, Washing & Drying precipitation->purification product Poly(EPTMS) purification->product

Caption: Workflow for Rhodium-Catalyzed Polymerization of EPTMS.

Palladium-Based Catalysts: Versatility in Cross-Coupling Polymerization

Palladium catalysts are widely used in cross-coupling reactions and can be adapted for the polymerization of acetylenic monomers. While less common for achieving living polymerization compared to rhodium, palladium systems offer versatility and are often more cost-effective.

Mechanism of Polymerization: The mechanism typically involves a Sonogashira-type coupling reaction. The palladium catalyst facilitates the coupling of the terminal alkyne of the monomer with a growing polymer chain that has a suitable terminal group (e.g., a halide). This step-growth polymerization mechanism generally leads to broader molecular weight distributions.

Performance Data:

Catalyst SystemMonomerYield (%)Mn (kDa)PDIReference
PdCl2(PPh3)2/CuIImidazole-based monomersModerate1.3 - 2.0-[3]
Pd NanoparticlesTrifluoroethyl MethacrylateHighup to 3030Narrow[4]

Note: Data presented is for related polymerization systems, as direct data for EPTMS is scarce. The principles of palladium-catalyzed polymerization are applicable.

Experimental Protocol: Palladium-Catalyzed Polymerization of EPTMS

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the palladium catalyst (e.g., PdCl2(PPh3)2), a copper co-catalyst (e.g., CuI), and a suitable base (e.g., a tertiary amine) in a dry, deoxygenated solvent like THF or toluene.

  • Monomer Addition: Add the this compound (EPTMS) monomer to the reaction mixture.

  • Polymerization: Heat the reaction to the desired temperature (typically 50-100 °C) and stir for the required duration.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the catalyst residues.

  • Precipitation and Purification: Precipitate the polymer by adding the filtrate to a non-solvent. Collect the polymer by filtration, wash, and dry under vacuum.

Visualization of Palladium-Catalyzed Polymerization Mechanism

Palladium_Mechanism Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add Monomer EPTMS Monomer->Ox_Add Pd_Complex R-Pd(II)-X L_n Ox_Add->Pd_Complex Transmetal Transmetalation (with Cu-acetylide) Pd_Complex->Transmetal Pd_Acetylide R-Pd(II)-C≡C-Ar L_n Transmetal->Pd_Acetylide Red_Elim Reductive Elimination Pd_Acetylide->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Polymer Growing Polymer Chain Red_Elim->Polymer

Caption: Simplified Catalytic Cycle for Palladium-Catalyzed Polymerization.

Molybdenum and Tungsten-Based Catalysts: The Power of Metathesis

Molybdenum and tungsten catalysts, particularly in the form of high-oxidation-state alkylidyne or carbene complexes, are highly effective for alkyne metathesis polymerization. These catalysts can produce high molecular weight polymers from disubstituted acetylenes.

Mechanism of Polymerization: The polymerization proceeds via a chain-growth mechanism involving a metal-alkylidyne intermediate. The alkyne monomer coordinates to the metal center and undergoes a [2+2] cycloaddition to form a metallacyclobutadiene intermediate, which then rearranges to form a new metal-alkylidyne and extend the polymer chain.

Performance Data:

Catalyst SystemMonomerYield (%)Mn (kDa)PDIReference
MoCl5/CocatalystDiphenylacetylenesup to 9830 - 3200-[5]
WCl6/Ph4SnPhenylacetylene derivatives>802741.90[6]

Note: Data is for structurally similar monomers, indicating the potential performance for EPTMS.

Experimental Protocol: Molybdenum/Tungsten-Catalyzed Polymerization of EPTMS

  • Catalyst Preparation: In a glovebox, dissolve the molybdenum or tungsten precursor (e.g., MoCl5 or WCl6) and a cocatalyst (e.g., n-Bu4Sn) in an anhydrous, deoxygenated solvent such as toluene.

  • Initiation: Stir the catalyst solution at the reaction temperature (often ranging from 0 to 80 °C) for a short period to allow for the formation of the active catalytic species.

  • Monomer Addition: Add the EPTMS monomer to the activated catalyst solution.

  • Polymerization: Continue stirring at the reaction temperature for the specified time.

  • Termination and Purification: Terminate the reaction by adding methanol. Precipitate the polymer in a large excess of methanol, filter, and wash extensively before drying under vacuum.

Visualization of Alkyne Metathesis Polymerization

Metathesis_Mechanism Catalyst [M]≡CR (Metal Alkylidyne) Cycloaddition [2+2] Cycloaddition Catalyst->Cycloaddition Monomer R'C≡CR'' (EPTMS) Monomer->Cycloaddition Metallacyclobutadiene Metallacyclobutadiene Intermediate Cycloaddition->Metallacyclobutadiene Rearrangement Rearrangement Metallacyclobutadiene->Rearrangement New_Catalyst [M]≡CR' (New Alkylidyne) Rearrangement->New_Catalyst Polymer_Chain R-C≡C-R'' (Growing Polymer) Rearrangement->Polymer_Chain New_Catalyst->Cycloaddition Next Monomer

Caption: Mechanism of Alkyne Metathesis Polymerization.

Polymer Properties: A Comparative Overview

The choice of catalyst has a profound impact on the final properties of the poly(EPTMS).

Thermal Properties

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are crucial for evaluating the thermal stability and phase transitions of the polymer.[6][7][8][9][10] High thermal stability is a key attribute of poly(EPTMS).

Comparative Thermal Data:

PolymerTd5% (°C) (5% weight loss)Char Yield at 800 °C (%)Reference
Poly(phenylacetylene) derivatives> 400High[6]
Silyl-substituted polyacetylenes> 350High[6]
Gas Permeability

The trimethylsilyl groups in poly(EPTMS) are expected to impart high fractional free volume, leading to excellent gas permeability. This property is highly dependent on the polymer's microstructure and chain packing, which are influenced by the catalyst. Copolymers of silyl-substituted phenylacetylenes have shown enhanced gas permeability.[11]

Gas Permeability Data for Related Polymers:

PolymerP(O2) (Barrer)P(N2) (Barrer)Selectivity (O2/N2)Reference
Poly[1-(trimethylsilyl)-1-propyne] (PTMSP)~8000~5000~1.6[12]
Copolymers of silyl-substituted diphenylacetylenes550 - 2100--[11]

Note: The high gas permeability of related silyl-containing polyacetylenes suggests that poly(EPTMS) would also exhibit favorable gas transport properties.

Conclusion and Future Outlook

The selection of a catalyst for the polymerization of this compound is a critical decision that dictates the properties and potential applications of the resulting polymer.

  • Rhodium catalysts offer unparalleled control for synthesizing well-defined polymers with narrow molecular weight distributions, making them ideal for applications requiring precise material specifications.

  • Palladium catalysts , while generally providing less control over polymer architecture, are versatile and cost-effective for producing poly(EPTMS) through robust cross-coupling methodologies.

  • Molybdenum and tungsten catalysts excel in producing high molecular weight polymers via alkyne metathesis, a powerful tool for creating highly conjugated systems.

Further research focusing on a direct comparative study of these catalysts for the polymerization of EPTMS under standardized conditions is warranted. Such studies would provide invaluable data for researchers to make informed decisions based on their specific application needs. The continued development of novel catalysts with enhanced activity, stability, and control will undoubtedly unlock the full potential of poly(this compound) in the realm of high-performance materials.

References

  • Pawluc, P., Marciniec, B., Kownacki, I., & Maciejewski, H. (2005). Synthesis of phenylene–silylene–ethylene polymers via transition metal complex catalyzed hydrosilylation polymerization. Applied Organometallic Chemistry, 19(1), 49–54. [Link]

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  • openjournals ugent. (2019). THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. [Link]

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  • ResearchGate. (n.d.). Effect of Particle Size on Gas Permeability of Filled Superglassy Polymers. Retrieved from [Link]

  • ResearchGate. (2021). (η 4 -Tetrafluorobenzobarrelene)-η 1 -((tri-4-fluorophenyl)phosphine)-η 1 -(2-phenylphenyl)rhodium(I): A Catalyst for the Living Polymerization of Phenylacetylenes. [Link]

  • National Institutes of Health. (2024). Synthesis of Ultrahigh Molecular Weight Poly (Trifluoroethyl Methacrylate) Initiated by the Combination of Palladium Nanoparticles with Organic Halides. [Link]

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  • ResearchGate. (n.d.). Thermal analysis of the 3,4-BHMF-based polymers. A) DSC analysis and B) TGA analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas Permeability and Stability of Poly(1-trimethylsilyl-1-propyne-co-1-phenyl-1-propyne) Membranes. Retrieved from [Link]

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  • MDPI. (2023). Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts. [Link]

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  • ResearchGate. (n.d.). (PDF) Palladium-Catalyzed Routes to Geranylated or Farnesylated Phenolic Stilbenes: Synthesis of Pawhuskin C and Schweinfurthin J. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) Facile Synthesis of Ultrahigh Molecular Weight Poly(Methyl Methacrylate) by Organic Halides in the Presence of Palladium Nanoparticles. Retrieved from [Link]

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Comparative Guide to the Thermal Stability of Polymers Derived from (4-Ethynylphenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless pursuit of advanced materials for high-performance applications, particularly in the aerospace, microelectronics, and specialty coatings sectors, thermal stability stands as a paramount performance metric. Polymers capable of withstanding extreme thermal stress without significant degradation are critical for the reliability and longevity of components operating in demanding environments. Among the various classes of high-temperature polymers, those derived from acetylene-based monomers have garnered considerable attention due to their ability to form highly cross-linked, char-forming networks upon thermal curing.[1] This guide provides a comprehensive thermal stability analysis of polymers derived from (4-Ethynylphenyl)trimethylsilane, a monomer of significant interest. We will objectively compare its performance with relevant alternatives, supported by experimental data and mechanistic insights, to provide researchers, scientists, and drug development professionals with a robust resource for material selection and development.

The inclusion of silicon-containing moieties, such as the trimethylsilyl group in this compound, is a strategic design choice aimed at enhancing thermal and oxidative stability.[2][3] The silicon-oxygen bond is inherently stronger than the carbon-carbon bond, contributing to the superior thermal resilience of organosiloxane polymers.[2] This guide will delve into the nuances of how the trimethylsilyl group influences the degradation pathways and ultimate thermal performance of the resulting polyacetylenic network.

The Subject Under Study: Polythis compound

This compound is a versatile monomer that can be polymerized through various techniques, including addition polymerization of the ethynyl group, to yield a highly aromatic polymer backbone. The presence of the trimethylsilyl group offers several advantages, including improved solubility in common organic solvents for processing and, more importantly, enhanced thermal and oxidative stability.[4] Upon heating, polymers derived from this monomer undergo complex curing reactions involving the acetylene functionalities, leading to the formation of a rigid, three-dimensional network.

Thermal Decomposition Profile

The thermal stability of polymers is most commonly evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a material as a function of temperature in a controlled atmosphere.[5] For polymers derived from this compound, TGA typically reveals a high onset temperature of decomposition and a significant char yield at elevated temperatures, indicative of excellent thermal robustness.

Comparative Analysis with Alternative High-Temperature Polymers

To provide a clear perspective on the performance of polythis compound, we will compare its thermal stability with two relevant classes of high-temperature polymers: a non-silylated analogue, poly(phenylacetylene), and a well-established high-performance polymer, a polyimide.

Polymer System5% Weight Loss Temp. (Td5, °C) in N2Char Yield at 800°C (%) in N2Key Structural Features
Polythis compound~517[4]High (expected > 60%)Aromatic backbone with silicon-containing side groups
Poly(phenylacetylene)~400~60Fully aromatic, conjugated backbone
High-Temperature Polyimide (e.g., Kapton®)~550~55Aromatic imide linkages

Table 1: Comparative Thermal Stability Data of Selected High-Temperature Polymers.

Poly(phenylacetylene): The Non-Silylated Analogue

Poly(phenylacetylene) represents a direct structural analogue to our subject polymer, lacking only the trimethylsilyl group. While it also forms a highly aromatic and conjugated system upon polymerization, the absence of silicon impacts its thermal degradation pathway. The C-H and C-C bonds in the phenylacetylene structure are more susceptible to thermal cleavage at lower temperatures compared to the Si-C bonds in the silylated counterpart. This generally results in a lower onset of decomposition for poly(phenylacetylene).

Polyimides: The Industry Standard

Polyimides, such as Kapton®, are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties, making them a benchmark in high-performance polymer applications. Their rigid aromatic and imide ring structures contribute to their high glass transition temperatures and thermal decomposition temperatures. While polyimides often exhibit a higher initial decomposition temperature than many silylated polyacetylenes, the latter can sometimes offer a higher char yield, which is advantageous for applications requiring ablative resistance.

Mechanistic Insights into Thermal Degradation

The superior thermal stability of polymers derived from this compound can be attributed to several factors:

  • Cross-linking of Acetylene Groups: Upon heating, the ethynyl groups undergo complex cyclotrimerization and other cross-linking reactions to form a dense, three-dimensional aromatic network. This network structure is inherently more resistant to thermal degradation than linear polymer chains.

  • Role of the Trimethylsilyl Group: The trimethylsilyl groups play a crucial role in the thermal stability. During thermal degradation, the Si-C bonds can rearrange to form silicon-oxygen species, ultimately leading to the formation of a thermally stable silica (SiO₂) or silicon oxycarbide (SiOC) ceramic char.[2] This ceramic layer acts as a protective barrier, hindering the outgassing of volatile degradation products and protecting the underlying polymer from further decomposition.[6]

  • High Aromatic Content: The polymer backbone is rich in aromatic rings, which are inherently thermally stable due to the delocalization of electrons within the ring system.

Proposed Degradation Pathway

The thermal degradation of polythis compound is a multi-step process.[7] Initially, at lower temperatures, further curing and cross-linking reactions may occur. As the temperature increases, the weaker aliphatic C-H bonds in the trimethylsilyl groups may begin to cleave. At higher temperatures, scission of the Si-C and C-C bonds in the polymer backbone occurs, leading to the evolution of volatile products and the formation of a stable char.

Monomer This compound Polymer Linear/Branched Polymer Monomer->Polymer Polymerization Crosslinked Cross-linked Network Polymer->Crosslinked Thermal Curing Char SiOC Ceramic Char Crosslinked->Char High-Temp. Pyrolysis Volatiles Volatile Products (e.g., CH4, H2) Crosslinked->Volatiles Degradation

Figure 1: Simplified schematic of the thermal curing and degradation process.

Experimental Protocols

To ensure the reproducibility and validity of thermal stability data, standardized experimental protocols are essential. The following section outlines the key methodologies for the thermal analysis of these polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation profile, including the onset of decomposition and the char yield.

Methodology:

  • Sample Preparation: A small amount of the cured polymer (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).[5]

  • Instrument Setup: The TGA instrument is purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[8]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).[7]

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the 5% weight loss temperature (Td5), the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the final char yield.[8]

cluster_prep Sample Preparation cluster_tga TGA Measurement cluster_analysis Data Analysis weigh Weigh 5-10 mg of cured polymer pan Place in TGA pan weigh->pan purge Purge with N2/Ar pan->purge heat Heat at 10 °C/min to 1000 °C purge->heat record Record weight vs. temperature heat->record plot Plot TGA/DTG curves record->plot determine Determine Td5 and Char Yield plot->determine

Figure 2: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and to observe any exothermic curing or endothermic degradation events.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of the uncured or cured polymer is hermetically sealed in a DSC pan.

  • Instrument Setup: The DSC instrument is calibrated and purged with an inert gas.

  • Heating and Cooling Program: The sample is subjected to a controlled heating and cooling cycle. A typical program might involve heating to a temperature above the expected Tg, cooling rapidly, and then reheating at a controlled rate (e.g., 10-20 °C/min).

  • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The Tg is identified as a step change in the baseline of the heat flow curve. Exothermic peaks may indicate curing reactions, while endothermic peaks can correspond to melting or degradation processes.

Conclusion

Polymers derived from this compound exhibit exceptional thermal stability, characterized by a high onset of decomposition and significant char formation at elevated temperatures. The strategic incorporation of the trimethylsilyl group provides a distinct advantage over non-silylated polyacetylenes by promoting the formation of a protective ceramic char layer during thermal degradation. While established high-performance polymers like polyimides may offer slightly higher initial decomposition temperatures, the high char yield of silylated polyacetylenes makes them highly attractive for applications demanding superior performance in extreme thermal environments. The detailed experimental protocols provided in this guide offer a standardized approach for the accurate and reproducible thermal characterization of these advanced materials, enabling researchers and developers to make informed decisions in their pursuit of next-generation high-temperature polymers.

References

  • Seo, K.-H., Brostow, W., Kim, W.S., & Whang, K.-H. (1997). Synthesis and Thermal Properties of Poly(ethynyldimethysilane-co-dimethylsiloxanes). International Journal of Polymeric Materials, 35(3-4), 157-166. [Link]

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A Senior Application Scientist's Guide to the Electrochemical Characterization of Conjugated Polymers from (4-Ethynylphenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Promise of Silyl-Functionalized Poly(p-phenyleneethynylene)s

Conjugated polymers have emerged as a cornerstone of modern organic electronics, finding applications in everything from light-emitting diodes (OLEDs) and photovoltaics to chemical sensors and biomedical devices. Among the diverse families of conjugated polymers, poly(p-phenyleneethynylene)s (PPEs) are particularly noteworthy for their rigid rod-like structure, high thermal stability, and excellent photoluminescence properties. The introduction of substituents onto the polymer backbone offers a powerful tool to fine-tune their electronic and physical characteristics. This guide focuses on a specific, promising monomer: (4-Ethynylphenyl)trimethylsilane.

The incorporation of the trimethylsilyl (TMS) group is not merely an arbitrary modification. The TMS group is known for its electron-donating inductive effect and its ability to increase solubility and processability of the resulting polymer.[1] These properties are critical for fabricating high-quality thin films, a prerequisite for reliable electrochemical characterization and device performance. Furthermore, the silicon atom's d-orbitals can potentially participate in π-conjugation, influencing the polymer's electronic structure in unique ways.[2]

This guide provides a comprehensive framework for the synthesis and in-depth electrochemical characterization of poly(this compound). We will objectively compare its anticipated performance with two widely studied benchmark conjugated polymers: poly(3-hexylthiophene) (P3HT) and poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV). By following the detailed protocols and understanding the underlying principles, researchers can effectively evaluate the potential of this and other novel conjugated polymers for their specific applications.

Part 1: Synthesis of Poly(this compound)

The synthesis of poly(this compound) is typically achieved through a polycondensation reaction of the difunctional monomer. Two of the most effective methods for this polymerization are the Sonogashira coupling and the Glaser-Hay coupling.

Synthetic Strategy: Sonogashira vs. Glaser-Hay Coupling
  • Sonogashira Coupling: This palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl halide is a highly versatile and efficient method for forming carbon-carbon bonds.[3][4][5] For the polymerization of this compound, a dihalo-aromatic comonomer would be required. However, for a homopolymer, a self-coupling Sonogashira reaction of a halo-ethynyl monomer can be employed. The key advantage of the Sonogashira coupling is its tolerance to a wide range of functional groups and its ability to produce high molecular weight polymers with well-defined structures.

  • Glaser-Hay Coupling: This is an oxidative homocoupling reaction of terminal alkynes catalyzed by a copper(I) salt in the presence of an amine base and an oxidant (typically oxygen from the air).[6][7][8][9] This method is simpler than the Sonogashira coupling as it does not require a palladium catalyst and can be performed under milder conditions. For the synthesis of poly(this compound), the monomer itself would undergo homopolymerization.

For the purposes of this guide, we will focus on the Glaser-Hay coupling due to its operational simplicity and effectiveness for the homopolymerization of terminal alkynes.

Experimental Protocol: Glaser-Hay Polymerization

This protocol provides a general procedure for the synthesis of poly(this compound).

Materials:

  • This compound (monomer)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Toluene (anhydrous)

  • Methanol

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (1 eq.) in anhydrous toluene under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving CuCl (0.1 eq.) and TMEDA (0.1 eq.) in a minimal amount of anhydrous toluene under an inert atmosphere.

  • Initiation: Add the catalyst solution to the monomer solution via a syringe.

  • Polymerization: Vigorously stir the reaction mixture at room temperature and bubble a slow stream of dry air or oxygen through the solution to facilitate the oxidative coupling. The reaction progress can be monitored by the disappearance of the terminal alkyne proton signal in ¹H NMR spectroscopy. The reaction time can vary from a few hours to 24 hours depending on the desired molecular weight.

  • Termination and Precipitation: Once the desired polymerization is achieved, terminate the reaction by pouring the polymer solution into a large volume of methanol. The polymer will precipitate out of the solution.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol to remove any residual catalyst and unreacted monomer.

  • Drying: Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40-50 °C) to obtain the final product.

Caption: Experimental setup for cyclic voltammetry.

Comparative Analysis of Electrochemical Properties

The following table presents a comparison of the expected electrochemical properties of poly(this compound) with the well-established values for P3HT and MEH-PPV. The values for the target polymer are illustrative and based on trends observed for silyl-substituted PPEs. [2][10]

Property Poly(this compound) (Expected) Poly(3-hexylthiophene) (P3HT) [11][12] MEH-PPV [13]
Onset Oxidation Potential (E_ox,onset vs. Fc/Fc⁺) ~0.6 V ~0.2 V ~0.3 V
Onset Reduction Potential (E_red,onset vs. Fc/Fc⁺) ~-1.9 V ~-1.8 V ~-1.7 V
HOMO Energy Level (eV) ~-5.4 eV ~-5.0 eV ~-5.1 eV
LUMO Energy Level (eV) ~-2.9 eV ~-3.0 eV ~-3.1 eV

| Electrochemical Band Gap (eV) | ~2.5 eV | ~2.0 eV | ~2.0 eV |

The expected higher oxidation potential and consequently deeper HOMO level for poly(this compound) can be attributed to the electron-withdrawing nature of the ethynyl group and the rigid backbone, which can lead to increased stability against oxidation. The trimethylsilyl group, while inductively electron-donating, may have a less pronounced effect on the overall electronic structure compared to the strongly electron-donating alkoxy and alkyl groups in MEH-PPV and P3HT, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique used to probe the electrical properties of materials and their interfaces. [14][15][16][17][18]By applying a small amplitude AC voltage at various frequencies and measuring the resulting current and phase shift, one can model the system as an equivalent circuit and extract valuable information about charge transfer resistance, capacitance, and charge carrier mobility.

Procedure:

  • Setup: Use the same three-electrode cell setup as for cyclic voltammetry.

  • Frequency Range: Set the frequency range for the AC perturbation, typically from 1 MHz down to 0.1 Hz or lower.

  • DC Potential: Apply a constant DC potential at which you want to probe the polymer's properties (e.g., in its neutral, oxidized, or reduced state, as determined from the CV).

  • AC Amplitude: Apply a small AC voltage amplitude (typically 5-10 mV) to ensure a linear response.

  • Measurement: Record the impedance data across the specified frequency range.

  • Data Analysis:

    • Plot the data in Nyquist (imaginary vs. real impedance) and Bode (impedance magnitude and phase angle vs. frequency) formats.

    • Fit the data to an appropriate equivalent circuit model (e.g., a Randles circuit) to extract parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • From the analysis of the low-frequency region of the Nyquist plot, information about the charge carrier mobility can be inferred.

EIS_Analysis EIS_Data Impedance Data (Z' and Z'') Nyquist_Plot Nyquist Plot (-Z'' vs. Z') EIS_Data->Nyquist_Plot Bode_Plot Bode Plot (|Z| and Phase vs. Frequency) EIS_Data->Bode_Plot Equivalent_Circuit Equivalent Circuit Modeling Nyquist_Plot->Equivalent_Circuit Bode_Plot->Equivalent_Circuit Parameters Extracted Parameters (Rs, Rct, Cdl, Mobility) Equivalent_Circuit->Parameters

Caption: Data analysis workflow for Electrochemical Impedance Spectroscopy.

Comparative Analysis of Charge Transport Properties
PropertyPoly(this compound) (Expected)Poly(3-hexylthiophene) (P3HT) [19][20][21][22][23]MEH-PPV [20]
Hole Mobility (cm²/Vs) 10⁻⁴ - 10⁻³10⁻⁴ - 10⁻²10⁻⁵ - 10⁻³
Electron Mobility (cm²/Vs) 10⁻⁶ - 10⁻⁵10⁻⁶ - 10⁻⁴10⁻⁷ - 10⁻⁵

The rigid backbone of PPEs can facilitate intramolecular charge transport, potentially leading to respectable hole mobilities for poly(this compound). However, the lack of strong interchain packing, often hindered by bulky side groups like TMS, might limit the overall mobility compared to the highly crystalline domains found in regioregular P3HT.

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques (typically UV-Vis-NIR absorption spectroscopy) to monitor the changes in the electronic absorption spectrum of a polymer film as a function of the applied potential. [24][25][26][27]This provides direct insight into the electronic transitions associated with the neutral and doped states of the polymer.

Equipment:

  • Potentiostat

  • Spectrometer (UV-Vis-NIR)

  • Light source

  • Spectroelectrochemical cell with optically transparent electrodes (e.g., ITO-coated glass) [28] Procedure:

  • Setup: Assemble the spectroelectrochemical cell with the polymer-coated transparent working electrode.

  • Measurement:

    • Record the absorption spectrum of the neutral polymer film at a potential where no redox reactions occur.

    • Apply a series of stepped potentials to incrementally oxidize or reduce the polymer film.

    • At each potential step, allow the system to reach equilibrium and then record the absorption spectrum.

  • Data Analysis:

    • Plot the series of absorption spectra to observe the emergence of new absorption bands corresponding to the formation of polarons and bipolarons upon doping.

    • The optical band gap (E_g,opt) can be determined from the onset of the π-π* transition in the neutral state.

Caption: Schematic of a spectroelectrochemistry experiment.

Conclusion: A Versatile Platform for Organic Electronics

This guide has provided a comprehensive framework for the synthesis and detailed electrochemical characterization of poly(this compound). By systematically employing cyclic voltammetry, electrochemical impedance spectroscopy, and spectroelectrochemistry, researchers can gain a deep understanding of the electronic properties of this and other novel conjugated polymers.

The comparison with established benchmarks like P3HT and MEH-PPV highlights the unique position of silyl-substituted PPEs. While they may not always exhibit the highest charge carrier mobilities, their inherent thermal stability, processability, and tunable electronic properties make them a highly attractive platform for a wide range of organic electronic applications. The methodologies outlined herein serve as a robust starting point for any researcher venturing into the exciting field of conjugated polymer design and characterization.

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Beyond the Standard: A Comparative Guide to Alternative Reagents for (4-Ethynylphenyl)trimethylsilane in Conjugated Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers, scientists, and professionals in drug development and materials science, the synthesis of well-defined conjugated polymers is paramount. (4-Ethynylphenyl)trimethylsilane has long served as a reliable workhorse monomer in palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, for constructing poly(arylene ethynylene)s (PAEs) and other vital polymer backbones. The trimethylsilyl (TMS) group provides a crucial role as a protecting group for the terminal alkyne, preventing undesirable side reactions like Glaser coupling and ensuring controlled polymerization.[1][2]

However, the pursuit of improved polymer properties, enhanced stability, greater functional group tolerance, and more sustainable synthetic routes has driven the exploration of alternatives. This guide offers a comprehensive comparison of alternative reagents and strategies to this compound, providing objective analysis and supporting experimental insights to inform your selection of the optimal synthetic pathway.

Strategic Alternatives: Expanding the Synthetic Toolbox

The alternatives to this compound can be broadly categorized into two main strategies: utilizing different protecting groups for the ethynyl moiety in Sonogashira-type reactions or employing entirely different cross-coupling methodologies that circumvent the need for protected alkynes.

Alternative Protecting Groups for Ethynyl Monomers

The primary function of the TMS group is to offer temporary protection. However, its lability under certain conditions can be a drawback.[3] More robust or functionally different protecting groups offer distinct advantages.

  • Bulky Trialkylsilyl Groups (TIPS, TES, TBDMS): Triisopropylsilyl (TIPS) and other bulky silyl groups provide enhanced stability compared to TMS due to greater steric hindrance.[4] This increased robustness makes them less prone to premature deprotection under various reaction conditions, which is particularly useful when multi-step syntheses involving sensitive functional groups are required.[3] Deprotection is typically achieved using a fluoride source like tetrabutylammonium fluoride (TBAF).

  • 2-Methylbut-3-yn-2-ol: This reagent serves as a cost-effective alternative to silyl-protected acetylenes.[2][5] The protecting group is not silicon-based; instead, it is a hydroxyisopropyl group. The key advantage lies in its distinct deprotection mechanism—a base-catalyzed retro-Favorskii reaction—which uses reagents like potassium hydroxide or sodium hydride, cleaving the protecting group to yield the terminal alkyne and acetone.[5][6] This offers an orthogonal deprotection strategy to fluoride-based methods.

Alternative Polymerization Methodologies

Moving beyond the Sonogashira reaction, several powerful cross-coupling techniques offer pathways to conjugated polymers that avoid the use of protected ethynyl monomers altogether, often leading to more efficient and sustainable processes.

  • Direct Arylation Polymerization (DArP): DArP has emerged as a highly attractive and sustainable alternative to traditional cross-coupling methods.[7] This methodology proceeds via a palladium-catalyzed C-H activation pathway, directly coupling an aryl C-H bond with an aryl halide.[8] This approach significantly improves atom economy and reduces the number of synthetic steps required for monomer synthesis, as the pre-functionalization to install organotin or organoboron moieties is unnecessary.[9] While powerful, challenges such as controlling regioselectivity and preventing unwanted side reactions or branching must be carefully managed through the selection of appropriate catalysts, ligands, and reaction conditions.[8][10]

  • Stille Cross-Coupling Polymerization: The Stille reaction, which couples an organostannane (organotin) reagent with an organic halide, is a highly versatile and robust method for forming C-C bonds.[11] It is renowned for its tolerance of a wide array of functional groups and its use under mild reaction conditions, often resulting in high molecular weight polymers.[12][13][14] However, the primary and significant drawback of Stille coupling is the stoichiometric generation of toxic organotin byproducts, which pose considerable environmental and health concerns and can be difficult to remove from the final polymer.[13][15]

  • Suzuki-Miyaura Cross-Coupling Polymerization: The Suzuki-Miyaura coupling, involving the reaction of an organoboron compound (boronic acid or ester) with an organic halide, is one of the most widely used C-C bond-forming reactions.[16] Its advantages include the use of generally stable and less toxic organoboron reagents, high functional group tolerance, and the commercial availability of a vast library of monomers.[17][18] For synthesizing polymers analogous to those from this compound, one would typically use a monomer containing a boronic acid or ester in place of the protected alkyne.

Data-Driven Comparison of Synthetic Strategies

The choice of synthetic route has profound implications for reaction efficiency, cost, sustainability, and the properties of the final polymer. The following table provides a comparative summary of the key features of each strategy.

FeatureSonogashira (TMS/TIPS Protected)Sonogashira (2-Methylbut-3-yn-2-ol)Direct Arylation Polymerization (DArP)Stille CouplingSuzuki-Miyaura Coupling
Reaction Type Pd/Cu-catalyzed C(sp)-C(sp²) coupling[19][20]Pd/Cu-catalyzed C(sp)-C(sp²) coupling[5]Pd-catalyzed C-H activation[7][9]Pd-catalyzed C(sp²)-C(sp²) coupling[13]Pd-catalyzed C(sp²)-C(sp²) coupling[16]
Key Monomers Dihaloarene + Bis(silylalkynyl)areneDihaloarene + Bis(hydroxyisopropylalkynyl)areneDihaloarene + Arene with C-H bondsDihaloarene + DistannylareneDihaloarene + Diboronic acid/ester arene
Advantages Well-established, high yields, precise structure[21]Low-cost protecting group, orthogonal deprotection[2][5]High atom economy, fewer synthetic steps, avoids toxic reagents[7][8]High functional group tolerance, robust, high MW polymers[12][13]Low toxicity byproducts, stable reagents, vast monomer scope[17]
Disadvantages Requires pre-functionalization, potential for Cu toxicityDeprotection requires base and heatRisk of regioselectivity errors and cross-linking[8]Highly toxic organotin byproducts, difficult purification[13][15]Requires pre-functionalization, potential protodeboronation[22]
Typical Catalyst Pd(PPh₃)₄ / CuIPd(PPh₃)₄ / CuIPd(OAc)₂, bulky phosphine ligandsPd(PPh₃)₄, Pd₂(dba)₃[14]Pd(PPh₃)₄, various modern catalysts
Byproducts Silyl derivatives, saltsAcetone, saltsSaltsStoichiometric organotin wasteBoric acid derivatives, salts

Experimental Protocols: A Practical Guide

To illustrate the practical application of these alternatives, detailed protocols for two distinct and powerful methods are provided below.

Protocol 1: Sonogashira Polymerization Using a TIPS-Protected Monomer

This protocol demonstrates the use of a more robust silyl protecting group, which can be advantageous for complex monomer syntheses. The causality for choosing TIPS over TMS often relates to the need for a protecting group that can withstand reaction conditions where TMS might be labile.[3]

Materials:

  • 1,4-Diiodo-2,5-dialkoxybenzene (1.0 mmol)

  • 1,4-Bis(triisopropylsilylethynyl)benzene (1.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Anhydrous Toluene (15 mL)

  • Anhydrous Diisopropylamine (DIPA) (5 mL)

Procedure:

  • To a dry, argon-purged Schlenk flask, add 1,4-diiodo-2,5-dialkoxybenzene, 1,4-bis(triisopropylsilylethynyl)benzene, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Via syringe, add the anhydrous toluene and anhydrous DIPA.

  • Heat the reaction mixture to 70 °C and stir under argon for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • After cooling to room temperature, pour the viscous solution into a large excess of methanol (200 mL) with vigorous stirring to precipitate the polymer.

  • Filter the polymer, wash thoroughly with methanol and acetone to remove residual catalyst and oligomers.

  • Dry the polymer under vacuum at 40 °C.

  • Deprotection (if required): Dissolve the TIPS-protected polymer in THF. Add a solution of TBAF (1.0 M in THF, 2.5 equivalents per TIPS group) and stir at room temperature for 2-4 hours. Precipitate the deprotected polymer in methanol, filter, and dry.

Protocol 2: Direct Arylation Polymerization (DArP)

This protocol showcases a more sustainable and step-economical approach. The choice of a bulky, electron-rich phosphine ligand and a pivalic acid additive is critical; the ligand facilitates the C-H activation step, while the additive acts as a proton shuttle, enhancing catalytic turnover.[9]

Materials:

  • 2,7-Dibromo-9,9-dioctylfluorene (1.0 mmol)

  • Thiophene (1.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 mmol, 6 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Pivalic acid (PivOH) (1.0 mmol)

  • Anhydrous N,N-Dimethylacetamide (DMAc) (10 mL)

Procedure:

  • Add 2,7-dibromo-9,9-dioctylfluorene, Pd(OAc)₂, P(o-tol)₃, K₂CO₃, and PivOH to a dry, argon-purged Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMAc and thiophene via syringe.

  • Heat the reaction mixture to 110 °C and stir under argon for 48 hours.

  • Cool the reaction to room temperature and pour the solution into 200 mL of a methanol/water mixture (1:1 v/v) to precipitate the polymer.

  • Filter the crude polymer.

  • To remove catalyst residues, perform a Soxhlet extraction of the polymer solid sequentially with methanol, acetone, and hexane.

  • Dissolve the purified polymer in chloroform and precipitate again into methanol.

  • Filter and dry the final polymer under vacuum.

Visualizing the Synthetic Pathways

Diagrams can clarify the relationships and workflows of these complex polymerization reactions.

SonogashiraPolymerization M1 Dihalo-Aryl Monomer (Ar¹-X₂) Catalyst Pd(0)/Cu(I) Catalyst + Base M1->Catalyst M2 Bis-Alkyne Monomer (R-C≡C-Ar²-C≡C-R) M2->Catalyst Polymer [-Ar¹-C≡C-Ar²-C≡C-] Catalyst->Polymer Deprotection Deprotection Step (e.g., TBAF) Polymer->Deprotection If R ≠ H FinalPolymer Final Conjugated Polymer [-Ar¹-C≡C-Ar²-C≡C-] Polymer->FinalPolymer If R = H (unprotected) Deprotection->FinalPolymer

Caption: General workflow for Sonogashira cross-coupling polymerization.

PolymerizationComparison cluster_MonomerSynth Monomer Synthesis ArylHalide Aryl Halide DArP DArP ArylHalide->DArP Stille Stille ArylHalide->Stille Suzuki Suzuki ArylHalide->Suzuki Sonogashira Sonogashira ArylHalide->Sonogashira ArylCH Aryl C-H ArylCH->DArP Direct C-H Activation (High Atom Economy) ArylSn Aryl-SnR₃ ArylSn->Stille Pre-functionalization (Toxic Waste) ArylB Aryl-B(OR)₂ ArylB->Suzuki Pre-functionalization (Low Toxicity) ArylAlkyne Aryl-C≡C-R ArylAlkyne->Sonogashira Pre-functionalization (Protected Alkyne)

Caption: Comparison of monomer requirements for different polymerization methods.

Conclusion and Outlook

While this compound remains a valuable and effective monomer, the field of conjugated polymer synthesis has evolved significantly. For researchers aiming for enhanced sustainability and synthetic efficiency, Direct Arylation Polymerization (DArP) presents a compelling alternative by minimizing synthetic steps and avoiding toxic reagents.[7][8] For applications demanding high functional group tolerance and robust, well-defined high molecular weight polymers, Suzuki-Miyaura coupling offers a reliable and less hazardous alternative to Stille coupling.[17] Finally, within the Sonogashira framework, the use of TIPS-protected monomers or the 2-methylbut-3-yn-2-ol surrogate provides chemists with valuable tools to enhance stability or employ orthogonal deprotection strategies.[4][5]

The optimal choice will ultimately depend on the specific target polymer, the available starting materials, the tolerance for certain reaction conditions, and overarching goals related to cost and sustainability. By understanding the causality behind each method's strengths and weaknesses, researchers can make more informed decisions to accelerate the development of next-generation functional materials.

References

  • Title: Approaches for improving the sustainability of conjugated polymer synthesis using direct arylation polymerization (DArP) Source: RSC Publishing URL: [Link]

  • Title: Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers Source: American Chemical Society URL: [Link]

  • Title: Trimethylsilylacetylene - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Direct Arylation Strategies in the Synthesis of π-Extended Monomers for Organic Polymeric Solar Cells Source: NIH National Library of Medicine URL: [Link]

  • Title: Direct Arylation Polymerization of Degradable Imine-Based Conjugated Polymers Source: ACS Publications URL: [Link]

  • Title: Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization Source: RSC Publishing URL: [Link]

  • Title: Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization Source: The Royal Society of Chemistry URL: [Link]

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  • Title: Synthesis of conjugated polymer by the Stille Coupling Reaction Source: Semantic Scholar URL: [Link]

  • Title: Ethynyl substituted aromatic compounds, synthesis, polymers and uses thereof Source: Google Patents URL
  • Title: Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions Source: ACS Publications URL: [Link]

  • Title: Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties Source: RSC Publishing URL: [Link]

  • Title: Facile synthesis of a conjugated microporous polymeric monolith via copper-free Sonogashira–Hagihara cross-coupling in water under aerobic conditions Source: RSC Publishing URL: [Link]

  • Title: Pd/Cu-catalyzed sonogashira cross-coupling polycondensation: A promising approach for synthesizing conjugated polymers with useful applications Source: European Polymer Journal URL: [Link]

  • Title: Precision Synthesis of Conjugated Polymer Films by Surface-Confined Stepwise Sonogashira Cross-Coupling Source: MDPI URL: [Link]

  • Title: Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers Source: Wiley-VCH URL: [Link]

  • Title: Polymers prepared via post-polymerisation functionalisation using Sonogashira coupling reactions Source: ResearchGate URL: [Link]

  • Title: Synthesis of Network Polymers from Multifunctional Aromatic Thiol Compounds Source: J-STAGE URL: [Link]

  • Title: Triazole-Based Functionalized Olygo(Arylene Ethynylene)s—Synthesis and Properties Source: NIH National Library of Medicine URL: [Link]

  • Title: Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer Source: MDPI URL: [Link]

  • Title: Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives Source: SciELO México URL: [Link]

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  • Title: Which would you expect to be more stable, an internal alkyne or terminal alkyne? Explain.? Source: Quora URL: [Link]

  • Title: Controlled Pd(0)/t-Bu3P-Catalyzed Suzuki Cross-Coupling Polymerization of AB-Type Monomers with PhPd(t-Bu3P)I or Pd2(dba)3/t-Bu3P/ArI as the Initiator Source: Journal of the American Chemical Society URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: NIH National Library of Medicine URL: [Link]

  • Title: Recent Progress of Protecting Groups for Terminal Alkynes Source: Wenjuan Paper URL: [Link]

  • Title: Physical insights into protection effect of conjugated polymers by natural antioxidants Source: NIH National Library of Medicine URL: [Link]

  • Title: Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies Source: MDPI URL: [Link]

  • Title: Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions Source: ResearchGate URL: [Link]

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  • Title: Synthesis of functionalized polycyclic aromatic compounds via a formal [2 + 2]-cycloaddition Source: PubMed URL: [Link]

  • Title: Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems Source: PubMed Central URL: [Link]

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  • Title: Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor Source: ACS Publications URL: [Link]

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Safety Operating Guide

Navigating the Safe Disposal of (4-Ethynylphenyl)trimethylsilane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and materials science, the responsible management of chemical reagents is paramount. (4-Ethynylphenyl)trimethylsilane, a versatile building block in organic synthesis, demands a thorough understanding of its properties not only for its application but also for its safe disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and safety extends beyond the product, aiming to build a foundation of trust with the researchers we serve.

Understanding the Chemistry and Hazards of this compound

This compound is an organosilane compound characterized by a phenyl ring substituted with a trimethylsilyl group and an ethynyl group. This unique structure imparts both utility in cross-coupling reactions and specific hazards that must be considered during its handling and disposal.

Key Chemical Properties and Hazards:

PropertyValueSource
Chemical Formula C₁₁H₁₄SiPubChem[1]
Molecular Weight 174.32 g/mol PubChem[1]
Appearance Colorless to pale yellow clear liquidTCI Chemicals[2]
Hazards Causes skin irritation (H315), Causes serious eye irritation (H319)PubChem[1]
Combustibility Combustible liquidTCI Chemicals[3]

The primary hazards associated with this compound are skin and eye irritation[1][2]. It is also classified as a combustible liquid, meaning it has a flashpoint at or above 100°F (37.8°C) but below 200°F (93.3°C)[4]. Therefore, it must be stored away from heat, sparks, and open flames.

The trimethylsilyl group is a key feature for both its synthetic utility as a protecting group and its disposal. This group can be cleaved under specific conditions, a reaction that can be harnessed for its neutralization. Organosilanes, in general, are known to undergo hydrolysis to form silanols and subsequently stable siloxane networks[5]. While many organosilicon materials are considered to have a low ecological impact, proper disposal is crucial to prevent any potential environmental contamination[2][5].

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_0 Start: Assess Waste cluster_1 Categorization cluster_2 Disposal Path cluster_3 Final Steps start Unused or Contaminated this compound is_small Small Quantity? (< 10g) start->is_small neutralize Chemical Neutralization (In-Lab) is_small->neutralize Yes collect Hazardous Waste Collection is_small->collect No verify Verify Neutralization (pH check) neutralize->verify package Package and Label for Pickup collect->package dispose_neutral Dispose of Aqueous Waste (Local Regulations) verify->dispose_neutral dispose_solid Dispose of Solid Waste (Siloxane Polymer) verify->dispose_solid

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Procedures

Adherence to safety protocols is non-negotiable. Always perform these procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

Procedure 1: Chemical Neutralization for Small Quantities (< 10g)

This procedure utilizes the principle of hydrolysis to convert this compound into less hazardous compounds: p-ethynylphenol and trimethylsilanol, which will further polymerize into a stable polysiloxane.

Materials:

  • Beaker or flask (at least 10 times the volume of the waste)

  • Stir bar and magnetic stir plate

  • Ethanol

  • Dilute hydrochloric acid (1 M)

  • Sodium bicarbonate solution (5%)

  • pH paper

Protocol:

  • Dilution: In a chemical fume hood, carefully place the this compound waste into the beaker or flask. Add a stir bar and dilute the waste with 5-10 volumes of ethanol. This aids in controlling the reaction rate and dissipating any heat generated.

  • Acid-Catalyzed Hydrolysis: While stirring the solution, slowly add an equal volume of 1 M hydrochloric acid. The acidic condition catalyzes the hydrolysis of the trimethylsilyl group.

  • Reaction Monitoring: Continue stirring the mixture at room temperature for at least 12 hours to ensure the reaction goes to completion. The formation of a solid precipitate (polysiloxane) may be observed.

  • Neutralization: Once the reaction is complete, neutralize the solution by slowly adding the 5% sodium bicarbonate solution until the pH is between 6 and 8, as confirmed by pH paper.

  • Waste Segregation and Disposal:

    • Aqueous Waste: The neutralized aqueous layer can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.

    • Solid Waste: The solid polysiloxane precipitate should be collected by filtration, allowed to dry in the fume hood, and then disposed of as non-hazardous solid waste, again, in compliance with institutional and local guidelines.

Procedure 2: Disposal of Large Quantities (> 10g) and Contaminated Materials

For larger quantities of this compound or for materials heavily contaminated with it (e.g., silica gel, absorbent pads from a spill), in-lab neutralization is not recommended due to the potential for uncontrolled reactions and the generation of large amounts of waste.

Protocol:

  • Waste Identification and Classification:

    • The waste must be classified as hazardous. Given its combustibility, it falls under the EPA's classification of ignitable hazardous wastes[4]. While a specific RCRA waste code is not assigned to this compound, the characteristic code D001 (Ignitability) may apply if its flash point is below 140°F (60°C). It is prudent to handle it as such.

  • Packaging:

    • Carefully transfer the liquid waste or contaminated solids into a designated, properly labeled hazardous waste container. The container must be compatible with the chemical (e.g., a glass or polyethylene container for liquids).

    • Ensure the container is securely sealed to prevent leaks or the escape of vapors.

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant, Combustible). Include the accumulation start date.

  • Storage:

    • Store the sealed and labeled container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.

    • Ensure secondary containment is used to prevent the spread of material in case of a leak.

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental services company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe transport and disposal.

Safe Handling of Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Containment: For small spills, use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal as described in Procedure 2.

  • Decontamination: Decontaminate the spill area with a detergent solution, followed by a water rinse.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

By adhering to these scientifically grounded procedures, researchers can confidently manage the lifecycle of this compound, from its innovative application in the lab to its responsible disposal, thereby fostering a culture of safety and environmental stewardship.

References

  • TCI Chemicals. Safety Data Sheet: this compound.
  • Tokyo Chemical Industry Co., Ltd. This compound 16116-92-0.
  • PubChem. This compound. National Institutes of Health. [Link]

  • What's the Difference Between Combustible and Flammable Materials? [Link]

  • ZMsilane. Organosilane Compounds. [Link]

  • Frye, C. L. (1988). The environmental fate and ecological impact of organosilicon materials: a review. Science of The Total Environment, 73(1-2), 17-22. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • Daniels Training Services. Flammable and Combustible Liquid Hazardous Materials. (2012). [Link]

  • GZ Industrial Supplies. Safe Handling Practices for Laboratory Chemicals. (2024). [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Gelest, Inc. Some Aspects of the Chemistry of Alkynylsilanes. (2018). [Link]

  • Wikipedia. Trimethylsilylacetylene. [Link]

  • MDPI. Special Issue : Fate of Organosilicon Compounds in the Environment. [Link]

  • GESAMP. Review of potentially harmful substances: organosilicon compounds (silanes and siloxanes). (1986). [Link]

  • ResearchGate. A Review of the Fate and Effects of Silicones in the Environment. (2025). [Link]

  • University of Nevada, Reno. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. [Link]

  • Hazardous Waste Experts. How are flammable liquids categorized?. (2022). [Link]

  • ResearchGate. Hydrolysis of ansa‐titanocene bis(trimethylsilyl)acetylene complexes. [Link]

  • Chemistry World. Silanols explain the lethal toxicity of silica dust. (2020). [Link]

  • ResearchGate. The puzzling issue of silica toxicity: are silanols bridging the gaps between surface states and pathogenicity?. [Link]

  • PubMed. Acute inhalation toxicity of high concentrations of silane in male ICR mice. [Link]

  • Princeton University EHS. Flammable and Combustible Liquid Hazard Classifications. [Link]

  • ResearchGate. Synthesis of Alkynylsilanes: A Review of the State of the Art. (2024). [Link]

Sources

Navigating the Synthesis Landscape: A Researcher's Guide to Safely Handling (4-Ethynylphenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher navigating the complexities of pharmaceutical development and materials science, (4-Ethynylphenyl)trimethylsilane is a valuable building block. Its unique structure, featuring a protected terminal alkyne, offers a gateway to a multitude of synthetic transformations. However, realizing its full potential necessitates a comprehensive understanding of its handling requirements. This guide provides essential, field-tested safety and logistical information, moving beyond mere procedural steps to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile: More Than Just an Irritant

This compound is classified as causing skin and serious eye irritation[1]. While these are the primary documented hazards, the prudent scientist will also consider the broader characteristics of organosilane compounds. Due to its aromatic nature and the presence of a trimethylsilyl group, potential respiratory irritation should also be considered, especially when handling the material outside of a fume hood[2]. Furthermore, as with many organic compounds, it is combustible, though not highly flammable[3]. A critical, and often overlooked, characteristic is its moisture sensitivity[3]. Hydrolysis of the trimethylsilyl group can occur upon contact with water, potentially altering the compound's reactivity and leading to inconsistent experimental results.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

A multi-layered approach to PPE is crucial when working with this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions (in a fume hood) Safety glasses with side shieldsNitrile gloves (double-gloved recommended)Laboratory coatNot generally required
Running reactions and work-up procedures Chemical splash gogglesNitrile gloves (double-gloved recommended)Laboratory coatNot generally required
Large-scale operations (>50g) or potential for aerosol generation Face shield over chemical splash gogglesThicker nitrile or neoprene glovesChemical-resistant apron over a laboratory coatHalf-mask respirator with organic vapor cartridges
Cleaning spills Face shield over chemical splash gogglesThicker nitrile or neoprene glovesChemical-resistant apron over a laboratory coatHalf-mask respirator with organic vapor cartridges
Rationale for PPE Selection:
  • Eye and Face Protection: The risk of splashes necessitates, at a minimum, safety glasses with side shields. For procedures with a higher risk of splashing or for larger quantities, chemical splash goggles provide a more complete seal. A face shield worn over goggles offers the highest level of protection[2].

  • Hand Protection: While standard nitrile gloves offer good initial protection for incidental contact, their breakthrough time for aromatic silanes can be less than an hour. For prolonged handling or in the event of a spill, double-gloving with nitrile gloves or using thicker chemical-resistant gloves (e.g., neoprene) is recommended. Always inspect gloves for any signs of degradation before and during use and change them immediately upon contamination.

  • Body Protection: A standard laboratory coat is sufficient for most small-scale operations. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron provides an additional layer of protection.

  • Respiratory Protection: Work with this compound should always be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. In situations where a fume hood is not available or when dealing with large quantities that could lead to significant vapor concentrations, a NIOSH-approved half-mask respirator equipped with organic vapor cartridges is essential[4][5][6]. A cartridge change-out schedule should be established based on the frequency and intensity of use.

Operational Plan: From Receipt to Reaction

A systematic workflow is paramount to ensure both safety and experimental integrity.

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Procedure Review_SDS Review SDS and Experimental Protocol Inspect_Hood Verify Fume Hood Functionality Review_SDS->Inspect_Hood Gather_PPE Assemble Required PPE Inspect_Hood->Gather_PPE Don_PPE Don Appropriate PPE Gather_PPE->Don_PPE Transfer_Chemical Transfer this compound (Moisture-Sensitive Precautions) Don_PPE->Transfer_Chemical Perform_Reaction Conduct Experiment Transfer_Chemical->Perform_Reaction Quench_Reaction Quench Reaction (If Applicable) Perform_Reaction->Quench_Reaction Segregate_Waste Segregate Waste Streams Quench_Reaction->Segregate_Waste Doff_PPE Doff and Dispose of Contaminated PPE Segregate_Waste->Doff_PPE Clean_Work_Area Clean Work Area Doff_PPE->Clean_Work_Area

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.